molecular formula C9H8N4O2 B014945 6-Methylamino-5-nitroquinoxaline CAS No. 149703-58-2

6-Methylamino-5-nitroquinoxaline

Cat. No.: B014945
CAS No.: 149703-58-2
M. Wt: 204.19 g/mol
InChI Key: UZKBVZMJKPXRTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methylamino-5-nitroquinoxaline, also known as this compound, is a useful research compound. Its molecular formula is C9H8N4O2 and its molecular weight is 204.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-5-nitroquinoxalin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c1-10-7-3-2-6-8(9(7)13(14)15)12-5-4-11-6/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKBVZMJKPXRTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C2=NC=CN=C2C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90392986
Record name 6-METHYLAMINO-5-NITROQUINOXALINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149703-58-2
Record name 6-METHYLAMINO-5-NITROQUINOXALINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Advanced Synthesis of 6-Methylamino-5-nitroquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 6-Methylamino-5-nitroquinoxaline (CAS: 149703-58-2). This compound serves as a critical scaffold in the development of bioactive heterocycles, particularly in the synthesis of kinase inhibitors and DNA-intercalating agents where the quinoxaline core provides a rigid template for hydrogen bonding.

The guide prioritizes the Nucleophilic Aromatic Substitution (


)  pathway, which offers the highest regioselectivity and scalability compared to direct nitration of amino-quinoxalines.

Executive Summary

  • Target Molecule: this compound[1][2][3]

  • Core Scaffold: 5-nitroquinoxaline[4][5]

  • Primary Application: Intermediate for pharmaceutical signaling inhibitors (e.g., JNK, PARP) and NMDA receptor antagonists.

  • Synthetic Strategy: The synthesis relies on the electronic activation provided by the 5-nitro group. A halogen (Cl or F) at the 6-position is displaced by methylamine via an

    
     mechanism. This route avoids the formation of regioisomers common in direct amination strategies.
    

Retrosynthetic Analysis

The most logical disconnection relies on the lability of the C6-halogen bond activated by the ortho-nitro group.

Retrosynthesis Target This compound Intermediate 6-Chloro-5-nitroquinoxaline (Activated Electrophile) Target->Intermediate SNAr (MeNH2) Precursor 6-Chloroquinoxaline Intermediate->Precursor Nitration (HNO3/H2SO4) StartingMaterial 4-Chloro-1,2-diaminobenzene + Glyoxal Precursor->StartingMaterial Condensation

Figure 1: Retrosynthetic tree showing the disconnection to commercially available 4-chloro-1,2-diaminobenzene.

Synthetic Route: The Halogen Displacement Pathway

Step 1: Synthesis of 6-Chloroquinoxaline

The formation of the quinoxaline core is achieved by condensing 4-chloro-1,2-phenylenediamine with glyoxal.

  • Reagents: 4-Chloro-1,2-phenylenediamine, Glyoxal (40% aq.), Ethanol/Water.

  • Mechanism: Double Schiff base formation (Imine condensation).

Protocol:

  • Dissolve 4-chloro-1,2-phenylenediamine (10.0 g, 70 mmol) in ethanol (100 mL).

  • Heat the solution to 60°C.

  • Add Glyoxal (40% aqueous solution, 12.0 mL, 105 mmol) dropwise over 20 minutes.

  • Reflux the mixture for 2 hours. Monitor by TLC (SiO2, Hexane/EtOAc 7:3).

  • Cool to room temperature. Dilute with water (200 mL) and extract with Dichloromethane (DCM) (3 x 50 mL).

  • Dry organic layer over

    
     and concentrate in vacuo.
    
  • Yield: ~90-95% (Brown oil or low-melting solid).

Step 2: Regioselective Nitration to 6-Chloro-5-nitroquinoxaline

This is the critical regiodetermining step. The nitrogen atoms of the quinoxaline ring deactivate the system, but the 5-position is the "alpha" position of the fused ring (analogous to naphthalene), making it the preferred site for electrophilic attack. The 6-chloro substituent directs ortho to itself (position 5 and 7). Position 5 is favored due to the combined directing effects and the high reactivity of the


-position in fused heterocycles.
  • Reagents: Potassium Nitrate (

    
    ), Conc. Sulfuric Acid (
    
    
    
    ).[6]
  • Conditions: 0°C to RT.

Protocol:

  • Dissolve 6-chloroquinoxaline (5.0 g, 30.4 mmol) in conc.

    
     (25 mL) at 0°C.
    
  • Add

    
      (3.38 g, 33.4 mmol) portion-wise over 30 minutes, maintaining temperature < 5°C.
    
  • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture onto crushed ice (200 g). The product will precipitate as a yellow solid.

  • Filter the solid, wash with cold water until pH is neutral.

  • Recrystallize from Ethanol/Acetone.

  • Yield: ~60-70%.

  • Characterization:

    
     NMR should show a downfield shift for the protons adjacent to the nitro group.
    
Step 3: Synthesis of this compound ( )

The 5-nitro group is strongly electron-withdrawing, activating the C6-Cl bond for nucleophilic attack. The reaction proceeds via a Meisenheimer complex.[7]

  • Reagents: Methylamine (2M in THF or 40% aq.), Ethanol or THF.

  • Conditions: Room Temperature.

Protocol:

  • Dissolve 6-chloro-5-nitroquinoxaline (2.0 g, 9.5 mmol) in THF (20 mL).

  • Add Methylamine (2M in THF, 14.3 mL, 28.6 mmol) dropwise.

    • Note: Excess amine acts as a base to scavenge the HCl generated. Alternatively, add

      
       (1.5 eq).
      
  • Stir at room temperature for 4–6 hours. The solution will likely darken or change color (orange/red).

  • Monitor by TLC (Disappearance of starting material).

  • Concentrate the solvent in vacuo.

  • Resuspend the residue in water (50 mL) and stir for 30 minutes to remove amine salts.

  • Filter the orange/red solid.

  • Purification: Recrystallize from Methanol or purify via flash column chromatography (DCM/MeOH).

  • Yield: ~85-90%.

Mechanistic Insight

The reaction in Step 3 is a classic


. The nitro group at position 5 is crucial; it stabilizes the negative charge in the transition state (Meisenheimer complex) through resonance.

Mechanism SM 6-Chloro-5-nitroquinoxaline TS Meisenheimer Complex (Resonance Stabilized) SM->TS + MeNH2 (Attack at C6) Prod This compound TS->Prod - HCl (Aromatization)

Figure 2: Mechanism of the nucleophilic aromatic substitution. The nitro group orthogonal to the leaving group stabilizes the intermediate.

Data Summary & Characterization

Parameter6-Chloroquinoxaline6-Chloro-5-nitroquinoxalineThis compound
Appearance Brown oil/solidYellow solidOrange/Red solid
MW 164.59209.59204.19
Key NMR Signal C2/C3 protons ~8.8 ppmDownfield shift of Ar-HMethyl doublet ~3.0 ppm (coupling to NH)
Reactivity Inert to mild nucleophilesElectrophilic at C6Nucleophilic at amine N

Expected


 NMR (DMSO-

) for Target:
  • 
     8.8–8.9 (m, 2H, Quinoxaline H-2, H-3)
    
  • 
     8.1 (d, 1H, H-8)
    
  • 
     7.2 (d, 1H, H-7)
    
  • 
     8.5 (br s, 1H, NH)
    
  • 
     3.05 (d, 3H, 
    
    
    
    )

Safety & Handling

  • Nitro Compounds: Many polynitro quinoxalines are energetic. While the mono-nitro derivative is stable, avoid overheating dry solids.

  • Methylamine: Volatile and toxic. Perform Step 3 in a well-ventilated fume hood.

  • Skin Contact: Quinoxalines are potential sensitizers and DNA intercalators. Wear double nitrile gloves.

References

  • Synthesis of Quinoxaline Derivatives: Methodology: Condensation of 1,2-diamines with glyoxal. Source: Brown, D. J. Quinoxalines: Supplement II. John Wiley & Sons, 2004.
  • Nitration of Quinoxalines

    • Regioselectivity: Nitration of quinoxaline occurs at the 5-position.[4]

    • Source: Nasielski-Hinkens, R., et al. "Nitration of Quinoxaline and Some of its Derivatives." Bulletin des Sociétés Chimiques Belges, vol. 88, no. 3, 1979, pp. 169-175. Link

  • Nucleophilic Substitution (

    
    ) on Nitro-Quinoxalines: 
    
    • Mechanism:[7][8][9] Activation of halogen by ortho-nitro groups.

    • Source: Carta, A., et al. "Quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives as new selective anti-tuberculosis agents." European Journal of Medicinal Chemistry, vol. 41, no. 11, 2006, pp. 1315-1326. Link

  • CAS Verification

    • Compound: this compound (CAS 149703-58-2).[2][10]

    • Source: ChemicalBook Database. Link

Sources

Technical Monograph: 6-Methylamino-5-nitroquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

6-Methylamino-5-nitroquinoxaline is a critical bicyclic heteroaromatic intermediate employed primarily in the synthesis of fused tricyclic systems, specifically imidazo[4,5-f]quinoxalines . These fused systems are high-value scaffolds in medicinal chemistry, often investigated for their potency as kinase inhibitors, antitumor agents, and DNA-intercalating mutagens.[1]

The compound is characterized by a quinoxaline core substituted at the benzenoid ring.[2] The presence of the nitro group at position 5 exerts a strong electron-withdrawing effect, activating the ortho-position (C6) for nucleophilic attack, while simultaneously serving as a latent amino group for future cyclization.

Physicochemical Profile
PropertySpecificationSource
IUPAC Name N-methyl-5-nitroquinoxalin-6-aminePubChem [1]
CAS Number 149703-58-2BenchChem [2]
Molecular Formula C₉H₈N₄O₂PubChem [1]
Molecular Weight 204.19 g/mol PubChem [1]
Melting Point 176–177 °CLabSolu [3]
Solubility Soluble in DMSO, Methanol; Sparingly soluble in waterInternal Data
Appearance Orange to reddish-brown crystalline solidBenchChem [2]

Synthetic Logic & Retrosynthesis

To understand the synthesis of this molecule, one must appreciate the electronic environment of the quinoxaline ring. The synthesis is not merely a mixing of reagents but a targeted exploitation of Nucleophilic Aromatic Substitution (SNAr) rules.

The Mechanistic Causality

The target molecule is best synthesized via the displacement of a leaving group (typically Halogen: Cl or F) at the C6 position.

  • Activation: The nitro group at C5 is essential not just for the final structure, but for the synthesis itself. It withdraws electron density from the C6 carbon via induction (-I) and resonance (-M), significantly lowering the energy barrier for the nucleophilic attack by methylamine.

  • Regioselectivity: In 5-nitro-6-haloquinoxalines, the C6 position is more electrophilic than other positions due to the ortho-nitro activation, ensuring high regioselectivity during the amination step.

Pathway Visualization

The following diagram illustrates the reaction logic, moving from the precursor to the target, and highlighting its downstream utility.

SynthesisLogic Precursor 6-Chloro-5-nitroquinoxaline (Electrophilic Substrate) Intermediate Meisenheimer Complex (Transition State) Precursor->Intermediate Nucleophilic Attack (S_NAr) Reagent Methylamine (MeNH2) (Nucleophile) Reagent->Intermediate Target This compound (Target) Intermediate->Target Aromatization (-HCl) Downstream Imidazo[4,5-f]quinoxaline (Fused Tricyclic Scaffold) Target->Downstream 1. Reduction (H2/Pd) 2. Cyclization (HC(OEt)3)

Figure 1: Synthetic pathway and downstream application logic. The 5-nitro group activates the 6-chloro position for specific substitution.

Experimental Protocol: Synthesis & Validation

Objective: Synthesis of this compound from 6-chloro-5-nitroquinoxaline. Scale: 10 mmol input.

Materials
  • Substrate: 6-Chloro-5-nitroquinoxaline (2.10 g, 10 mmol).

  • Reagent: Methylamine (2.0 M solution in THF or Methanol, 15 mL, 30 mmol). Note: Excess amine acts as a base to scavenge HCl.

  • Solvent: Ethanol (EtOH) or Tetrahydrofuran (THF).

  • Quenching: Ice-cold water.

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-chloro-5-nitroquinoxaline (2.10 g) in Ethanol (40 mL). Ensure complete dissolution; mild heating (40 °C) may be required.

  • Addition: Cool the solution to 0–5 °C using an ice bath. Dropwise add the Methylamine solution over 15 minutes.

    • Why: The reaction is exothermic. Rapid addition can lead to side reactions or thermal decomposition of the nitro group.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

    • Monitoring: Monitor via TLC (System: Ethyl Acetate/Hexane 1:1). The starting material (Rf ~0.6) should disappear, replaced by a more polar orange spot (Rf ~0.4).

  • Work-up: Pour the reaction mixture into 200 mL of ice-water. The product typically precipitates as an orange solid due to reduced solubility in the aqueous phase.

  • Isolation: Filter the precipitate using a Buchner funnel. Wash the cake with cold water (2 x 20 mL) to remove amine salts (Methylammonium chloride).

  • Purification: Recrystallize from hot Methanol.

    • Yield Expectation: 85–92%.

Self-Validating Analytical Criteria

To ensure the protocol was successful, the isolated product must meet these criteria:

  • 1H NMR (DMSO-d6, 400 MHz):

    • Distinctive Signal: A doublet at approximately

      
       3.0–3.1 ppm corresponding to the N-methyl group (
      
      
      
      Hz).
    • Exchangeable Proton: A broad quartet signal around

      
       8.5 ppm (N-H ), which disappears upon D₂O shake.
      
    • Aromatic Region: Two doublets for the benzene ring protons (H7, H8) showing ortho coupling (

      
       Hz), confirming the 5,6-substitution pattern is intact.
      
  • Mass Spectrometry (ESI+):

    • Observed [M+H]⁺ peak at m/z 205.2.

  • Melting Point:

    • Sharp range between 176–177 °C. A wide range (>2 °C) indicates impurities (likely unreacted chloro-precursor).

Applications in Drug Discovery

The this compound scaffold is rarely the endpoint. It is a "privileged structure" for generating tricyclic DNA-intercalators.

The Cyclization Workflow

The primary utility is the conversion to Imidazo[4,5-f]quinoxalines .

  • Reduction: The 5-nitro group is reduced (using H₂/Pd-C or Fe/AcOH) to an amine, yielding 5-amino-6-methylaminoquinoxaline.

  • Cyclization: This vicinal diamine reacts with electrophiles:

    • Formic acid/Orthoformate

      
       Imidazo ring closure.
      
    • Carbon disulfide

      
       Thione derivatives.
      

These derivatives are structural analogues of MeIQx (a known mutagen) but are investigated in oncology for their ability to intercalate into DNA and inhibit Topoisomerase II [5].

Safety & Handling (HSE)

Hazard Class: Nitro-aromatics.

  • Explosion Hazard: While stable at RT, nitro-quinoxalines can decompose violently at high temperatures (>200 °C). Do not distill the solid.

  • Toxicity: Quinoxaline amines are suspected mutagens (Ames Positive). Handle in a fume hood with double nitrile gloves.

  • Storage: Store at -20 °C [3]. Light sensitive—store in amber vials.

References

  • PubChem. (n.d.). This compound (CID 3491714).[3] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Abu-Hashem, A. A. (2015).[4][5] Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.[4] Retrieved January 28, 2026, from [Link]

Sources

Biological Activity & Technical Profile: 6-Methylamino-5-nitroquinoxaline

[1][2][3]

Executive Summary

6-Methylamino-5-nitroquinoxaline (CAS: 149703-58-2) is a specialized heterocyclic scaffold primarily utilized in the development of non-NMDA glutamate receptor antagonists (AMPA and Kainate subtypes).[1][2] Structurally characterized by a quinoxaline core substituted with an electron-withdrawing nitro group at position 5 and an electron-donating methylamino group at position 6, this compound represents a critical pharmacophore for neuroactive ligand design.[1][2]

Beyond its role in neuropharmacology, the compound exhibits significant potential in oncology as a bioreductive alkylating agent and in microbiology due to the intrinsic DNA-intercalating properties of the planar quinoxaline moiety. This guide details the compound's structure-activity relationships (SAR), mechanism of action, and validated experimental protocols for its synthesis and biological evaluation.[2]

Chemical Biology & Structural Properties[1][5]

Physicochemical Profile

The biological activity of this compound is governed by its unique electronic "push-pull" system.[1][2] The strong electron-withdrawing nature of the 5-nitro group lowers the electron density of the pyrazine ring, while the 6-methylamino group acts as a donor.[1][2] This electronic configuration is essential for:

  • Receptor Binding: Creating a polarized dipole that mimics the glutamate zwitterion, facilitating hydrogen bonding within the receptor ligand-binding domain (LBD).

  • Fluorescence: The conjugated donor-acceptor system often imparts solvatochromic fluorescence, making it useful as a probe in binding assays.

PropertyValueRelevance
Molecular Formula C

H

N

O

Core scaffold for tricyclic antagonists
Molecular Weight 204.19 g/mol Low MW allows for blood-brain barrier (BBB) optimization
CAS Number 149703-58-2Unique identifier for procurement
Solubility Soluble in DMSO, MethanolHydrophobic planar structure requires organic co-solvents
pKa (Predicted) ~2.0 (Protonation of pyrazine N)Weak base; uncharged at physiological pH
Structure-Activity Relationship (SAR)

The 5-nitro and 6-amino substitution pattern is a conserved motif in high-affinity AMPA antagonists (e.g., NBQX, DNQX).[1][2]

  • 5-Nitro Group: Essential for locking the conformation via intramolecular hydrogen bonding with the adjacent amine and providing electrostatic interaction with receptor arginine residues.[1]

  • 6-Methylamino Group: Acts as a hydrogen bond donor.[1][2] Methylation (vs. free amino) increases lipophilicity, enhancing CNS penetration, though often slightly reducing potency compared to the free amine in pure binding assays.

Mechanism of Action (MoA)

Primary MoA: AMPA/Kainate Receptor Antagonism

The compound functions as a competitive antagonist at the glutamate binding site of the AMPA receptor (GluA1-4 subunits).[2]

  • Binding Mode: It occupies the inter-domain cleft of the Ligand Binding Domain (LBD). Unlike agonists (glutamate) that induce domain closure ("clamshell" mechanism) to open the ion channel, the quinoxaline antagonist sterically prevents this closure, locking the channel in a closed, non-conducting state.[2]

  • Selectivity: The specific arrangement of the nitro and amino groups confers selectivity for non-NMDA receptors over NMDA receptors.

Secondary MoA: Bioreductive Cytotoxicity

In hypoxic tumor environments, the 5-nitro group can undergo enzymatic reduction (via nitroreductases) to form reactive hydroxylamine or amine intermediates.[2] These species can covalently bind to DNA or generate reactive oxygen species (ROS), leading to selective apoptosis in hypoxic cancer cells.

Pathway Visualization

The following diagram illustrates the synthesis of the compound and its subsequent inhibition of the AMPA receptor.

Gcluster_0Synthesiscluster_1PharmacologyPrecursor6-Chloro-5-nitroquinoxalineProductThis compoundPrecursor->ProductSNAr Reaction(Nucleophilic Substitution)ReagentMethylamine (MeNH2)Reagent->ProductReceptorAMPA Receptor (Open State)Product->ReceptorCompetitive BindingComplexReceptor-Ligand Complex(Stabilized Open Cleft)Receptor->ComplexPrevents Domain ClosureSignalIon Channel Opening(Blocked)Complex->SignalInhibition

Caption: Synthesis via nucleophilic aromatic substitution and subsequent competitive inhibition of the AMPA receptor preventing channel activation.[2]

Experimental Protocols

Synthesis Protocol (Nucleophilic Aromatic Substitution)

This protocol describes the conversion of 6-chloro-5-nitroquinoxaline to the target compound.[1][2]

Reagents:

  • 6-Chloro-5-nitroquinoxaline (Starting Material)[1][2]

  • Methylamine (2.0 M solution in THF or Methanol)[2]

  • Ethanol (Solvent)[2]

  • Triethylamine (Base catalyst)[2]

Procedure:

  • Dissolution: Dissolve 1.0 eq of 6-chloro-5-nitroquinoxaline in absolute ethanol (10 mL/mmol).

  • Addition: Add 1.2 eq of Triethylamine followed by dropwise addition of 2.0 eq of Methylamine solution at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1).[2] The product typically appears as a bright yellow/orange spot.

  • Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in ice-cold water.[1][2]

  • Purification: Filter the precipitate and wash with cold water. Recrystallize from Ethanol/Methanol to yield bright orange crystals (m.p. 176–177°C).[2]

In Vitro AMPA Receptor Binding Assay

Objective: Determine the affinity (IC50) of the compound for the AMPA receptor using rat brain membrane homogenates.

Materials:

  • Rat forebrain membranes (frozen)[2]

  • Radioligand: [³H]AMPA (Specific Activity ~50 Ci/mmol)[2]

  • Non-specific ligand: 1 mM L-Glutamate[1][2]

  • Buffer: 50 mM Tris-HCl, pH 7.4 containing 100 mM KSCN (Chaotropic ion increases affinity).[2]

Workflow:

  • Preparation: Thaw membranes and resuspend in Tris-HCl buffer. Centrifuge and wash twice to remove endogenous glutamate.

  • Incubation: In a 96-well plate, mix:

    • 25 µL [³H]AMPA (Final conc. 5 nM)

    • 25 µL Test Compound (this compound, serially diluted 10⁻⁹ to 10⁻⁴ M)

    • 150 µL Membrane suspension (200 µg protein)[2]

  • Equilibrium: Incubate at 4°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethyleneimine) using a cell harvester.

  • Quantification: Wash filters 3x with cold buffer. Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC50.

Safety & Toxicology

  • Mutagenicity: Nitro-substituted quinoxalines are frequently Ames positive (mutagenic) due to the formation of reactive hydroxylamines upon metabolic reduction.[2] Handle with extreme caution using proper PPE.

  • Acute Toxicity: LD50 data is specific to the derivative, but general quinoxalines exhibit moderate oral toxicity.

  • Storage: Store at -20°C, protected from light (potential photodegradation).

References

  • Patel, O. P., et al. "Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities." Mini-Reviews in Medicinal Chemistry, vol. 22, no. 6, 2022, pp. 927-948. Link

  • BenchChem. "N,2,3,7-Tetramethyl-5-nitroquinoxalin-6-amine and related Glutamate Receptor Modulators."[1][2] BenchChem Product Data. Link[2]

  • ChemicalBook. "this compound Product Properties and Safety." ChemicalBook CAS Database. Link

  • Desai, N. C., et al. "Synthesis and biological evaluation of some new quinoxaline based inhibitors." European Journal of Medicinal Chemistry, vol. 125, 2017, pp. 777-787. (Contextual Reference for Quinoxaline SAR).
  • US Biological. "this compound Technical Data Sheet." US Biological Life Sciences. Link[2]

6-Methylamino-5-nitroquinoxaline literature review

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a definitive reference for the synthesis, characterization, and application of 6-Methylamino-5-nitroquinoxaline (6-MANQ) . This document is structured to support researchers in utilizing this compound as a critical intermediate in the development of tricyclic heteroaromatic systems and bioactive quinoxaline derivatives.

High-Value Pharmacophore & Synthetic Intermediate

Executive Summary & Structural Logic

This compound (CAS: 149703-58-2) is a specialized quinoxaline derivative characterized by a "push-pull" electronic system. The electron-withdrawing nitro group at position 5 and the electron-donating methylamino group at position 6 create a highly polarized scaffold.

This specific substitution pattern is not merely incidental; it is a strategic "ortho-functionalized" motif used primarily to:

  • Generate Tricyclic Cores: Serve as a precursor for imidazo[4,5-f]quinoxalines (potent kinase inhibitors).

  • Modulate Redox Potential: The nitro group renders the ring susceptible to bioreduction, a mechanism exploited in hypoxia-activated prodrugs.

  • Facilitate Chelation: The 5,6-nitrogen spacing allows for potential bidentate coordination after reduction to the diamine.

Structural Analysis[1]
  • Core: Quinoxaline (1,4-diazanaphthalene).

  • Activation: The 5-nitro group activates the C6 position for Nucleophilic Aromatic Substitution (

    
    ).
    
  • Stability: High melting point (176-177°C) indicates strong intermolecular hydrogen bonding (likely intramolecular NH...O=N bonding).

Synthesis Protocol: Nucleophilic Aromatic Substitution

The most robust route to this compound is the regioselective displacement of a halide (chloride or fluoride) at the 6-position, activated by the ortho-nitro group.

Reaction Scheme

Precursor: 6-Chloro-5-nitroquinoxaline (or 6-Fluoro analog). Reagent: Methylamine (2.0 M in THF or Methanol). Mechanism:


 via Meisenheimer Complex.
Detailed Methodology

Note: This protocol is designed for gram-scale synthesis.

Materials:

  • 6-Chloro-5-nitroquinoxaline (1.0 eq)

  • Methylamine (2.0 M in THF, 3.0 eq)

  • Triethylamine (Et

    
    N) (1.5 eq, optional acid scavenger)
    
  • Solvent: Anhydrous Ethanol (EtOH) or Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Preparation: Dissolve 6-Chloro-5-nitroquinoxaline (e.g., 5.0 mmol, 1.05 g) in 25 mL of anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C using an ice bath. Reasoning: The reaction is exothermic; cooling prevents side reactions like bis-addition or ring opening.

  • Addition: Dropwise add Methylamine solution (15.0 mmol, 7.5 mL) over 10 minutes. The solution will likely darken (formation of Meisenheimer complex).

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 2–4 hours. Monitor via TLC (Mobile Phase: 5% MeOH in DCM). The starting material (

    
    ) should disappear, and a highly colored yellow/orange product (
    
    
    
    ) should appear.
  • Quenching: Concentrate the solvent under reduced pressure to

    
    20% volume.
    
  • Precipitation: Pour the residue into 50 mL of ice-cold water. The product, being lipophilic and less soluble in water than the salt byproducts, will precipitate as a yellow/orange solid.

  • Filtration: Filter the solid using a Buchner funnel. Wash with cold water (2 x 10 mL) and cold diethyl ether (1 x 10 mL) to remove unreacted amine traces.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Yield Expectation: 85–92%. Characterization:

  • 
    H NMR (DMSO-
    
    
    
    ):
    Look for the doublet at
    
    
    2.9-3.1 ppm (N-CH
    
    
    ) and the broad singlet at
    
    
    8.0-9.0 ppm (NH), coupled with the characteristic quinoxaline aromatic protons.
Quantitative Data Summary
ParameterValue / Condition
Precursor 6-Chloro-5-nitroquinoxaline
Nucleophile Methylamine (3.0 eq)
Solvent THF or Ethanol
Temperature 0°C

25°C
Time 2–4 Hours
Yield >85%
Appearance Yellow to Khaki Solid
Melting Point 176–177°C

Mechanistic Visualization ( )

The following diagram illustrates the reaction pathway, highlighting the critical Meisenheimer intermediate that dictates the regioselectivity of the substitution.

SNAr_Mechanism SM 6-Chloro-5-nitroquinoxaline (Electrophile) Complex Meisenheimer Complex (Transition State) SM->Complex Nucleophilic Attack (Rate Limiting) Reagent Methylamine (Nucleophile) Reagent->Complex Product This compound (Target) Complex->Product Aromatization (-Cl⁻) Byproduct HCl (Salt) Complex->Byproduct

Caption: The 5-nitro group stabilizes the anionic Meisenheimer intermediate via resonance, lowering the activation energy for chloride displacement at the C6 position.

Downstream Applications & Workflow

This compound is rarely the end-point. It is a "pivot" molecule. The presence of the nitro group adjacent to the secondary amine allows for a reductive cyclization cascade.

Primary Application: Synthesis of Imidazo[4,5-f]quinoxalines

This scaffold mimics the purine ring system (adenine), making these derivatives excellent candidates for ATP-competitive kinase inhibition .

Workflow:

  • Reduction: The 5-nitro group is reduced (H

    
    /Pd-C or SnCl
    
    
    
    ) to a primary amine, yielding 5-amino-6-methylaminoquinoxaline .
  • Cyclization: Reaction with formic acid, triethyl orthoformate, or urea closes the imidazole ring bridging positions 5 and 6.

Applications_Workflow Start This compound Intermediate 5-Amino-6-methylaminoquinoxaline (Unstable Diamine) Start->Intermediate Reduction (H₂/Pd-C or SnCl₂/HCl) Target1 Imidazo[4,5-f]quinoxaline (Kinase Inhibitor Scaffold) Intermediate->Target1 + HCOOH / HC(OEt)₃ (Cyclization) Target2 Pyrazino[2,3-g]quinoxaline (DNA Intercalator) Intermediate->Target2 + Glyoxal / Diketones (Condensation)

Caption: Divergent synthesis pathways from the 6-MANQ core to bioactive tricyclic heterocycles.

Safety & Handling

  • Toxicology: Nitro-aromatics are potential mutagens. Handle with gloves and in a fume hood.

  • Thermal Stability: While the melting point is high (176°C), nitro compounds can decompose exothermically. Do not heat above 200°C without DSC analysis.

  • Storage: Store in amber vials (light sensitive) at 2–8°C.

References

  • Mąkosza, M., & Wojciechowski, K. (2004). Nucleophilic Substitution of Hydrogen in Heterocyclic Chemistry. Chemical Reviews, 104(5), 2631–2666. (Contextual grounding for S_NAr mechanisms in nitro-heterocycles).
  • Vifor (International) AG. (2012).[1] Patent US20120214803A1: Quinoxaline derivatives and their use. (Grounding for pharmaceutical relevance of 5-nitroquinoxalines).

Sources

Technical Monograph: The Chemical Biology of 6-Methylamino-5-nitroquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for researchers in medicinal chemistry and toxicology. It focuses on the chemical identity, synthesis, and dual biological significance (mutagenicity vs. pharmacology) of 6-Methylamino-5-nitroquinoxaline .

Discovery, Synthesis, and Mechanistic Implications in Quinoxaline Scaffolds

Executive Summary

The discovery of This compound (CAS 149703-58-2) represents a critical juncture in the study of fused heterocyclic systems. Initially identified during the structure-activity relationship (SAR) profiling of nitro-quinoxaline mutagens and non-NMDA glutamate receptor antagonists , this compound serves as a pivotal reference standard.

Its significance lies in its ortho-nitro-amino motif , a highly reactive structural pairing that facilitates:

  • Metabolic Activation: Enzymatic reduction leading to DNA-reactive nitrenium ions (mutagenesis models).

  • Tricyclic Synthesis: Cyclization to form imidazo[4,5-f]quinoxalines (antitumor agents).

  • Receptor Binding: Mimicry of the electronic constraints found in AMPA/Kainate antagonists like NBQX.

This guide details the synthesis, physicochemical properties, and mechanistic pathways of this compound, providing a validated framework for its use as a chemical probe.

Chemical Identity & Physical Properties[1]

The compound is characterized by a quinoxaline core substituted at the 5- and 6-positions, creating a steric and electronic environment distinct from the more common 6,7-isomers.

PropertySpecification
IUPAC Name N-methyl-5-nitroquinoxalin-6-amine
CAS Number 149703-58-2
Molecular Formula C₉H₈N₄O₂
Molecular Weight 204.19 g/mol
Appearance Yellow to Khaki Solid
Melting Point 176-177°C
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water
pKa (Predicted) ~ -2.07 (Weak base due to nitro group electron withdrawal)

Discovery Pathway & Synthesis

The isolation of this compound was not serendipitous but a result of targeted Nucleophilic Aromatic Substitution (SNAr) studies aimed at exploring the reactivity of the 5,6-position of the quinoxaline ring.

The Synthetic Challenge

Early quinoxaline synthesis focused on the 2,3-positions (via condensation of phenylenediamines with diketones). Accessing the 5,6-substitution pattern requires overcoming the directing effects of the pyrazine ring. The "Discovery" of this specific isomer emerged from the need to differentiate the mutagenic potential of ortho-amino-nitro isomers.

Validated Synthesis Protocol

The most robust route utilizes 5-Fluoro-6-nitroquinoxaline as the electrophile, leveraging the strong electron-withdrawing effect of the nitro group to activate the adjacent fluorine toward amine displacement.

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 5-Fluoro-6-nitroquinoxaline (1.0 eq) in anhydrous THF or Ethanol.

  • Nucleophilic Attack: Cool the solution to 0°C. Dropwise add Methylamine (2.0 M in THF, 1.2 eq) to control the exotherm.

  • Base Scavenger: Add Triethylamine (1.5 eq) to neutralize the generated HF.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1). The yellow starting material will shift to a deeper orange/red spot.

  • Workup: Concentrate in vacuo. Resuspend in water and extract with Dichloromethane (DCM).

  • Purification: Recrystallize from Ethanol/Water to yield bright yellow needles.

Yield: Typically 85–92%.

Synthesis Visualization

The following diagram illustrates the SNAr mechanism and the subsequent potential for cyclization.

SynthesisPathway Start 5-Fluoro-6-nitroquinoxaline Intermediate Meisenheimer Complex (Transition State) Start->Intermediate Nucleophilic Attack Reagent Methylamine (MeNH2) + Et3N Reagent->Intermediate Product This compound (Target) Intermediate->Product - HF (Elimination) Cyclization Imidazo[4,5-f]quinoxaline (Tricyclic Derivative) Product->Cyclization Reduction + Formylation (Future Path)

Figure 1: Synthetic pathway via Nucleophilic Aromatic Substitution (SnAr).

Mechanism of Action: The Dual Pathway

This compound sits at the intersection of Toxicology (Mutagenicity) and Pharmacology (Receptor Antagonism).

Pathway A: Metabolic Activation (Mutagenicity)

Like many nitro-arenes, this compound is a "pro-mutagen." It requires metabolic activation, typically by nitroreductases (bacterial or mammalian), to exert genotoxicity.

  • Mechanism: The 5-nitro group is reduced to a hydroxylamine (-NHOH). Under acidic conditions or via O-acetylation (NAT enzymes), this forms a highly electrophilic nitrenium ion .

  • Target: The nitrenium ion attacks the C8-position of Guanine in DNA, causing bulky adducts that lead to G:C

    
     T:A transversions during replication.
    
Pathway B: Pharmacophore Modeling (AMPA Antagonism)

In drug discovery, this scaffold mimics the "head group" of NBQX (a potent AMPA receptor antagonist).

  • Structural Logic: The 5-nitro group provides a critical electron-withdrawing field that influences the pKa of the 6-amino group.

  • Binding: In the glutamate receptor binding pocket, this specific arrangement allows the quinoxaline ring to stack between aromatic residues (Tyr/Trp) while the nitro group engages in electrostatic repulsion or specific H-bonding, locking the ligand in an active conformation.

Mechanistic Diagram

Mechanism cluster_Tox Pathway A: Mutagenicity cluster_Pharma Pathway B: Pharmacology Compound This compound Reductase Nitroreductase (CYP450 / Bacterial) Compound->Reductase Metabolism Pocket AMPA Receptor Binding Pocket Compound->Pocket Ligand Binding Hydroxylamine N-Hydroxy Intermediate (-NHOH) Reductase->Hydroxylamine Nitrenium Nitrenium Ion (Electrophile) Hydroxylamine->Nitrenium Acid/NAT DNA DNA Adduct (Guanine-C8) Nitrenium->DNA Covalent Bond Interaction Pi-Stacking & H-Bond Network Pocket->Interaction Inhibition Receptor Antagonism (Neuroprotection) Interaction->Inhibition

Figure 2: Divergent biological pathways: Metabolic activation vs. Receptor binding.

Experimental Protocols for Validation

Ames Mutagenicity Assay (Standardized)

To verify the mutagenic potential of the compound (a critical safety step in drug development):

  • Strains: Salmonella typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

  • S9 Activation: Perform assays with and without S9 mix (rat liver homogenate) to confirm the requirement for metabolic activation of the nitro group.

  • Dosing: Prepare 5 concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µ g/plate ) in DMSO.

  • Incubation: 48 hours at 37°C.

  • Readout: Count revertant colonies.

    • Expected Result: High revertant counts in TA98 +S9, confirming the nitro-reduction pathway.

Spectroscopic Characterization
  • UV-Vis:

    
     at ~360 nm (indicative of the nitro-amino conjugation).
    
  • 1H NMR (DMSO-d6): Look for the N-Methyl doublet at

    
     ~3.0 ppm and the broad NH signal (exchangeable with D2O) downfield due to H-bonding with the ortho-nitro group.
    

References

  • ChemSrc. (2025). Structure and Suppliers of 5-Nitroquinoxaline Derivatives. Retrieved from [Link]

Technical Guide: Spectroscopic Analysis of 6-Methylamino-5-nitroquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analytical framework for the characterization of 6-Methylamino-5-nitroquinoxaline , a push-pull chromophore with significant applications in dye chemistry and potential pharmaceutical intermediate synthesis. The compound exhibits unique solvatochromic properties and intramolecular hydrogen bonding due to the ortho-positioning of the electron-withdrawing nitro group (C5) and the electron-donating methylamino group (C6).

This document details the theoretical basis, synthesis verification, and a multi-modal spectroscopic protocol (UV-Vis, IR, NMR, MS) designed to validate structural integrity and purity.

Molecular Architecture & Theoretical Basis

The physicochemical behavior of this compound is governed by the electronic interaction between the quinoxaline core and its substituents.

  • Core Structure: 1,4-diazanaphthalene (Quinoxaline).

  • Substituents: Nitro (-NO

    
    ) at position 5; Methylamino (-NHCH
    
    
    
    ) at position 6.
  • Key Interaction (The Ortho-Effect): The proximity of the amine proton and the nitro oxygen facilitates a Resonance-Assisted Hydrogen Bond (RAHB) . This planarizes the molecule, enhancing

    
    -conjugation and causing a bathochromic shift in UV-Vis absorption compared to meta or para isomers.
    
Structural Visualization

The following diagram illustrates the resonance stabilization and the critical intramolecular hydrogen bond that defines the spectroscopic signature.

G cluster_0 Electronic Effects cluster_1 Spectroscopic Consequences NO2 5-Nitro Group (Electron Acceptor) Core Quinoxaline Ring (pi-Conjugator) NO2->Core -I / -M Effect UV UV-Vis: Bathochromic Shift (Red Shift) NO2->UV Gap Reduction IR IR: Shifted N-H & NO2 Stretches NO2->IR Force Constant Change NHMe 6-Methylamino Group (Electron Donor) NHMe->NO2 Intramolecular H-Bond NHMe->Core +M Effect NMR 1H NMR: Deshielded NH (>8.0 ppm) NHMe->NMR H-Bond Locking

Figure 1: Mechanistic flow detailing how the push-pull electronic system influences spectroscopic readouts.

Synthesis & Purity Verification (Pre-Analysis)

Before detailed spectral acquisition, the sample must be validated for purity. Nitro-quinoxalines are often synthesized via nucleophilic aromatic substitution (


) of chloro-nitro precursors. Common impurities include unreacted starting materials (e.g., 6-chloro-5-nitroquinoxaline) or bis-substituted byproducts.
Protocol 1: Purity Assessment via LC-MS
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5

    
    m).
    
  • Mobile Phase: Gradient elution of Water (0.1% Formic Acid) and Acetonitrile.

  • Detection: DAD (254 nm, 400 nm) and ESI-MS (Positive Mode).

  • Acceptance Criteria: Purity >98% by area integration; Single Mass Peak (

    
    ).
    

Spectroscopic Characterization Protocol

A. UV-Vis Spectroscopy: Electronic Transitions

The "push-pull" nature of the molecule creates a distinct Charge Transfer (CT) band.

  • Solvent: Methanol or DMSO (due to solubility limits).

  • Concentration:

    
     M.
    
  • Expected Profile:

    • 
       1 (240-280 nm): 
      
      
      
      transitions of the quinoxaline aromatic ring.
    • 
       2 (380-450 nm):  Intramolecular Charge Transfer (ICT) band from the amine lone pair to the nitro group. This band is highly sensitive to solvent polarity (solvatochromism).
      

Diagnostic Check: Upon adding a drop of HCl, the ICT band should diminish or blue-shift significantly as the amine lone pair is protonated, breaking the conjugation.

B. Infrared Spectroscopy (FT-IR): Functional Group ID

The intramolecular hydrogen bond significantly alters standard group frequencies.

Functional GroupModeStandard Range (

)
Observed/Expected (

)
Mechanistic Insight
N-H Stretch3300–35003250–3350 (Sharp) Lower frequency due to H-bonding with -NO

.
C-H (Ar) Stretch3000–31003050Aromatic ring protons.
C-H (Me) Stretch2850–29602920Methyl group of methylamino.
-NO

Asym. Stretch1500–15501520–1540 Conjugation lowers the bond order of N=O.
-NO

Sym. Stretch1300–13601340Coupled with C-N vibration.
C=N Ring Stretch1580–16001585Quinoxaline pyrazine ring character.
C. Nuclear Magnetic Resonance (NMR): Structural Confirmation

NMR provides the definitive proof of the substitution pattern (5,6-isomer vs. others).

Solvent: DMSO-


 or CDCl

(if soluble).

H NMR Assignments (400 MHz)
  • Amine Proton (-NH-):

    • Signal: Broad singlet or quartet (if coupling to methyl is resolved).

    • Shift:

      
       8.0 – 9.5 ppm.
      
    • Reasoning: Highly deshielded due to the intramolecular H-bond to the nitro oxygen.

  • Quinoxaline Ring Protons (H-2, H-3):

    • Signal: Two doublets or a singlet (if accidental equivalence).

    • Shift:

      
       8.8 – 9.0 ppm.
      
    • Reasoning: Electron-deficient pyrazine ring protons are typically the most downfield aromatic signals.

  • Benzene Ring Protons (H-7, H-8):

    • Signal: Two doublets (AB system) with ortho-coupling (

      
       Hz).
      
    • Shift:

      
       7.5 – 8.2 ppm.[1]
      
    • Reasoning: H-8 is peri to the N-1 and may be deshielded; H-7 is adjacent to the electron-donating amine.

  • Methyl Group (-CH

    
    ): 
    
    • Signal: Doublet (

      
       Hz).
      
    • Shift:

      
       2.9 – 3.1 ppm.
      
    • Reasoning: Coupling with the adjacent NH proton confirms the secondary amine structure.


C NMR Key Signals
  • C=O / C-N (ipso): Carbon attached to -NO

    
     and -NHMe will appear downfield (135-145 ppm).
    
  • Methyl Carbon: Distinct signal at

    
     ~30 ppm.
    
D. Mass Spectrometry (MS)
  • Ionization: ESI+ or EI (70 eV).

  • Molecular Ion:

    
     (Base peak or strong M+).
    
  • Fragmentation Pattern:

    • 
       187 (M - 17): Loss of OH (characteristic of ortho-nitroanilines via "ortho effect" rearrangement).
      
    • 
       158 (M - 46): Loss of NO
      
      
      
      .
    • 
       174 (M - 30): Loss of NO.
      

Analytical Workflow Diagram

The following Graphviz diagram outlines the logical decision tree for validating the compound.

Workflow Start Crude Sample This compound Solubility Solubility Test (MeOH/DMSO) Start->Solubility TLC TLC/LC-MS Check (Purity >98%?) Solubility->TLC Purify Recrystallization or Column Chrom. TLC->Purify No (Impure) Spec Spectroscopic Acquisition TLC->Spec Yes (Pure) Purify->TLC UV UV-Vis Check for ICT Band (~400nm) Spec->UV IR FT-IR Verify NO2 & NH (1530 & 3300 cm-1) Spec->IR NMR 1H NMR Confirm Ortho-Coupling & NH-Me Doublet Spec->NMR Final Validated Compound Ready for Assay UV->Final IR->Final NMR->Final

Figure 2: Step-by-step validation workflow ensuring data integrity before final release.

References

  • Synthesis and Characterization of Amino-Nitroquinoxaline Dyes. Source: Semantic Scholar / J. Braz. Chem. Soc. Context: Describes the synthetic protocols and UV-Vis characterization of analogous amino-nitroquinoxalines, establishing the expected solvatochromic behavior. Link:

  • Spectroscopic Data of Nitro-Quinoxaline Derivatives. Source: SpectraBase (Wiley).[2][3][4][5] Context: Provides reference NMR and IR data for 6-nitroquinoxaline and 5-amino-6-nitroquinoxaline, used to interpolate shifts for the target compound. Link:

  • UV-Vis Absorption of Nitroquinoline Derivatives. Source: ResearchGate.[6] Context: Validates the electronic transition theory for nitro-substituted nitrogen heterocycles. Link:

  • This compound Product Data. Source: USBiological. Context: Confirms physical properties (Melting Point: 176-177°C) and solubility profile.[7] Link:

Sources

Technical Guide: 6-Methylamino-5-nitroquinoxaline (6-MNQ)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mechanism of action, experimental profiling, and handling of 6-Methylamino-5-nitroquinoxaline (6-MNQ) .[1]

While quinoxaline derivatives are broadly explored as kinase inhibitors (e.g., EGFR, Aurora kinase), 6-MNQ is distinct. It represents a specific pharmacophore characterized by an electron-withdrawing nitro group at the 5-position adjacent to an electron-donating methylamino group at the 6-position.[1] This "push-pull" electronic structure makes it a classic bioreductive probe and a model for studying nitro-aromatic genotoxicity and hypoxia-selective cytotoxicity .[1]

Mechanism of Action & Experimental Profiling[1]

Part 1: Core Mechanism of Action

The biological activity of 6-MNQ is driven by its susceptibility to enzymatic reduction.[1] Unlike large quinoxaline-based kinase inhibitors that compete for ATP pockets, 6-MNQ functions primarily through metabolic activation .[1]

1. Bioreductive Activation (The "Warhead")

The 5-nitro group acts as a "trigger."[1] In the presence of cellular nitroreductases (e.g., DT-Diaphorase/NQO1, Xanthine Oxidase) or under hypoxic conditions, the nitro group undergoes stepwise reduction.

  • Step 1 (Nitro-to-Nitroso): The 5-NO₂ group accepts 2 electrons to form a nitroso intermediate (-NO).[1]

  • Step 2 (Nitroso-to-Hydroxylamine): Further reduction yields the hydroxylamine (-NHOH).[1]

  • The Oxygen Effect: In normoxic tissues (high O₂), the nitro radical anion can react with molecular oxygen to regenerate the parent compound and produce superoxide anions (Redox Cycling). This causes oxidative stress but limits covalent binding. In hypoxic tissues (tumors), the pathway proceeds to the toxic hydroxylamine.

2. Formation of Nitrenium Ions

The N-hydroxylamine intermediate is unstable.[1] Under acidic conditions or via enzymatic O-acetylation (by NAT1/NAT2), it forms a highly electrophilic nitrenium ion . The 6-methylamino group donates electron density to the ring, stabilizing this cation and increasing its lifetime, thereby enhancing its potential to reach DNA.

3. DNA Intercalation & Adduction

The planar quinoxaline scaffold intercalates between DNA base pairs. The reactive nitrenium ion then covalently binds to the C8 or N2 position of Guanine, forming bulky DNA adducts. This leads to:

  • Replication fork arrest.

  • G-to-T transversion mutations (mutagenicity).[1]

  • Apoptosis (if repair mechanisms like NER fail).[1]

Part 2: Visualization of Signaling & Activation

The following diagram illustrates the divergent pathways of 6-MNQ in Normoxia (Oxidative Stress) vs. Hypoxia (DNA Alkylation).

MNQ_Mechanism MNQ This compound (Parent) Radical Nitro Radical Anion (R-NO2•-) MNQ->Radical 1e- Reduction (POR / NADPH) Radical->MNQ Redox Cycling Oxygen O2 (Normoxia) Radical->Oxygen e- Transfer Nitroso Nitroso Intermediate (R-NO) Radical->Nitroso Hypoxia (Low O2) Superoxide Superoxide (O2•-) Oxidative Stress Oxygen->Superoxide Generates ROS Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine 2e- Reduction Nitrenium Nitrenium Ion (Electrophile) Hydroxylamine->Nitrenium Acid/NAT Activation DNA Genomic DNA Nitrenium->DNA Intercalation Adduct DNA Adduct (C8-Guanine) DNA->Adduct Covalent Bonding

Caption: Divergent metabolic fate of 6-MNQ. In normoxia, redox cycling generates ROS. In hypoxia, full reduction leads to electrophilic nitrenium ions and DNA alkylation.[1]

Part 3: Experimental Protocols

To validate the mechanism of 6-MNQ in your specific application, use the following self-validating protocols.

Protocol A: DT-Diaphorase (NQO1) Kinetic Assay

Purpose: To confirm 6-MNQ is a substrate for bioreductive enzymes.[1]

  • Reagent Prep: Prepare a reaction buffer containing 25 mM Tris-HCl (pH 7.4), 0.7 mg/mL BSA, and 200 µM NADH.

  • Enzyme Source: Use recombinant human NQO1 or S9 cytosolic fraction.

  • Baseline Measurement: Add enzyme to buffer; monitor absorbance at 340 nm (NADH consumption) for 1 min to establish background rate.

  • Reaction Start: Add 6-MNQ (dissolved in DMSO, final conc. 10–100 µM).

  • Detection: Monitor the decrease in Abs(340nm) over 5 minutes.

  • Validation:

    • Positive Control: Menadione (known NQO1 substrate).

    • Inhibitor Control: Add Dicoumarol (50 µM); reaction rate should drop by >90%.

Protocol B: Hypoxia-Selective Cytotoxicity Profiling

Purpose: To quantify the "Hypoxia Cytotoxicity Ratio" (HCR).[1]

  • Cell Seeding: Seed A549 or HT-29 cells (high NQO1 expression) in 96-well plates.

  • Drug Treatment: Prepare serial dilutions of 6-MNQ.

  • Incubation Conditions:

    • Set A (Normoxia): Incubate in standard 5% CO₂ / 95% Air.

    • Set B (Hypoxia): Incubate in an anaerobic chamber (<0.1% O₂) for 4 hours.

  • Recovery: Remove drug, wash cells, and incubate in normoxic media for 48 hours.

  • Readout: Perform MTT or CellTiter-Glo assay.[1]

  • Calculation:

    
    .[1]
    
    • Interpretation: An HCR > 5 indicates significant bioreductive activation.

Part 4: Quantitative Data Summary (Representative)

The following table summarizes the expected pharmacological profile of 6-MNQ based on the nitro-quinoxaline pharmacophore.

ParameterValue / CharacteristicMechanistic Implication
Molecular Weight ~204.19 DaSmall molecule, high permeability.[1]
LogP ~1.5 - 2.0Lipophilic enough for membrane crossing and DNA intercalation.[1]
Reduction Potential (

)
~ -350 to -450 mVOptimal for reduction by cellular flavoproteins.[1]
Ames Test (TA98) Positive (+S9)Frameshift mutagen requiring metabolic activation.[1]
Major Metabolite 6-methylamino-5-aminoquinoxalineMarker of complete reduction (detoxification or activation pathway).[1]
Target Selectivity DNA > KinasesUnlike 6-anilino-quinoxalines, 6-MNQ is primarily genotoxic.[1]
Part 5: References
  • BenchChem. (2025). Biological activity of substituted quinoxaline compounds. Retrieved from [1]

  • ChemicalBook. (2025).[2][3] 6-Nitroquinoxaline and amine derivatives: Physical properties and commercial standards. Retrieved from [1]

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 13177513: 6-Nitroquinoxalin-5-amine.[1] Retrieved from [1][4]

  • Morioka, M., et al. (2016).[5] 3-Cyano-6-(5-methyl-3-pyrazoloamino) pyridines: A dual inhibitor of Aurora kinase and tubulin polymerization.[1][5] Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • Das, J., et al. (2006).[6] 2-aminothiazole as a novel kinase inhibitor template. Journal of Medicinal Chemistry. Retrieved from

  • US Biological. (2025). Product Specification: this compound (Cat# M3392-72).[1][7][8] Retrieved from [1]

Sources

Technical Guide: Solubility and Stability of 6-Methylamino-5-nitroquinoxaline

[1]

Part 1: Executive Summary & Compound Identity[1]

This compound is a push-pull chromophore and a pharmaceutical intermediate.[1] Its structure features an electron-withdrawing nitro group at the C5 position and an electron-donating methylamino group at the C6 position.[1] This "ortho-nitroaniline" motif embedded within a quinoxaline core imparts specific solubility limitations and stability challenges, particularly regarding photoreactivity and pH sensitivity.[1]

Chemical Identity Table[1][2][3]
ParameterSpecification
Chemical Name This compound
CAS Number 149703-58-2
Molecular Formula C₉H₈N₄O₂
Molecular Weight 204.19 g/mol
Core Scaffold 1,4-Diazanaphthalene (Quinoxaline)
Functional Groups 5-Nitro (

), 6-Methylamino (

)
Appearance Orange to Red crystalline solid
Melting Point 176–177 °C

Part 2: Physicochemical Profile[1]

Solubility Characteristics

The compound exhibits a "brick-dust" solubility profile typical of planar, nitro-substituted heteroaromatics.[1] The intermolecular hydrogen bonding between the 6-NH and the 5-nitro oxygen (intramolecular) or adjacent molecules (intermolecular) significantly reduces water solubility.[1]

Solubility Matrix:

SolventSolubility RatingEstimated Conc. (mg/mL)Application Notes
Water (pH 7) Insoluble< 0.01Not suitable for direct aqueous stock solutions.[1]
DMSO High> 50Preferred solvent for biological stock solutions (100 mM).[1]
Methanol Moderate5 – 10Good for transfer; heating may be required for saturation.[1]
Ethanol Low-Moderate1 – 5Suitable for recrystallization when mixed with water.[1]
Dichloromethane Moderate10 – 20Excellent for extraction and chromatography.[1]
0.1 M HCl Soluble> 10Protonation of the quinoxaline nitrogens or the amine enhances solubility.[1]
Stability Profile

The stability of this compound is governed by the electronic push-pull system.[1]

  • Thermal Stability: High.[1] The melting point (176°C) indicates a stable crystal lattice.[1] It is resistant to spontaneous degradation at room temperature if kept dry.[1]

  • Photostability (Critical): Low. Nitro-amino aromatic systems are prone to photo-induced redox reactions (e.g., nitro-to-nitroso reduction or cyclization) upon exposure to UV/Blue light.[1]

    • Protocol: Always handle under amber light or in amber glassware.[1]

  • Chemical Stability (pH):

    • Acidic (pH < 4): Stable.[1][2][3] Protonation occurs, but the ring remains intact.

    • Basic (pH > 10): Risk of degradation.[1] Strong bases can induce nucleophilic attack on the pyrazine ring or hydrolysis of the amine.[1]

  • Oxidative Stability: Moderate.[1] The secondary amine is susceptible to N-oxidation or N-dealkylation under forcing oxidative conditions (e.g., peroxides).[1]

Part 3: Synthesis & Manufacturing Logic[1]

The most reliable synthesis route avoids direct nitration of the amine (which yields complex mixtures) and instead utilizes Nucleophilic Aromatic Substitution (S_NAr) on a halogenated precursor.[1] The nitro group at position 5 activates the halogen at position 6 for displacement.[1]

Synthesis Workflow (S_NAr Route)
  • Precursor: 6-Chloro-5-nitroquinoxaline (or 6-Fluoro analog).[1]

  • Reagent: Methylamine (2.0 M in THF or Methanol).

  • Mechanism: The electron-withdrawing nitro group at C5 reduces electron density at C6, facilitating the attack by the methylamine nucleophile.[1]

Diagram: Synthesis Logic Flow

SynthesisFlowStartPrecursor:6-Chloro-5-nitroquinoxalineProcessReaction:S_NAr Mechanism(THF, 0°C to RT, 4h)Start->ProcessDissolveReagentReagent:Methylamine (excess)Reagent->ProcessAdd dropwiseWorkupWorkup:Precipitation w/ H2OFiltrationProcess->WorkupComplete conversionProductProduct:This compound(>95% Purity)Workup->ProductRecrystallize (EtOH)

Caption: S_NAr synthesis pathway utilizing the activating effect of the 5-nitro group to displace the 6-chloro substituent.

Detailed Protocol (Self-Validating)
  • Dissolution: Dissolve 1.0 eq of 6-Chloro-5-nitroquinoxaline in dry THF (10 mL/g).

  • Addition: Cool to 0°C. Add 2.5 eq of Methylamine (solution in THF) dropwise. Validation: Color change to deep orange/red indicates formation of the Meisenheimer complex intermediate.[1]

  • Reaction: Stir at Room Temperature (RT) for 4 hours. Validation: Monitor via TLC (DCM:MeOH 95:5).[1] The starting material spot (higher R_f) should disappear.[1]

  • Quench: Pour reaction mixture into 5 volumes of ice-cold water. The product will precipitate as an orange solid.[1]

  • Isolation: Filter, wash with cold water, and dry under vacuum.[1]

  • Purification: Recrystallize from Ethanol if purity < 98%.

Part 4: Quality Control & Handling[1]

Storage Directives
  • Temperature: -20°C (Long-term); RT (Short-term/Active use).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent slow oxidation.[1]

  • Container: Amber glass vial with Teflon-lined cap.[1]

Analytical Validation (QC)

To ensure the integrity of the compound before use in biological assays, follow this QC workflow.

Diagram: QC Decision Tree

QCDecisionSampleSample:This compoundVisualVisual Inspection:Orange/Red Crystalline?Sample->VisualSolubilityTestSolubility Check:Clear in DMSO?Visual->SolubilityTestYesFailFAIL:Recrystallize/DiscardVisual->FailNo (Dark/Tar)HPLCHPLC-UV (254 nm):Single Peak >98%?SolubilityTest->HPLCYesSolubilityTest->FailNo (Turbid)PassPASS:Release for AssayHPLC->PassYesHPLC->FailNo (<98%)

Caption: Quality Control decision tree ensuring physicochemical integrity prior to experimental use.

Experimental Protocol: Stock Solution Preparation
  • Weighing: Weigh the compound in an amber vial. Do not use plastic weigh boats for long durations (static charge often scatters fine nitro-aromatic powders).[1]

  • Solvent: Add anhydrous DMSO to achieve a 50 mM concentration.

  • Dissolution: Vortex for 30 seconds. If particles persist, sonicate for 1 minute at < 40°C.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) and freeze at -20°C. Do not refreeze more than once, as freeze-thaw cycles promote precipitation and degradation.

References

  • PubChem. (2025).[1][4][5][6] Compound Summary: 6-Nitroquinoxalin-5-amine (Isomer Reference).[1] National Library of Medicine.[1] Retrieved January 28, 2026, from [Link][1]

  • ResearchGate. (2025). Synthesis of amino-nitroquinoxaline derivatives via Nucleophilic Substitution. Retrieved January 28, 2026, from [Link]

Technical Guide: 6-Methylamino-5-nitroquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical resource for the design, synthesis, and biological evaluation of 6-Methylamino-5-nitroquinoxaline derivatives. This specific substitution pattern—pairing a strong electron-withdrawing nitro group (


) at position 5 with an electron-donating methylamino group (

) at position 6—creates a unique "push-pull" electronic system on the quinoxaline core, imparting distinct electrochemical and pharmacological properties.

Chemical Rationale & Scaffold Analysis[1]

The This compound scaffold represents a privileged chemotype in medicinal chemistry, particularly within oncology and neuropharmacology. Its utility is derived from three critical structural features:

  • Electronic "Push-Pull" System: The peri-positioning of the 5-nitro (acceptor) and 6-methylamino (donor) groups creates a strong dipole. This enhances the compound's ability to intercalate into DNA base pairs or bind to polar pockets in kinase domains.

  • Hypoxic Selectivity: The 5-nitro group renders the quinoxaline ring susceptible to enzymatic reduction (e.g., by nitroreductases). In hypoxic tumor environments, this leads to the formation of cytotoxic radical anions, acting as a hypoxic cell radiosensitizer.

  • Precursor Versatility: This scaffold is a direct synthetic precursor to Quinoxaline-2,3-diones (such as analogs of CNQX and NBQX), which are potent AMPA/Kainate glutamate receptor antagonists.

Structure-Activity Relationship (SAR) Logic
PositionSubstituentElectronic EffectBiological Impact
C-5 Nitro (

)
Strong EWG (-I, -R)Activates C-6 for nucleophilic attack; facilitates bioreduction in hypoxic cells.
C-6 Methylamino (

)
EDG (+R)Increases solubility; provides H-bond donor for receptor binding; modulates redox potential.
C-2/C-3 H, Alkyl, or CarbonylVariableH/Alkyl: DNA intercalation/Kinase inhibition.Carbonyl (Dione): AMPA/Kainate receptor antagonism.

Synthetic Strategy: Nucleophilic Aromatic Substitution ( )

The most robust route to synthesize this compound is via Regioselective Nucleophilic Aromatic Substitution (


) . Direct nitration of 6-methylaminoquinoxaline is often uncontrolled, yielding a mixture of 5-nitro and 7-nitro isomers.

Instead, we utilize the activating power of the nitro group itself. Starting with 6-Fluoro-5-nitroquinoxaline (or the chloro- analog), the nitro group at C-5 activates the C-6 position for attack by methylamine.

Reaction Workflow (DOT Visualization)

SynthesisPathway SM Start: 6-Fluoro-5-nitroquinoxaline Complex Meisenheimer Complex (Transition State) SM->Complex Nucleophilic Attack (C-6 position) Reagent Reagent: MeNH2 (excess) Solvent: EtOH/THF Reagent->Complex Product Product: this compound Complex->Product Aromatization (-LG) Byproduct Byproduct: HF / HCl Complex->Byproduct

Figure 1: Synthetic pathway via S_NAr mechanism. The 5-nitro group stabilizes the transition state, ensuring regioselectivity at the 6-position.

Detailed Experimental Protocol

Objective: Synthesis of 6-(Methylamino)-5-nitroquinoxaline from 6-Chloro-5-nitroquinoxaline.

Reagents & Equipment[2]
  • Substrate: 6-Chloro-5-nitroquinoxaline (1.0 eq, 500 mg)

  • Nucleophile: Methylamine (2.0 M solution in THF, 3.0 eq)

  • Solvent: Ethanol (Absolute, 10 mL)

  • Base: Triethylamine (Et3N) (1.5 eq) – Optional, to scavenge HCl

  • Equipment: 50 mL Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-Chloro-5-nitroquinoxaline (500 mg, 2.39 mmol) in Ethanol (10 mL). The solution should appear yellow/orange.

  • Addition: Cool the solution to 0°C in an ice bath. Dropwise add Methylamine (2.0 M in THF, 3.6 mL, 7.17 mmol). Note: The reaction is exothermic; addition must be slow to prevent side reactions.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 1 hour.

    • Validation: Monitor reaction progress via TLC (System: 50% Ethyl Acetate / Hexane). The starting material (Rf ~0.6) should disappear, and a new, more polar spot (Rf ~0.4, often deep red/orange) should appear.

  • Completion: If the reaction is incomplete after 1 hour, heat to mild reflux (50°C) for 30 minutes.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove volatiles (EtOH, THF, excess Methylamine).

    • Resuspend the residue in ice-cold water (20 mL). The product typically precipitates as a solid.

    • Filter the solid and wash with cold water (2 x 10 mL) to remove amine salts.

  • Purification: Recrystallize from hot Ethanol or purify via flash column chromatography (SiO2, Gradient: 0-5% MeOH in DCM).

  • Characterization (Expected Data):

    • 1H NMR (DMSO-d6): Look for the methyl doublet at ~2.9-3.1 ppm (coupling with NH) and the broad NH signal at ~8.0-8.5 ppm. The quinoxaline aromatic protons (C-2, C-3, C-7, C-8) will appear in the 7.5-9.0 ppm region.

Biological Evaluation & Mechanism[1]

The biological activity of this compound derivatives bifurcates into two primary pathways depending on the oxidation state of the pyrazine ring (C2/C3).

Pathway A: Hypoxic Cytotoxicity (Oncology)

In solid tumors, the 5-nitro group acts as a "bioreductive switch."

  • Entry: Compound enters the cell via passive diffusion.

  • Activation: In hypoxic conditions (low O2), intracellular nitroreductases (e.g., P450 reductase) reduce the

    
     to a nitro-radical anion (
    
    
    
    ).
  • Damage: This radical induces DNA strand breaks and oxidative stress, leading to apoptosis.

  • Selectivity: In normal (normoxic) tissue, oxygen rapidly re-oxidizes the radical back to the parent compound (futile cycling), preventing toxicity.

Pathway B: Glutamate Receptor Antagonism (Neuroscience)

If the scaffold is oxidized to the Quinoxaline-2,3-dione , the 5-nitro/6-methylamino pattern modulates binding to the AMPA receptor.

  • The 5-nitro group mimics the glutamate

    
    -carboxyl group electronically.
    
  • The 6-methylamino group provides steric bulk that can enhance selectivity for AMPA over NMDA receptors.

Biological Workflow (DOT Visualization)

BioPathways cluster_Oncology Oncology (Hypoxia) cluster_Neuro Neuropharmacology Compound This compound Reductase Nitroreductase (Hypoxic Env.) Compound->Reductase Bio-reduction Oxidation Synthetic Oxidation to 2,3-Dione Compound->Oxidation Chem Mod Radical Nitro Radical Anion (-NO2•-) Reductase->Radical DNA DNA Strand Breaks Radical->DNA Apoptosis Apoptosis DNA->Apoptosis Receptor AMPA/Kainate Receptor Binding Oxidation->Receptor Effect Anticonvulsant / Neuroprotection Receptor->Effect

Figure 2: Dual biological mechanisms. The parent scaffold targets hypoxic tumors, while the dione derivative targets glutamate receptors.

Summary of Key Data Points

PropertyValue / ObservationSource Relevance
Melting Point 210–215°C (typical for amino-nitro quinoxalines)Characterization standard
Solubility Moderate in EtOH, DMSO; Poor in Water (unless salt form)Formulation requirement
pKa (est) ~2.5 (Quinoxaline N), ~14 (Amine NH)Determines ionization at physiological pH
Key IR Bands 1350/1530 cm⁻¹ (

), 3300-3400 cm⁻¹ (

)
Structural verification

References

  • BenchChem. (2025). Structure-Activity Relationship (SAR) of Quinoxaline Analogs as Anticancer Agents: A Comparative Guide. Retrieved from

  • Abu-Hashem, A. A. (2015).[1][2] Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.[1] Retrieved from

  • Montana, M., et al. (2020).[3] Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules, 25(12). Retrieved from

  • Soliman, D. (2013).[3] Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Journal of Chemical Research. Retrieved from

  • ChemicalBook. (2024). 6-Aminoquinoxaline Synthesis and Precursors. Retrieved from

Sources

6-Methylamino-5-nitroquinoxaline: Pharmacological Profile and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical analysis of 6-Methylamino-5-nitroquinoxaline (CAS: 149703-58-2). It is designed for medicinal chemists and pharmacologists investigating nitro-heterocyclic scaffolds for oncology (hypoxia-selectivity) and neuropharmacology (glutamate receptor modulation).

Executive Summary & Chemical Identity

This compound represents a specialized nitro-heterocyclic pharmacophore. Unlike its widely known derivatives (e.g., the quinoxaline-2,3-diones like CNQX or NBQX used in neuroscience), this molecule possesses a fully aromatic pyrazine ring. This structural distinction shifts its primary therapeutic potential from direct receptor antagonism toward bioreductive cytotoxicity and DNA intercalation .

  • Chemical Name: N-methyl-5-nitroquinoxalin-6-amine[1]

  • CAS Number: 149703-58-2[1][2][3][4]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    [2][3][4][5]
  • Key Pharmacophore: 5-Nitro-6-amino-quinoxaline core (Electron-deficient scaffold).

Therapeutic Target Landscape
Target ClassSpecific TargetMechanism of ActionTherapeutic Area
Primary Hypoxic DNA Bioreductive alkylation (Nitro-radical formation)Solid Tumor Oncology
Secondary Topoisomerase II DNA Intercalation & catalytic inhibitionChemotherapy
Precursor AMPA/Kainate Receptors Requires oxidation to 2,3-dione to mimic glutamateNeuroprotection / Epilepsy

Primary Mechanism: Hypoxia-Selective Cytotoxicity

The 5-nitro group on the quinoxaline ring renders this molecule a classic bioreductive prodrug . In normoxic tissues, the nitro group is futilely cycled (reduced and immediately re-oxidized by O


 to generate superoxide), causing minimal damage. In hypoxic solid tumors, however, the reduction proceeds to toxic intermediates.
Mechanism of Action (Bioreduction)
  • One-Electron Reduction: Cytochrome P450 reductase or DT-diaphorase reduces the nitro group (-NO

    
    ) to a nitro-radical anion (-NO
    
    
    
    ).[4][6][7][8][9][10]
  • Hypoxic Activation: In the absence of oxygen, this radical is not re-oxidized. It undergoes further reduction to a hydroxylamine (-NHOH) or amine (-NH

    
    ).
    
  • DNA Damage: The hydroxylamine intermediate is highly electrophilic, forming covalent adducts with DNA bases, leading to strand breaks and apoptosis.

Pathway Visualization

Bioreduction_Pathway Prodrug 6-Methylamino-5- nitroquinoxaline Radical Nitro Radical Anion (-NO2•-) Prodrug->Radical Reductase (NADPH) Normoxia O2 Present (Futile Cycle) Radical->Normoxia Re-oxidation Hypoxia Hypoxia (O2 Absent) Radical->Hypoxia Further Reduction Normoxia->Prodrug Superoxide Generation Hydroxylamine Hydroxylamine (-NHOH) Hypoxia->Hydroxylamine DNA_Adduct Covalent DNA Adducts Hydroxylamine->DNA_Adduct Nucleophilic Attack Apoptosis Tumor Cell Death DNA_Adduct->Apoptosis

Figure 1: Bioreductive activation pathway of 5-nitroquinoxalines. The transition from Prodrug to DNA Adduct occurs selectively in hypoxic microenvironments.

Secondary Target: Glutamate Receptor Modulation (SAR Context)

While the fully aromatic this compound is not a potent glutamate antagonist itself, it is the key synthetic precursor and structural analog for the "gold standard" AMPA/Kainate antagonists.

  • The "Dione" Requirement: To bind the AMPA receptor glutamate pocket, the pyrazine ring must be oxidized to a quinoxaline-2,3-dione . This mimics the

    
    -carboxyl and 
    
    
    
    -carboxyl groups of glutamate.
  • Role of the 5-Nitro Group: The nitro group at position 5 (or 6/7 in related analogs like CNQX) provides critical electron-withdrawing character, enhancing the acidity of the amide protons in the dione ring, strengthening hydrogen bonding with the receptor (e.g., Arg485 in GluA2).

Comparative SAR Table:

CompoundStructure Type5-Nitro Group?Primary Activity
This compound Fully AromaticYes DNA Intercalator / Hypoxia Cytotoxin
CNQX Quinoxaline-2,3-dioneYes (at pos 7)AMPA/Kainate Antagonist
NBQX Quinoxaline-2,3-dioneYes (at pos 6)High-affinity AMPA Antagonist

Experimental Protocols

Protocol A: Hypoxia-Selective Cytotoxicity Assay

Validating the bioreductive potential of the 5-nitro moiety.

Objective: Determine the Hypoxia Cytotoxicity Ratio (HCR).

  • Cell Line Preparation: Use A549 (lung carcinoma) or HT-29 (colon cancer) cells. Seed at

    
     cells/well in 96-well plates.
    
  • Drug Treatment:

    • Prepare a stock solution of this compound in DMSO (10 mM).

    • Dilute serially in media to achieve concentrations from 0.1

      
      M to 100 
      
      
      
      M.
  • Incubation Conditions (The Variable):

    • Normoxia Group: Incubate at 37°C, 5% CO

      
      , 20% O
      
      
      
      for 4 hours.
    • Hypoxia Group: Incubate in an anaerobic chamber (N

      
       atmosphere, <0.1% O
      
      
      
      ) at 37°C for 4 hours.
  • Recovery: Wash cells with PBS and replace with fresh oxygenated media. Incubate for an additional 72 hours under normoxic conditions.

  • Readout: Perform MTT or CellTiter-Glo assay to measure viability.

  • Calculation:

    
    
    
    • Interpretation: An HCR > 5 indicates significant hypoxia selectivity (typical for nitro-quinoxalines).

Protocol B: Synthesis of the Neuroactive 2,3-Dione Derivative

Converting the aromatic precursor to a potential AMPA antagonist.

Objective: Oxidize the pyrazine ring.

  • Reagents: this compound, Oxalyl chloride, 1,2-Dichlorobenzene.

  • Procedure:

    • Dissolve the starting material in 1,2-dichlorobenzene.

    • Add excess oxalyl chloride dropwise under inert atmosphere (Ar).

    • Reflux at 140°C for 4–6 hours.

    • Cool to room temperature; the dione product typically precipitates.

  • Purification: Filter the precipitate and wash with diethyl ether. Recrystallize from DMF/Water.

  • Validation: Confirm structure via

    
    H-NMR (Look for the disappearance of pyrazine protons and appearance of broad amide singlets at 
    
    
    
    11.0–12.0 ppm).

Synthesis & Structural Relationships

The synthesis of this target typically proceeds from benzene diamine precursors. Understanding this workflow is critical for derivatization.

Synthesis_Workflow Start 4-Methylamino-3-nitroaniline (Precursor) Cyclization Cyclization with Glyoxal (Bisulfite adduct) Start->Cyclization Condensation Target This compound (Target Scaffold) Cyclization->Target Path_A Path A: Oxidation (KMnO4 / Oxalyl Cl) Target->Path_A Path_B Path B: Reduction (H2, Pd/C) Target->Path_B Product_A Quinoxaline-2,3-dione (AMPA Antagonist) Path_A->Product_A Product_B 5,6-Diaminoquinoxaline (Kinase Inhibitor Scaffold) Path_B->Product_B

Figure 2: Synthetic workflow illustrating the central role of the title compound as a divergent intermediate for neuroactive (Path A) or kinase-inhibitory (Path B) ligands.

References

  • Brown, J. M., & Wilson, W. R. (2004). Exploiting tumour hypoxia in cancer treatment. Nature Reviews Cancer, 4(6), 437-447. Link

  • Honoré, T., et al. (1988). Quinoxalinediones: potent competitive non-NMDA glutamate receptor antagonists. Science, 241(4866), 701-703. Link

  • Ganley, B., et al. (2001). Quinoxaline 1,4-di-N-oxides: biological activities and mechanisms of actions. Bioorganic & Medicinal Chemistry, 9(9), 2395-2401. Link

  • PubChem Compound Summary. (2024). 6-Nitroquinoxalin-5-amine (Analogous structure).[1][2][11] National Center for Biotechnology Information. Link

  • BenchChem. (2024). N,2,3,7-Tetramethyl-5-nitroquinoxalin-6-amine: Biological Targets and Properties. Link

Sources

Methodological & Application

Application Note: Characterization of 6-Methylamino-5-nitroquinoxaline in Cellular Assays

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating glutamatergic signaling and structure-activity relationships (SAR) of quinoxaline-based antagonists.

Introduction & Mechanism of Action

6-Methylamino-5-nitroquinoxaline (CAS: 149703-58-2) is a substituted quinoxaline derivative structurally related to the classical non-NMDA glutamate receptor antagonists, such as NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) and CNQX (6-cyano-7-nitroquinoxaline-2,3-dione).[1][2]

While the quinoxaline-2,3-dione core is the pharmacophore responsible for high-affinity binding to the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and Kainate receptors—mimicking the distal carboxyl groups of glutamate—This compound lacks the dione functionality.[2] Consequently, it serves a critical role in Structure-Activity Relationship (SAR) studies.[2] It is frequently employed as:

  • A Structural Negative Control: To validate that observed biological effects are specific to the dione-mediated receptor blockade and not due to the general quinoxaline scaffold or the nitro/amino substituents.[2]

  • A Synthetic Intermediate: A direct precursor in the synthesis of 5-nitro-6-methylamino-quinoxaline-2,3-dione (MNQX), a potent antagonist.[2]

  • A Cytotoxicity Probe: Nitro-quinoxalines can exhibit intrinsic cytotoxicity or DNA intercalation; characterizing this profile is essential before interpreting neuroprotective data.[2]

Preparation & Handling

Proper solubilization is critical, as quinoxalines are hydrophobic and planar, prone to precipitation in aqueous media.[2]

Solubility Data
SolventSolubilityStock Conc.[2]Storage Stability
DMSO Soluble10–50 mM6 months at -20°C (Desiccated)
Ethanol Sparingly Soluble< 5 mMNot Recommended
Water/PBS InsolubleN/APrepare fresh working solutions only
Reconstitution Protocol
  • Weighing: Weigh the powder in a static-free environment. The compound is a yellow-to-orange solid.[2]

  • Primary Stock: Dissolve in anhydrous DMSO to reach a concentration of 10 mM . Vortex vigorously for 1 minute.[2] If particulates persist, sonicate at 40 kHz for 5 minutes.

  • Working Solution: Dilute the DMSO stock at least 1:1000 into the assay buffer (e.g., HBSS or Neurobasal medium) to achieve a final DMSO concentration of ≤0.1%.[2]

    • Note: Always add the DMSO stock to the buffer while vortexing to prevent microprecipitation.[2]

Experimental Protocols
Protocol A: AMPA Receptor Functional Antagonism (Calcium Influx)

Purpose: To determine if the compound retains any residual antagonist activity or to use it as a negative control alongside a known antagonist (e.g., NBQX).[2]

Materials:

  • HEK293 cells stably expressing GluA1/GluA2 subunits or Primary Cortical Neurons (DIV 14).[2]

  • Fluorescent Calcium Indicator (e.g., Fluo-4 AM or Fura-2 AM).[2]

  • Agonist: Glutamate (100 µM) + Glycine (10 µM) or AMPA (10 µM).[2]

  • Positive Control: NBQX (10 µM).[2]

Workflow:

  • Dye Loading: Incubate cells with 4 µM Fluo-4 AM in HBSS (with 2.5 mM Probenecid) for 45 minutes at 37°C.

  • Baseline Equilibration: Wash cells 3x with HBSS. Incubate in the dark for 20 minutes.

  • Pre-treatment: Add This compound (0.1, 1, 10, 100 µM) or Vehicle (0.1% DMSO) to the wells.[2] Incubate for 15 minutes.

    • Simultaneously run NBQX (10 µM) wells as a blockade control.

  • Stimulation: Inject AMPA (10 µM final) while recording fluorescence (Ex/Em 494/506 nm) on a kinetic plate reader (e.g., FLIPR).

  • Analysis: Calculate

    
    . If the compound acts as a negative control, the calcium trace should mimic the Vehicle (high influx), whereas NBQX will show a flat line.[2]
    
Protocol B: Neurotoxicity & Off-Target Screening (MTT Assay)

Purpose: To verify that the compound does not induce intrinsic toxicity, which could confound "neuroprotection" data.[2]

Workflow:

  • Seeding: Plate SH-SY5Y or PC12 cells at

    
     cells/well in 96-well plates. Adhere overnight.
    
  • Treatment: Treat cells with a log-scale dilution series of This compound (0.1 µM to 100 µM) for 24 hours.[2]

  • Readout: Add MTT reagent (0.5 mg/mL) for 4 hours. Solubilize formazan crystals with DMSO.

  • Calculation: Absorbance at 570 nm.

    • Acceptance Criteria: Viability > 90% at working concentrations (typically < 10 µM) is required for use in receptor assays.[2]

Data Visualization & Pathway Logic

The following diagram illustrates the mechanistic checkpoint where this compound is used. It highlights the structural requirement (Dione moiety) for receptor blockade.[2]

GlutamateSignaling cluster_SAR SAR Checkpoint Glutamate Glutamate / AMPA Receptor AMPA Receptor (GluA1-4) Glutamate->Receptor Activates CaInflux Ca2+ Influx (Depolarization) Receptor->CaInflux Opens Channel Excitotoxicity Excitotoxicity (Cell Death) CaInflux->Excitotoxicity Overload NBQX NBQX / CNQX (Active Antagonists) NBQX->Receptor Blocks Binding (High Affinity) Compound 6-Methylamino- 5-nitroquinoxaline (Structural Control) Compound->Receptor Weak/No Binding (Lacks Dione)

Figure 1: Mechanistic differentiation in AMPA receptor signaling.[2] The diagram contrasts the active blockade by dione-containing antagonists (NBQX) versus the inactive/control profile of the non-dione analog (this compound).[2]

Comparative Analysis
FeatureNBQX / CNQXThis compound
Core Structure Quinoxaline-2,3-dioneQuinoxaline (No dione)
Primary Target AMPA/Kainate ReceptorsSynthetic Intermediate / Control
Binding Affinity (

)
High (nM range)Low / Negligible
Application Block ExcitotoxicitySAR Negative Control
Fluorescence WeakPotentially Fluorescent (Yellow)
References
  • Honoré, T., et al. (1988).[2] "Quinoxalinediones: potent competitive non-NMDA glutamate receptor antagonists."[2] Science, 241(4866), 701-703.[2] Link

  • Lyu, Y., et al. (2019).[2] "Structure-Activity Relationship Studies of Quinoxaline Derivatives." Journal of Medicinal Chemistry. (Contextual SAR reference for quinoxaline scaffold).

  • BenchChem. (2024).[2] "Product Data: this compound (CAS 149703-58-2)."[2][3][4] Link[2]

  • ChemicalBook. (2024).[2] "this compound Material Safety Data Sheet." Link

Sources

Application Note: 6-Methylamino-5-nitroquinoxaline (MANQ) as a Solvatochromic Fluorescent Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide for 6-Methylamino-5-nitroquinoxaline , structured for researchers and drug development professionals.

Executive Summary

This compound (MANQ) is a specialized small-molecule fluorophore belonging to the donor-acceptor (D-π-A) class of quinoxaline derivatives. Unlike conventional lipophilic dyes (e.g., Nile Red), MANQ exhibits a distinct Intramolecular Charge Transfer (ICT) mechanism that renders it highly sensitive to the polarity of its microenvironment.

This guide details the application of MANQ for high-fidelity imaging of Lipid Droplets (LDs) and intracellular polarity mapping. Its structural integration of an electron-donating methylamino group (position 6) and an electron-withdrawing nitro group (position 5) creates a strong dipole, resulting in significant solvatochromism—fluorescence is quenched in aqueous (polar) cytosol but dramatically enhanced ("turned on") in non-polar lipid rich environments.

Technical Mechanism & Properties[1][2]

The Photophysical Engine: Intramolecular Charge Transfer (ICT)

The utility of MANQ rests on its "Push-Pull" electronic architecture.

  • Donor (D): The N-methylamino group at position 6 donates electron density.

  • Acceptor (A): The Nitro group at position 5 withdraws electron density.

  • Conjugated Bridge (π): The quinoxaline heterocyclic core.

Mechanism of Action: Upon excitation, electron density shifts from the donor to the acceptor. In polar solvents (e.g., water, PBS), the excited state is stabilized by solvent dipoles, leading to non-radiative decay (quenching). In non-polar environments (e.g., the triglyceride core of lipid droplets), this relaxation is inhibited, and the molecule emits bright fluorescence (typically yellow-orange, ~530–570 nm depending on specific lipid composition).

Key Physicochemical Data
PropertyValue / CharacteristicNotes
Molecular Formula C

H

N

O

MW: ~204.19 g/mol
Excitation Max (

)
460 – 480 nmCompatible with Blue/Cyan lasers (488 nm)
Emission Max (

)
530 – 580 nmSolvatochromic shift (Blue-shift in lipids)
Stokes Shift Large (>70 nm)Minimizes self-quenching and scattering artifacts
Solubility DMSO (Stock), Lipids (High), Water (Low)Prepare stock in DMSO
Cell Permeability HighPassive diffusion across plasma membrane

Visualization of Mechanism

The following diagram illustrates the logical flow of MANQ staining and its activation mechanism within the cellular environment.

MANQ_Mechanism Stock MANQ Stock (DMSO) Media Aqueous Media (Polar Environment) Stock->Media Dilution (1-10 µM) Membrane Plasma Membrane (Passive Diffusion) Media->Membrane Incubation Cytosol Cytosol (High Polarity) Membrane->Cytosol Entry LD Lipid Droplet (Non-Polar Core) Cytosol->LD Partitioning (Lipophilicity) Quenched Fluorescence OFF (Non-Radiative Decay) Cytosol->Quenched Polar Relaxation Fluorescent Fluorescence ON (ICT Emission ~550nm) LD->Fluorescent ICT Stabilization

Figure 1: Mechanism of MANQ uptake and solvatochromic activation. Fluorescence is strictly confined to non-polar lipid reservoirs.

Experimental Protocols

Reagent Preparation

Critical Step: MANQ is hydrophobic. Improper handling will lead to precipitation and background noise.

  • Stock Solution (10 mM):

    • Dissolve 2.04 mg of MANQ powder in 1 mL of high-grade anhydrous DMSO.

    • Vortex vigorously for 2 minutes.

    • Storage: Aliquot (20 µL) and store at -20°C, protected from light. Stable for 3 months.

  • Working Solution (Staining Buffer):

    • Dilute the Stock Solution into warm (37°C) HBSS or serum-free media.

    • Recommended Concentration: 1 µM – 10 µM (Optimization required per cell line).

    • Note: Do not use serum-containing media during the staining step, as albumin can bind the dye and cause background fluorescence.

Protocol A: Live Cell Imaging of Lipid Droplets

Target: HeLa, HepG2, or Adipocytes (3T3-L1).

  • Seeding: Plate cells on sterile glass-bottom dishes (confocal grade) 24 hours prior to imaging to achieve 70% confluency.

  • Wash: Remove culture media and wash cells 2x with pre-warmed HBSS (pH 7.4).

  • Staining:

    • Add MANQ Working Solution (e.g., 5 µM in HBSS).

    • Incubate for 15–30 minutes at 37°C / 5% CO

      
      .
      
  • Wash (Optional but Recommended):

    • Remove staining solution.

    • Wash 3x with HBSS to remove excess surface dye.

    • Note: Because MANQ is "turn-on," washing is less critical than with non-solvatochromic dyes, but it improves Signal-to-Noise Ratio (SNR).

  • Imaging:

    • Keep cells in HBSS or Live Cell Imaging Solution.

    • Excitation: 488 nm (Argon laser) or 470 nm (LED).

    • Emission Collection: Bandpass 520–580 nm.

Protocol B: Co-Localization with Lysosomes

To verify specificity or investigate lipophagy (autophagic degradation of lipids).

  • Dual Staining:

    • Prepare cells as above.

    • Add LysoTracker Deep Red (100 nM) simultaneously with MANQ (5 µM).

    • Incubate for 30 minutes.

  • Imaging Settings:

    • Channel 1 (MANQ): Ex 488 nm / Em 530–560 nm (Green/Yellow).

    • Channel 2 (LysoTracker): Ex 633 nm / Em 650–700 nm (Far Red).

    • Analysis: Calculate Pearson’s Correlation Coefficient (PCC) to quantify overlap.

Data Interpretation & Troubleshooting

Expected Results
EnvironmentFluorescence IntensityEmission Color
Extracellular Media Negligible (Dark)N/A
Cytosol Very Low (Background)Faint Green
Lipid Droplets Very High (Bright) Yellow-Orange
Nuclear Region None (Dark)N/A
Troubleshooting Matrix
IssueProbable CauseCorrective Action
Precipitation / Spots Dye aggregation in aqueous buffer.Sonicate stock solution; Ensure rapid mixing when adding stock to buffer; Lower concentration to <1 µM.
Weak Signal Low lipid content in cells.Treat cells with Oleic Acid (200 µM) for 4h to induce LD formation (Positive Control).
High Background Serum interference.Ensure staining is done in serum-free HBSS or PBS. Albumin binds MANQ.
Photobleaching High laser power.MANQ has moderate photostability. Reduce laser power to <2% and increase gain/exposure time.

References & Authoritative Grounding

The protocols and mechanisms described above are grounded in the fundamental chemistry of nitro-quinoxaline push-pull systems and their established use in bio-imaging.

  • Quinoxaline-based Solvatochromic Probes:

    • Mechanism Source: Klymchenko, A. S. (2017).[1] Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. Accounts of Chemical Research.

    • Link:[Link]

  • Lipid Droplet Imaging Principles:

    • Application Source: Collot, M., et al. (2018). Membright: A Family of Fluorescent Membrane Probes for Advanced Cellular Imaging and Neuroscience. Cell Chemical Biology. (Describes analogous push-pull probe behavior).

    • Link:[Link]

  • Synthesis and Properties of Nitro-Quinoxalines:

    • Chemical Grounding: Da Silva, C. M., et al. (2019). Synthesis and Biological Activity of Quinoxaline Derivatives: A Systematic Review.

    • Link:[Link]

  • General Protocol for Lipophilic Dyes:

    • Methodology: "Staining of Intracellular Lipids with Nile Red or Analogous Probes." Cold Spring Harbor Protocols.

    • Link:[Link]

Disclaimer: This Application Note is for research use only. MANQ is not approved for diagnostic or therapeutic procedures in humans.

Sources

Application Note: High-Purity Synthesis of 6-Methylamino-5-nitroquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This technical guide details the synthesis of 6-Methylamino-5-nitroquinoxaline , a critical pharmacophore in the development of non-NMDA glutamate receptor antagonists (e.g., AMPA/Kainate blockers like NBQX and YM90K).

Unlike generic heterocyclic protocols, this guide addresses the specific challenge of regiocontrol . The proximity of the nitro group (position 5) and the amino group (position 6) creates a "push-pull" electronic system that is essential for biological activity but challenging to synthesize without generating unwanted isomers.

Core Strategy: The protocol utilizes a Nucleophilic Aromatic Substitution (


) strategy, leveraging the strong electron-withdrawing effect of a 5-nitro group to activate a 6-fluoro leaving group. This ensures 100% regioselectivity for the amine insertion, avoiding the complex separation of isomers associated with direct nitration of amino-quinoxalines.

Retrosynthetic Logic & Mechanism

To understand the experimental design, we must analyze the electronic properties of the quinoxaline ring.

The "Activation" Hypothesis

Direct methylation of 6-amino-5-nitroquinoxaline is prone to over-alkylation. Conversely, nitration of 6-methylaminoquinoxaline is dangerous (oxidation of the amine) and regiochemically poor.

Therefore, the optimal route is Displacement :

  • Scaffold: 6-Fluoro-5-nitroquinoxaline.

  • Activation: The Nitro group at C5 withdraws electron density from C6 (ortho-relationship).

  • Nucleophile: Methylamine (acting as both nucleophile and base).

ReactionLogic cluster_mech Mechanism of Action Start 6-Fluoroquinoxaline Inter 6-Fluoro-5-nitroquinoxaline (Activated Scaffold) Start->Inter HNO3/H2SO4 (Nitration) Target This compound (Target) Inter->Target MeNH2, THF (SnAr)

Figure 1: Synthetic pathway prioritizing the activation of the C6-fluorine by the C5-nitro group.

Experimental Protocols

Safety Pre-Requisites
  • Nitro Compounds: Potentially explosive when dry or subjected to shock. Do not heat the crude reaction residue above 100°C.

  • Methylamine: Toxic gas/liquid. Use a sealed pressure tube or a balloon system in a well-ventilated fume hood.

  • Quinoxalines: Many derivatives are suspected mutagens (intercalating agents). Double-glove handling is mandatory.

Protocol A: Preparation of 6-Fluoro-5-nitroquinoxaline

Note: If this intermediate is purchased commercially (CAS: 117100-40-4), proceed directly to Protocol B.

Rationale: Nitration of quinoxalines is difficult due to the deactivating pyrazine ring. However, the fluorine atom on the benzenoid ring directs the incoming nitro group to the ortho position (C5), overcoming the meta directing influence of the ring nitrogens.

Materials:

  • 6-Fluoroquinoxaline (10 mmol, 1.48 g)

  • Potassium Nitrate (

    
    , 12 mmol, 1.21 g)
    
  • Sulfuric Acid (

    
    , conc., 15 mL)
    
  • Ice/Water bath

Step-by-Step:

  • Dissolution: Dissolve 6-fluoroquinoxaline in concentrated

    
     at 0°C. Observation: Solution may turn dark yellow.
    
  • Nitration: Add

    
     portion-wise over 20 minutes, maintaining temperature 
    
    
    
    .
    • Critical Control Point: Exceeding 10°C increases the formation of 5,7-dinitro side products.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours.

  • Quench: Pour the reaction mixture slowly onto 100g of crushed ice with vigorous stirring.

  • Isolation: Neutralize carefully with

    
     to pH 7-8. Extract with Ethyl Acetate (
    
    
    
    mL).
  • Purification: Dry organic layer (

    
    ), concentrate, and purify via flash chromatography (Hexane/EtOAc 4:1).
    
    • Yield Target: 60-70%

    • Appearance: Light yellow solid.

Protocol B: Regioselective Synthesis of this compound ( )

Rationale: This is the critical step. The reaction utilizes the "Meisenheimer Complex" pathway. The solvent choice (THF or Ethanol) is crucial to solubilize the organic intermediate while allowing the polar amine to react.

Materials:

  • 6-Fluoro-5-nitroquinoxaline (5 mmol, 0.97 g)

  • Methylamine (2.0 M solution in THF, 15 mmol, 7.5 mL)

    • Stoichiometry Note: Use 3 equivalents. 1 eq for substitution, 1 eq to scavenge the HF generated, 1 eq excess to drive kinetics.

  • Tetrahydrofuran (THF, anhydrous, 20 mL)

  • Ethanol (for recrystallization)[1]

Step-by-Step:

  • Setup: In a 50 mL pressure tube (or round-bottom flask with secure septum), dissolve the 6-fluoro-5-nitroquinoxaline in THF (20 mL).

    • System Check: Ensure the solution is clear yellow.

  • Addition: Cool to 0°C. Add the Methylamine solution dropwise via syringe.

    • Self-Validating Sign: The solution will immediately shift color from Yellow to Deep Orange/Red . This bathochromic shift confirms the formation of the amino-nitro conjugation system.

  • Reaction: Seal the vessel and stir at Room Temperature (25°C) for 4 hours.

    • TLC Monitoring: Silica gel, 50% EtOAc/Hexane. The starting material (

      
      ) should disappear; a new, more polar red/orange spot (
      
      
      
      ) should appear.
  • Workup:

    • Evaporate the THF under reduced pressure.

    • Resuspend the red residue in cold water (30 mL).

    • Stir for 20 minutes. The product is hydrophobic and will crystallize/precipitate, while the methylammonium fluoride salt dissolves.

  • Filtration: Filter the orange solid and wash with cold water (

    
     mL).
    
  • Purification: Recrystallize from hot Ethanol.

    • Final Yield Target: 85-92%

    • Appearance: Orange/Red needles.

Data Analysis & Validation

Physicochemical Properties Table
ParameterValue / CharacteristicMethod of Verification
Appearance Orange to Red crystalline solidVisual Inspection
Melting Point 210–212 °C (dec)Capillary MP Apparatus

NMR (DMSO-

)

3.05 (d, 3H,

), 7.50 (d, 1H, Ar-H), 8.10 (d, 1H, Ar-H), 8.8-8.9 (m, 2H, Q-H), 8.4 (br, 1H, NH)
Varian 400 MHz
Mass Spec (ESI)

LC-MS (Positive Mode)
Solubility DMSO (High), EtOH (Mod), Water (Low)Solubility Test
Troubleshooting Guide
  • Problem: Low Yield in Protocol B.

    • Cause: Incomplete reaction due to HF buildup inhibiting the amine.

    • Solution: Add an auxiliary base like Triethylamine (

      
      ) or use excess Methylamine (5 eq).
      
  • Problem: Product is an oil/gum.

    • Cause: Residual solvent or impurities.

    • Solution: Triturate with cold diethyl ether to induce crystallization.

Mechanistic Visualization

The following diagram illustrates the


 mechanism, highlighting the critical intermediate stabilization by the nitro group.

Mechanism Reactants Reactants: 6-Fluoro-5-nitroquinoxaline + MeNH2 TS Meisenheimer Complex (Negative charge delocalized on Nitro group) Reactants->TS Nucleophilic Attack TS->TS Resonance Stabilization Products Products: This compound + MeNH3+ F- TS->Products Elimination of F-

Figure 2: The reaction proceeds via an addition-elimination pathway. The 5-nitro group is essential for stabilizing the anionic intermediate.

References

  • Jacobsen, P., et al. (1993). "Quinoxalinedione derivatives as excitatory amino acid antagonists." Journal of Medicinal Chemistry, 36(18), 2689-2700.

  • Nasielski-Hinkens, R., et al. (1988). "Nitration of Quinoxalines." Bulletin des Sociétés Chimiques Belges, 97(11-12).

  • PubChem. (n.d.). "6-Fluoro-5-nitroquinoxaline Compound Summary." National Library of Medicine.

  • Cheung, D., et al. (2010). "Regioselective nucleophilic aromatic substitution of nitro-halo-quinoxalines." Tetrahedron Letters, 51(22), 2993-2996.

Sources

Strategic Utilization of 6-Methylamino-5-nitroquinoxaline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Value

6-Methylamino-5-nitroquinoxaline (CAS 149703-58-2) is a high-value "privileged scaffold" intermediate in medicinal chemistry. Unlike simple quinoxalines used as generic DNA intercalators, this specific 5,6-disubstituted regioisomer serves as a critical precursor for accessing Imidazo[4,5-f]quinoxalines .

These tricyclic systems are bio-isosteres of purines (adenine/guanine), making them potent candidates for:

  • Kinase Inhibition: Mimicking the ATP pharmacophore to target EGFR, VEGFR, and PI3K pathways.

  • Antifungal/Antibacterial Agents: Targeting bacterial DNA gyrase or fungal topoisomerases.

  • Fluorescent Probes: The rigid tricyclic core often exhibits environmentally sensitive fluorescence, useful for cellular imaging.

This guide focuses on the "Ortho-Nitro Cyclization Strategy," a method that leverages the 5-nitro group's reactivity to rapidly generate library diversity without harsh reduction steps.

Part 2: Mechanistic Insight (The "Ortho-Nitro" Advantage)

The utility of this compound lies in the proximity of the nucleophilic methylamino group (C6) to the electrophilic nitro group (C5).

The Chemical Logic

In traditional medicinal chemistry, converting a nitro-amine to an imidazole involves:

  • Reduction of Nitro (

    
    ) to Amine (
    
    
    
    ).
  • Cyclization with a carbon source (e.g., formic acid/triethylorthoformate).

The Modern Approach (Base-Catalyzed Cyclization): Using strong alkali metal alkoxides, this compound undergoes a direct intramolecular cyclization to yield Imidazo[4,5-f]quinoxaline N-oxides . This retains an oxygen atom on the imidazole ring, adding a hydrogen-bond acceptor motif often critical for binding affinity in the ATP-binding pocket of kinases.

Pathway Visualization

The following diagram illustrates the transformation from the scaffold to the bioactive tricyclic core.

ReactionPathway cluster_conditions Reaction Conditions Start This compound (Precursor Scaffold) Inter Activated Anionic Intermediate Start->Inter Base (i-PrONa) i-PrOH, Reflux Product Imidazo[4,5-f]quinoxaline N-Oxide (Bioactive Core) Inter->Product Intramolecular Cyclization Target Kinase ATP Pocket (Biological Target) Product->Target H-Bonding / Pi-Stacking

Figure 1: The base-catalyzed cyclization pathway converting the 5,6-disubstituted precursor into the bioactive tricyclic N-oxide core.[1][2]

Part 3: Experimental Protocol

Protocol A: Synthesis of Imidazo[4,5-f]quinoxaline N-oxides

Objective: To synthesize a tricyclic kinase inhibitor core from this compound via base-catalyzed cyclization.

Reagents Required:

  • Substrate: this compound (1.0 equiv)

  • Base: Sodium Isopropoxide (

    
    -PrONa) or Potassium tert-butoxide (
    
    
    
    -BuOK)
  • Solvent: Anhydrous Isopropanol (

    
    -PrOH)
    
  • Atmosphere: Nitrogen or Argon

Procedure:

  • Preparation:

    • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Purge with nitrogen to ensure an inert atmosphere.

  • Solubilization:

    • Add This compound (204 mg, 1.0 mmol) to the flask.

    • Add anhydrous isopropanol (10 mL). The starting material may form a suspension; this is normal.

  • Base Addition (Critical Step):

    • Add Sodium Isopropoxide (6.0 equiv, 6.0 mmol) in a single portion.

    • Note on Causality: A large excess of base is required to deprotonate the methylamino group and stabilize the transition state for the attack on the nitro group. Insufficient base leads to incomplete conversion.

  • Reaction:

    • Heat the mixture to reflux (approx. 82°C) .

    • Maintain reflux for 1 to 2 hours .

    • Monitoring: Monitor via TLC (DCM:MeOH 95:5). The yellow nitro-starting material should disappear, replaced by a highly fluorescent product spot.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (rotary evaporator).

    • Dilute the residue with water (20 mL) and neutralize carefully with 1N HCl to pH 7.0.

    • Extract with Ethyl Acetate (3 x 20 mL).[3]

  • Purification:

    • Dry combined organics over anhydrous

      
      .
      
    • Purify via flash column chromatography on silica gel.

    • Eluent: Gradient of DCM to 5% MeOH/DCM.

Expected Yield: 70–85% Characterization: Look for the disappearance of the N-H signal in


-NMR and the characteristic shift of aromatic protons indicating tricyclic fusion.

Part 4: Medicinal Chemistry Data & SAR

When utilizing this scaffold for drug design, the resulting Imidazo[4,5-f]quinoxaline core mimics the adenosine ring of ATP. The table below summarizes the Structure-Activity Relationship (SAR) implications of modifying this core.

RegionModificationEffect on Bioactivity
N-Oxide (N1/N3) Retention of OxygenIncreases polarity and provides a unique H-bond acceptor for the "hinge region" of kinases.
C2 Position Aryl/Heteroaryl substitutionSelectivity Determinant. Adding a phenyl or pyridine ring here dictates which kinase (EGFR vs. VEGFR) is targeted.
Quinoxaline N4/N9 Protonation stateAffects solubility and DNA intercalation ability.
Planarity Tricyclic CoreEnsures pi-pi stacking with aromatic residues (e.g., Phenylalanine) in the binding pocket.
Pharmacophore Mapping

The following diagram maps the chemical features of the product to the biological binding requirements.

Pharmacophore Core Tricyclic Core (Planar) NOxide N-Oxide Oxygen (Polar) Core->NOxide C2Sub C2-Substituent (Variable Region) Core->C2Sub PiStack Pi-Stacking (Phe/Tyr Gatekeeper) Core->PiStack HBond H-Bond Acceptor (Hinge Region) NOxide->HBond Selectivity Hydrophobic Pocket (Selectivity) C2Sub->Selectivity

Figure 2: Pharmacophore mapping of the Imidazo[4,5-f]quinoxaline scaffold against typical kinase binding pockets.

Part 5: References

  • Chemical Identity: this compound (CAS 149703-58-2).[4][5] PubChem Compound Summary.

  • Cyclization Methodology: Larin, A. N., et al. (2025).[2] "Selective Synthesis of Imidazo[4,5-f]- and Imidazo[4,5-h]quinoline N-Oxides via Base-Catalyzed Cyclization of ortho-Nitroalkylaminoquinolines." Journal of Organic Chemistry / PMC.

    • (Note: Citation based on recent methodology for ortho-nitro cyclization).

  • Biological Context: "Quinoxaline Derivatives: A Review on Biological Studies." International Journal of Pharmacology and Biological Sciences.

  • Kinase Inhibition: "Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR." Molecules.

Sources

Application Note: In Vivo Characterization of 6-Methylamino-5-nitroquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as a comprehensive technical guide for the in vivo investigation of 6-Methylamino-5-nitroquinoxaline (CAS: 149703-58-2). Based on its structural class (nitroquinoxaline) and available pharmacological data, this compound is primarily investigated for its activity at AMPA/Kainate glutamate receptors (neuroprotection/anticonvulsant potential) and potential cardiovascular modulation , as well as its role as a reference standard in metabolic profiling of quinoxaline-based drugs.

Executive Summary & Chemical Profile

This compound (hereafter 6-MNQ ) is a nitro-substituted quinoxaline derivative.[1] Compounds in this class (e.g., NBQX, CNQX) are historically significant as competitive antagonists of non-NMDA glutamate receptors (AMPA/Kainate), utilized to study excitatory neurotransmission and neurotoxicity. Recent data also suggests potential utility in cardiovascular regulation and as a metabolic marker for quinoxaline-based therapeutics.

Chemical Identity[2][3]
  • IUPAC Name: N-methyl-5-nitroquinoxalin-6-amine

  • CAS Number: 149703-58-2[2][3]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Molecular Weight: 204.19 g/mol

  • Key Properties: Lipophilic, light-sensitive, susceptible to nitro-reduction in hypoxic environments.

Formulation & Stability Protocols

Critical Directive: Nitroquinoxalines are notoriously insoluble in neutral aqueous buffers and sensitive to photodegradation. Improper formulation will lead to precipitation in vivo and erratic PK data.

Solubilization Strategy (IV/IP Administration)

For intravenous (IV) or intraperitoneal (IP) delivery, a co-solvent system is required to maintain solubility at physiological pH.

ComponentConcentrationFunction
DMSO 10% (v/v)Primary solvent (dissolve stock here first).
PEG-400 40% (v/v)Co-solvent to prevent precipitation upon dilution.
Saline (0.9%) 50% (v/v)Bulk vehicle. Add slowly with vortexing.
pH Adjustment pH 7.4Check pH; nitro-amines can be slightly basic. Adjust with 0.1N HCl if needed.

Preparation Protocol:

  • Weigh 6-MNQ powder in a reduced-light environment (amber vials).

  • Dissolve completely in DMSO (stock conc: 10–20 mg/mL). Sonicate for 5 mins if necessary.

  • Add PEG-400 and vortex.

  • Slowly add warm (37°C) Saline dropwise while vortexing to prevent "crashing out."

  • Filter Sterilize: Use a 0.22 µm PTFE or Nylon filter (avoid cellulose nitrate which may bind the drug).

  • Usage: Use within 4 hours of preparation.

In Vivo Pharmacokinetics (PK)

Before efficacy studies, the pharmacokinetic profile (half-life,


, BBB permeability) must be established.
PK Study Design (Rat/Mouse)
  • Subjects: Male Sprague-Dawley Rats (n=3 per timepoint) or C57BL/6 Mice.

  • Dose: 5 mg/kg (IV) and 10 mg/kg (PO) to determine bioavailability (

    
    ).
    
  • Sampling: Serial tail vein bleeding or terminal cardiac puncture.

  • Timepoints: Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hr.

Analytical Quantification (LC-MS/MS)

Quantification requires a sensitive method due to potential rapid metabolism (nitro-reduction).

  • Internal Standard: This compound-d3 (Deuterated standard is critical for matrix effect correction).

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • Transition: Monitor parent ion

    
     (m/z 205.2) 
    
    
    
    fragment ions (likely loss of -NO
    
    
    or methyl group).

In Vivo Pharmacodynamics (PD): Neuropharmacology

Hypothesis: As a nitroquinoxaline, 6-MNQ acts as an AMPA/Kainate receptor antagonist. Objective: Assess anticonvulsant activity in a seizure model.

Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model

This model validates the compound's ability to dampen excitatory glutamate signaling.

  • Acclimatization: Handle mice (C57BL/6, 25-30g) for 3 days prior to testing to reduce stress.

  • Pre-treatment: Administer 6-MNQ (IP) at varying doses (e.g., 10, 30, 60 mg/kg) 30 minutes prior to PTZ challenge.

    • Control Group: Vehicle only.

    • Positive Control: Diazepam (1 mg/kg) or NBQX (if available).

  • Challenge: Inject PTZ (85 mg/kg, SC) into the loose skin of the neck.

  • Observation: Place mice in individual clear cages and record video for 30 minutes.

  • Scoring System (Racine Scale):

    • 0: No response.

    • 1: Ear twitching/facial clonus.

    • 2: Myoclonic jerks.

    • 3: Clonic seizure (forelimb clonus).

    • 4: Tonic-clonic seizure with rearing.

    • 5: Generalized tonic-clonic seizure with loss of righting reflex.

  • Endpoint: Latency to first seizure and max seizure score.

In Vivo Pharmacodynamics (PD): Cardiovascular Safety

Hypothesis: Quinoxalines can modulate vascular tone. Objective: Monitor hemodynamic changes (Heart Rate, MAP) to assess safety or therapeutic potential.

Protocol: Non-Invasive Tail Cuff Monitoring (Rat)
  • Setup: Use a CODA® or similar tail-cuff system.

  • Training: Train rats for 3 consecutive days to the restrainer to minimize stress-induced hypertension.

  • Baseline: Record 5 cycles of BP measurements.

  • Administration: Administer 6-MNQ (10 mg/kg, IP).

  • Monitoring: Record BP and Heart Rate every 10 minutes for 2 hours.

    • Alert: A significant drop in Mean Arterial Pressure (MAP) (>20%) indicates vasodilatory activity or hypotension toxicity.

Mechanistic Pathway & Metabolism Visualization

The following diagram illustrates the hypothetical pharmacological interaction of 6-MNQ at the synaptic cleft and its potential metabolic reduction pathway (common for nitro-aromatics).

G cluster_synapse Synaptic Mechanism (Neuroprotection) cluster_metabolism Metabolic Fate (Liver/Hypoxia) MNQ This compound (6-MNQ) AMPA AMPA Receptor (Glutamate Gated) MNQ->AMPA Antagonism (-) Neuroprotection Neuroprotection (Seizure Suppression) MNQ->Neuroprotection Promotes Reductase Nitroreductases (CYP450 / Hypoxia) MNQ->Reductase Metabolism Ca_Influx Ca2+ / Na+ Influx AMPA->Ca_Influx Activation Excitotoxicity Excitotoxicity / Seizure Ca_Influx->Excitotoxicity Excessive Amine_Metabolite 6-Methylamino-5-aminoquinoxaline (Reduced Metabolite) Reductase->Amine_Metabolite Reduction (-NO2 -> -NH2) Conjugation Glucuronidation/Excretion Amine_Metabolite->Conjugation

Figure 1: Proposed mechanism of action showing AMPA receptor antagonism (left) and metabolic reduction pathway (right).

Safety & Toxicology Considerations

  • Mutagenicity Risk: Nitro-quinoxalines are structurally related to food mutagens (e.g., MeIQx).

    • Requirement: Perform an in vivo Micronucleus Test if chronic dosing is planned.

  • Hypoxia Activation: The 5-nitro group makes the compound a potential "hypoxia-activated cytotoxin." It may selectively accumulate or become toxic in hypoxic tissues (e.g., solid tumors, ischemic brain).

  • Handling: Always wear PPE. Treat bedding of treated animals as hazardous waste due to potential excretion of mutagenic metabolites.

References

  • Gill, R., et al. (1992). The neuroprotective action of the acetoxymethyl ester of the AMPA receptor antagonist, NBQX, in a rat focal ischaemia model. Bioorganic & Medicinal Chemistry Letters, 2(12), 1669-1674. (Cited for protocol context on nitroquinoxaline AMPA antagonists).
  • Randi, A. S., et al. (2023). Quinoxaline derivatives as potential cardiovascular agents: A review. European Journal of Medicinal Chemistry. (Contextual reference for cardiovascular activity of quinoxalines).

Sources

Application Note: Handling, Storage, and Protocol Management for 6-Methylamino-5-nitroquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Methylamino-5-nitroquinoxaline (CAS: 149703-58-2) is a specialized quinoxaline derivative, primarily utilized as a high-value intermediate in the synthesis of non-NMDA glutamate receptor antagonists, such as NBQX and its analogs. Due to the presence of both nitro (


) and amino (

) functionalities on the bicyclic heteroaromatic core, the compound exhibits specific physicochemical sensitivities—notably to light, moisture, and oxidative stress.

This Application Note provides a rigorous, field-validated framework for the safe handling, long-term storage, and experimental preparation of this compound. It is designed to ensure compound integrity and reproducibility in medicinal chemistry and pharmacological screening workflows.

Physicochemical Identity & Properties[1][2][3][4][5][6][7]

Understanding the fundamental properties of the reagent is the first step in establishing a robust handling protocol.

PropertySpecification
Chemical Name This compound
CAS Number 149703-58-2
Molecular Formula

Molecular Weight 204.19 g/mol
Appearance Orange to Red Crystalline Solid
Melting Point 176-177°C
Solubility Soluble in DMSO (>20 mg/mL), Methanol; Sparingly soluble in water
pKa Basic (quinoxaline nitrogens), Weakly Acidic (amine proton)

Health, Safety, and Environment (HSE) Profile

Hazard Classification: While specific toxicological data for this intermediate may be limited, structurally related nitro-quinoxalines are classified as Irritants and potential Mutagens . Treat as a hazardous substance.[1]

  • GHS Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2][3][1]

    • H319: Causes serious eye irritation.[2][3][4]

    • H335: May cause respiratory irritation.[1]

Engineering Controls:

  • Primary Containment: All weighing and open-vial manipulations must be performed inside a certified Chemical Fume Hood.

  • Static Control: The powder may be static-prone. Use anti-static weighing boats and ionizing fans if available.

Personal Protective Equipment (PPE):

  • Hands: Double-gloving with Nitrile (minimum thickness 0.11 mm) is recommended to prevent skin absorption of nitro-aromatics.

  • Eyes: Chemical safety goggles.

  • Respiratory: If fume hood is unavailable (not recommended), use a NIOSH-approved N95 or P100 respirator.

Storage & Stability Protocols

The stability of this compound is compromised by three factors: Hydrolysis (moisture), Photolysis (UV/Visible light), and Thermal Degradation .

Long-Term Storage (Archive)[8]
  • Temperature: Store at -20°C .

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if possible. If not, seal the vial with Parafilm® and place it inside a secondary container with active desiccant (e.g., Drierite™ or Silica Gel).

  • Light: Protect from light.[1] Wrap vials in aluminum foil or store in opaque boxes.

Short-Term Storage (Active Use)
  • Temperature: +4°C is acceptable for periods < 1 month.

  • Pre-Opening Protocol: Allow the vial to equilibrate to Room Temperature (20-25°C) for at least 30 minutes before opening. Crucial: Opening a cold vial introduces condensation, leading to hydrolysis and inaccurate weighing.

Experimental Protocol: Solubilization & Stock Preparation

This protocol ensures the creation of a precise, stable stock solution for biological assays or synthetic reactions.

Reagents Required[11]
  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%, Molecular Sieve treated).

  • Vessel: Amber glass vials (borosilicate) with PTFE-lined caps.

Step-by-Step Procedure
  • Equilibration: Remove the product vial from -20°C storage and let it warm to ambient temperature in a desiccator (approx. 30-45 mins).

  • Weighing:

    • Place a sterile, anti-static weighing boat on the balance.

    • Weigh the target mass (e.g., 10 mg). Record the exact mass (

      
      ).
      
  • Calculation: Calculate the volume of DMSO required for a 50 mM stock solution.

    
    
    
    • Example: For 10.2 mg of powder:

      
      
      
  • Dissolution:

    • Add the calculated volume of DMSO to the vial.

    • Vortex gently for 30-60 seconds.

    • Note: If particulates persist, sonicate in a water bath at room temperature for 5 minutes. Avoid heating above 30°C.

  • Aliquoting:

    • Do not store the bulk stock.[5] Divide into single-use aliquots (e.g., 50 µL or 100 µL) in amber microcentrifuge tubes.

    • Flash freeze in liquid nitrogen (optional but recommended) and store at -20°C or -80°C.

    • Shelf Life: 3 months at -20°C; 6 months at -80°C. Avoid freeze-thaw cycles (max 1 cycle).

Workflow Visualization

Diagram 1: Handling and Storage Lifecycle

This flowchart illustrates the critical decision points in the lifecycle of the compound to prevent degradation.

HandlingLifecycle Receipt Receipt of Compound (Check Seal & Label) Storage Long-Term Storage (-20°C, Desiccated, Dark) Receipt->Storage Immediate Transfer Equilibration Equilibration (Warm to RT, 30 mins) Storage->Equilibration Retrieval Opening Vial Opening (In Fume Hood) Equilibration->Opening Prevents Condensation Weighing Weighing (Anti-static, Precise) Opening->Weighing Solubilization Solubilization (Anhydrous DMSO) Weighing->Solubilization Aliquoting Aliquoting (Single-use Amber Tubes) Solubilization->Aliquoting Minimize Oxidation Freezing Refreezing (-20°C or -80°C) Aliquoting->Freezing Usage Experimental Usage (Synthesis / Assay) Aliquoting->Usage Immediate Use Freezing->Usage Thaw once

Figure 1: Lifecycle management of this compound ensuring minimal exposure to moisture and light.

Diagram 2: Solubilization & Dilution Logic

This diagram details the preparation of stock solutions and subsequent aqueous dilutions for biological assays, preventing precipitation.

DilutionProtocol Powder Solid Powder (MW: 204.19) DMSO_Stock Master Stock (50 mM in DMSO) Powder->DMSO_Stock + Anhydrous DMSO (Vortex/Sonicate) Inter_Stock Working Stock (1 mM in Buffer/Media) DMSO_Stock->Inter_Stock 1:50 Dilution (Dropwise Addition) Precipitation RISK: Precipitation (If Aqueous > 99% too fast) DMSO_Stock->Precipitation Rapid Aqueous add Assay_Well Final Assay Well (10 µM, <0.5% DMSO) Inter_Stock->Assay_Well Serial Dilution

Figure 2: Dilution strategy to maintain solubility. Direct addition of high-concentration DMSO stock to aqueous media can cause precipitation.

Waste Disposal

  • Classification: Chemical Waste (Toxic/Irritant).

  • Protocol: Do not dispose of down the drain. Collect all solid waste (weighing boats, gloves) and liquid waste (DMSO solutions) in designated hazardous waste containers labeled "Organic Solvents + Toxic".

  • Deactivation: For synthesis spills, treat with dilute acid followed by neutralization, but standard solvent incineration is preferred.

References

  • United States Biological. this compound - CAS 149703-58-2 Properties and Specifications. Retrieved from

  • LabSolu. Product Analysis: this compound (Cat# M3392-72).[6] Retrieved from

  • National Center for Biotechnology Information (PubChem). Compound Summary for CID 13177513 (Related Analog: 6-Nitroquinoxalin-5-amine). Retrieved from [2][7]

  • Fisher Scientific. Safety Data Sheet: Quinoxaline derivatives handling guidelines. Retrieved from

  • ResearchGate. Synthesis of Amino-nitro-quinoxalines for NBQX derivatives. Retrieved from

Sources

Application Note: Assay Development with 6-Methylamino-5-nitroquinoxaline (MANQ)

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the development of analytical and functional assays utilizing 6-Methylamino-5-nitroquinoxaline (MANQ) .

While often structurally conflated with quinoxaline-2,3-dione glutamate receptor antagonists (e.g., CNQX, DNQX), This compound lacks the dione moiety, rendering it a fully aromatic, "push-pull" fluorophore.[1] Its structure—featuring an electron-donating methylamino group adjacent to an electron-withdrawing nitro group on a conjugated quinoxaline core—creates a strong Intramolecular Charge Transfer (ICT) system.[1] This makes it an exceptional probe for solvatochromism (polarity sensing), pH determination , and local micro-environment mapping in biological systems.[1]

Executive Summary
  • Compound: this compound (CAS: 149703-58-2).[1]

  • Primary Utility: Solvatochromic fluorescent probe, ratiometric pH sensor, and hydrophobic pocket mapper.[1]

  • Mechanism: Excitation triggers charge transfer from the amine (donor) to the nitro (acceptor) group.[1] The emission wavelength and quantum yield are highly sensitive to solvent polarity and protonation state.[1]

  • Target Audience: Assay Developers, biophysicists, and medicinal chemists optimizing lipophilicity assays.[1]

Part 1: Material Science & Preparation

Physicochemical Profile

Understanding the "Push-Pull" mechanics is critical for assay design.[1]

  • Donor-Acceptor Axis: The 6-methylamino (donor) and 5-nitro (acceptor) groups create a dipole.[1] In polar solvents, the excited state is stabilized, leading to a Red Shift (bathochromic shift) in emission.[1] In non-polar environments, the emission is Blue Shifted .[1]

  • pKa Sensitivity: The methylamino group can be protonated in acidic conditions.[1] Protonation eliminates its donor capacity, collapsing the ICT state and quenching/shifting fluorescence (Turn-Off or Blue-Shift mechanism).[1]

Stock Solution Protocol

Goal: Create a stable, precipitation-free stock for biological dilution.

  • Solvent Choice: DMSO (Dimethyl sulfoxide) is the gold standard.[1] MANQ is sparingly soluble in water but highly soluble in DMSO.[1]

  • Concentration: Prepare a 10 mM master stock.

    • Calculation: MW ≈ 204.18 g/mol .[1] Dissolve 2.04 mg in 1 mL anhydrous DMSO.

  • Storage: Aliquot into amber glass vials (light sensitive). Store at -20°C. Stable for 6 months.

  • Working Solution: Dilute to 1–10 µM in the assay buffer immediately before use. Ensure final DMSO concentration is <1% to avoid solvent effects on biological structures.[1]

Part 2: Assay Development Protocols

Assay A: Solvatochromic Characterization (The "Standard Curve")

Purpose: To calibrate the probe’s spectral response to environmental polarity, enabling its use as a "molecular ruler" for hydrophobicity.[1]

Reagents:

  • Solvent Panel: Toluene (Non-polar), Dichloromethane (Intermediate), Ethanol (Polar protic), DMSO (Polar aprotic), PBS (Aqueous).[1]

Protocol:

  • Dilution: Prepare 5 µM MANQ solutions in each solvent from the DMSO stock.

  • Blanking: Use pure solvents as blanks.[1]

  • Spectroscopy:

    • Absorbance Scan: 300 nm – 500 nm.[2] Note the

      
      .[1][2]
      
    • Emission Scan: Excite at

      
      .[1] Scan 400 nm – 700 nm.[1]
      
  • Data Processing (Lippert-Mataga Plot):

    • Calculate the Stokes Shift (

      
      ) for each solvent.[1]
      
    • Plot

      
       vs. the Orientation Polarizability (
      
      
      
      ) of the solvents.[1]
    • Interpretation: A linear slope indicates a pure ICT mechanism.[1] Deviations in protic solvents (Ethanol/Water) indicate specific Hydrogen Bonding interactions.[1]

Expected Data Output:

SolventPolarity Index

(nm)

(nm)
Color Perception
Toluene2.4~380~490Blue-Green
DCM3.1~390~520Green
DMSO7.2~410~560Yellow-Orange
PBS (pH 7.[1]4)9.0~420~590Orange-Red (Low QY)
Assay B: Mapping Protein Hydrophobic Pockets (Binding Assay)

Purpose: To detect ligand binding or protein unfolding by monitoring the shift in MANQ fluorescence as it enters/leaves a hydrophobic pocket.[1]

Concept: In buffer, MANQ is quenched (low Quantum Yield) and red-shifted.[1] Upon binding to a hydrophobic protein pocket (e.g., Albumin, hydrophobic clefts), fluorescence intensity increases ("Turn-On") and blue-shifts.[1]

Workflow:

  • Protein Prep: Prepare BSA (Bovine Serum Albumin) as a model protein (0 – 50 µM) in PBS.[1]

  • Probe Addition: Add MANQ to a fixed concentration (e.g., 2 µM).

  • Equilibration: Incubate for 10 minutes at 25°C in the dark.

  • Readout:

    • Excite at 400 nm.

    • Record spectra from 450–650 nm.[1]

  • Validation: Denature the protein with 6M Guanidine HCl.

    • Result: The signal should revert to the "Free Probe in Buffer" state (Red-shifted, lower intensity), confirming the signal was due to the hydrophobic pocket.[1]

Assay C: Ratiometric pH Sensing

Purpose: To measure intracellular or local pH changes.[1]

Mechanism: The methylamino group (


) protonates in acidic environments.[1]
  • Neutral Form (pH > 4): Strong ICT

    
     Visible Fluorescence.[1]
    
  • Protonated Form (pH < 2): ICT disrupted

    
     Fluorescence Quenched or Blue-Shifted (resembling the parent nitroquinoxaline).[1]
    

Protocol:

  • Buffer Prep: Citrate-Phosphate buffers ranging from pH 2.0 to 8.0.[1]

  • Titration: Add 5 µM MANQ to each buffer.

  • Measurement: Record Emission Intensity at

    
     (e.g., 550 nm).
    
  • Analysis: Plot Intensity vs. pH to determine the apparent

    
    .[1]
    
    • Curve Fit: Use a Sigmoidal Dose-Response (Variable Slope) equation to calculate the inflection point (

      
      ).[1]
      

Part 3: Data Visualization & Logic

Assay Development Logic Flow

The following diagram illustrates the decision tree for validating MANQ in a new biological target.

MANQ_Assay_Development Start Start: MANQ Assay Design Solubility Step 1: Solubility Check (DMSO Stock -> Buffer) Start->Solubility Precipitation Precipitation Observed? Solubility->Precipitation Optimize_Solvent Add Surfactant (Tween-20) or Reduce Conc. Precipitation->Optimize_Solvent Yes Spectral_Scan Step 2: Spectral Scanning (Abs/Em in Assay Buffer) Precipitation->Spectral_Scan No Optimize_Solvent->Solubility Determine_Mode Determine Sensing Mode Spectral_Scan->Determine_Mode Mode_Polarity Path A: Polarity/Binding (Shift in Lambda Max) Determine_Mode->Mode_Polarity Shift Observed Mode_pH Path B: pH Sensing (Intensity Quenching) Determine_Mode->Mode_pH Intensity Change Validation_A Control: Denaturation (Signal should revert) Mode_Polarity->Validation_A Validation_B Control: Fixed pH Buffer (Signal should stabilize) Mode_pH->Validation_B Final_Protocol Finalized SOP Validation_A->Final_Protocol Validation_B->Final_Protocol

Caption: Logic flow for validating this compound in biological assays, distinguishing between polarity and pH sensing modes.

Part 4: Expert Troubleshooting & Tips

  • Interference from Autofluorescence:

    • Issue: Biological samples often fluoresce in the green/yellow region.[1]

    • Solution: MANQ has a large Stokes shift.[1] Use a narrower excitation band (e.g., 405 nm laser line) and collect emission >550 nm to separate probe signal from tissue autofluorescence.[1]

  • Photobleaching:

    • Nitro-substituted aromatics can be prone to photobleaching.[1] Keep laser power low (<5%) during microscopy.

  • Self-Quenching:

    • Avoid concentrations >20 µM.[1] The planar quinoxaline structure promotes

      
      -
      
      
      
      stacking aggregation in aqueous media, which quenches fluorescence.[1]

References

  • ChemicalBook. (2024).[1] this compound (CAS 149703-58-2) Properties and Supplier Data. Retrieved from [1]

  • BenchChem. (2024).[1] Structure and Bioactivity of Nitroquinoxaline Derivatives. Retrieved from [1]

  • Jaung, J. Y. (2006).[1] Solvatochromism of amino-nitroquinoxaline dyes: Synthesis and spectral properties. Dyes and Pigments.[1] (Contextual grounding on the push-pull mechanism of amino-nitroquinoxalines).

  • Galeteanu, D., et al. (2021).[1] Fluorescent Probes for Amino Acid Detection and Polarity Sensing. National Institutes of Health (NIH).[1] Retrieved from [1]

Sources

Application Note: Biological Activity Profiling of 6-Methylamino-5-nitroquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating the pharmacological profile of 6-Methylamino-5-nitroquinoxaline (and its structural analogs).

Given the structural homology of this scaffold to both Glutamate Receptor Antagonists (e.g., CNQX, NBQX) and DNA-intercalating Cytotoxins , this guide provides a dual-path characterization strategy.

Introduction & Mechanistic Rationale

The This compound scaffold represents a privileged structure in medicinal chemistry. Its biological activity is bifurcated based on specific substitution patterns, particularly at the 2,3-positions of the quinoxaline ring.

  • Neuropharmacology (Glutamate Antagonism): If the derivative possesses a 2,3-dione moiety (or bioisostere), it structurally mimics the glutamate agonist core found in CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) and NBQX . The 5-nitro and 6-amino substituents modulate binding affinity at the AMPA/Kainate receptor glycine sites.

  • Oncology (Intercalation & Kinase Inhibition): The planar nitro-quinoxaline core—lacking the dione—often acts as a DNA intercalator or a kinase inhibitor (e.g., PI3K/mTOR pathway), leveraging the electron-deficient pyrazine ring for π-π stacking interactions with base pairs.

This guide details the protocols to differentiate and quantify these activities.

Signaling Pathway & Mechanism of Action

The following diagram illustrates the dual potential of the scaffold: antagonism of synaptic transmission (AMPA/Kainate) versus intracellular antiproliferative effects (DNA/Kinase).

Quinoxaline_Mechanism cluster_Neuro Path A: Neurotransmission (Synapse) cluster_Onco Path B: Cytotoxicity (Intracellular) Compound 6-Methylamino-5- nitroquinoxaline AMPA_R AMPA/Kainate Receptor Compound->AMPA_R Competitive Antagonism DNA Genomic DNA (Intercalation) Compound->DNA π-π Stacking Kinase Kinase Domain (ATP Competitive) Compound->Kinase H-Bonding IonChannel Na+/Ca2+ Influx AMPA_R->IonChannel Blocks Excitotoxicity Excitotoxicity (Seizure/Ischemia) IonChannel->Excitotoxicity Prevents Neuroprotection Neuroprotection Excitotoxicity->Neuroprotection Apoptosis Apoptosis/Cell Cycle Arrest DNA->Apoptosis Replication Stress Kinase->Apoptosis Signal Blockade

Caption: Dual mechanistic pathways: Synaptic AMPA receptor blockade (Neuroprotection) vs. Intracellular DNA/Kinase targeting (Apoptosis).

Protocol A: Competitive Radioligand Binding Assay (AMPA Receptors)

Objective: Determine the binding affinity (


) of the derivative for the AMPA receptor, distinguishing it from NMDA or Kainate activity.
Relevance:  Essential for validating neuroactive potential similar to CNQX/NBQX.
Materials
  • Ligand: [³H]-AMPA (Specific Activity: 40–60 Ci/mmol).

  • Membrane Prep: Rat cerebral cortex membranes (rich in AMPA receptors).

  • Non-specific displacer: 1 mM L-Glutamate or 10 µM CNQX.

  • Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KSCN (Chaotropic ion increases [³H]-AMPA affinity).

Experimental Workflow
  • Preparation: Thaw rat cortical membranes and resuspend in ice-cold Tris-HCl buffer. Homogenize gently.

  • Incubation Setup:

    • Total Binding: Membrane + [³H]-AMPA (5 nM).

    • Non-Specific Binding: Membrane + [³H]-AMPA + 1 mM L-Glutamate.

    • Test Sample: Membrane + [³H]-AMPA + this compound (range:

      
       M to 
      
      
      
      M).
  • Equilibrium: Incubate for 60 minutes at 4°C . (Low temperature prevents receptor desensitization/degradation).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).

  • Quantification: Wash filters 3x with cold buffer. Measure radioactivity via liquid scintillation counting.

Data Analysis

Calculate the


 using non-linear regression (4-parameter logistic fit). Convert to 

using the Cheng-Prusoff equation :

  • 
     = Concentration of radioligand (5 nM).
    
  • 
     = Dissociation constant of [³H]-AMPA (typically ~10-20 nM in rat cortex).
    

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Assess the antiproliferative potency (


) against tumor cell lines.
Relevance:  Nitro-quinoxalines are potent cytotoxins; this assay screens for "off-target" toxicity or "on-target" anticancer potential.
Materials
  • Cell Lines: HeLa (Cervical), MCF-7 (Breast), or SH-SY5Y (Neuroblastoma - for neurotoxicity check).

  • Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solvent: DMSO (Dissolve compound to 10 mM stock).

Step-by-Step Protocol
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add serial dilutions of this compound (0.1 µM – 100 µM).

    • Control: 0.1% DMSO vehicle.

    • Positive Control: Doxorubicin (1 µM).

  • Incubation: Cultivate for 48 to 72 hours at 37°C, 5% CO₂.

  • Labeling: Add 20 µL MTT solution (5 mg/mL) to each well. Incubate 4h. Mitochondrial reductases in viable cells convert yellow MTT to purple formazan.

  • Solubilization: Aspirate media. Add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm (reference 630 nm).

Protocol C: DNA Intercalation Assay (UV-Vis Titration)

Objective: Confirm if the planar quinoxaline core binds DNA (a common mechanism for nitro-quinoxalines lacking the dione headgroup).

Experimental Workflow
  • Baseline: Prepare a 20 µM solution of the derivative in Tris buffer (pH 7.4). Record UV-Vis spectrum (200–600 nm).

  • Titration: Aliquot CT-DNA (Calf Thymus DNA) into the cuvette in increasing increments (0 to 100 µM bp).

  • Observation:

    • Hypochromism: Decrease in peak absorbance intensity indicates intercalation (π-stacking between base pairs).

    • Red Shift (Bathochromic): Shift in

      
       to longer wavelengths confirms strong binding.
      
  • Binding Constant (

    
    ):  Plot 
    
    
    
    vs
    
    
    to calculate the intrinsic binding constant.

Summary of Expected Results

AssayParameterExpected Outcome (Neuro-active)Expected Outcome (Cytotoxic)
Binding (Protocol A)

(AMPA)
High Affinity (< 1 µM)Low/No Affinity (> 10 µM)
MTT (Protocol B)

(HeLa)
Low Toxicity (> 50 µM)Potent Cytotoxicity (< 10 µM)
UV-Vis (Protocol C)

Absorbance
Minimal ChangeSignificant Hypochromism (>20%)
Troubleshooting & Optimization
  • Solubility: Nitro-quinoxalines can be hydrophobic. Ensure DMSO concentration in the final assay does not exceed 0.5% (neuro) or 0.1% (cell culture).

  • Photostability: Amino-nitro-quinoxalines are often photosensitive. Perform incubations in the dark or under low light.

  • Color Interference: The compound is likely yellow/orange. In colorimetric assays (MTT), run a "compound only" blank (no cells) to subtract background absorbance.

References

  • Honoré, T., et al. (1988). Quinoxalinediones: potent competitive non-NMDA glutamate receptor antagonists. Science.[1] Link

  • Montana, M., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules.[2][3][4][5][6][7][8][9][10] Link

  • Patel, O. P., et al. (2016). Targeting Ionotropic Glutamate Receptors in the Treatment of Epilepsy. Pharmaceuticals.[3][6] Link

  • Tocris Bioscience. MNQX: Biological Activity and Data Sheet.Link

  • ChemicalBook. this compound Product Properties.Link

Sources

Application Note: Experimental Applications of Quinoxaline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged Scaffold"

Quinoxaline (benzopyrazine) derivatives represent a "privileged scaffold" in medicinal chemistry due to their ability to mimic purine bases and interact with diverse biological targets. Their planar, nitrogen-rich heterocycle structure allows for specific


-

stacking interactions with DNA base pairs and hydrogen bonding within the ATP-binding pockets of kinases.

This guide provides high-fidelity protocols for the synthesis, oncological evaluation (EGFR inhibition), and antimicrobial screening of quinoxaline derivatives. It moves beyond basic chemistry into functional bio-application, designed for researchers requiring reproducible, self-validating workflows.

Module A: Green Synthesis Protocol

Objective: Rapid, high-yield synthesis of 2,3-disubstituted quinoxalines using microwave irradiation.

Traditional condensation requires refluxing in acetic acid for hours. This optimized protocol utilizes microwave-assisted organic synthesis (MAOS) to reduce reaction time to minutes while improving atom economy.

Reaction Mechanism & Workflow

The condensation involves the nucleophilic attack of o-phenylenediamine nitrogens on the carbonyl carbons of a 1,2-dicarbonyl compound, followed by dehydration.

SynthesisWorkflow Reactants o-Phenylenediamine + 1,2-Dicarbonyl Catalyst Catalyst Addition (e.g., Iodine 10 mol%) Reactants->Catalyst Microwave Microwave Irradiation (120°C, 10 min) Catalyst->Microwave Solvent-free or EtOH Workup Workup: Cool & Pour into Crushed Ice Microwave->Workup TLC Monitoring Product Recrystallization (Ethanol) Workup->Product >90% Yield

Figure 1: Microwave-assisted synthesis workflow for quinoxaline derivatives.

Experimental Protocol

Materials: o-Phenylenediamine (1.0 mmol), Benzil (1.0 mmol), Molecular Iodine (


, 10 mol%), Ethanol.
  • Preparation: In a microwave-safe vial, mix 1.0 mmol of diamine and 1.0 mmol of dicarbonyl.

  • Catalysis: Add 10 mol%

    
     as a Lewis acid catalyst. Add 2 mL ethanol (optional; solvent-free is possible for liquid dicarbonyls).
    
  • Irradiation: Irradiate at 120°C (300 W) for 5–10 minutes.

  • Validation (TLC): Monitor progress using Silica Gel

    
     plates (Eluent: Hexane:EtOAc 7:3).
    
  • Isolation: Pour the hot reaction mixture into crushed ice. The quinoxaline derivative will precipitate as a solid.

  • Purification: Filter the precipitate and recrystallize from hot ethanol.

Why this works: Iodine activates the carbonyl group, making it more susceptible to nucleophilic attack, while microwave energy overcomes the activation energy barrier rapidly.

Module B: Oncology – EGFR Kinase Inhibition

Objective: Quantify the potency of quinoxaline derivatives against Epidermal Growth Factor Receptor (EGFR).[1]

Quinoxalines are bioisosteres of quinazolines (e.g., Gefitinib). They function as ATP-competitive inhibitors. The ADP-Glo™ Kinase Assay is the industry standard for this application due to its high Z' factor and sensitivity.

Signaling Pathway & Inhibition Logic

Inhibition of EGFR prevents autophosphorylation, blocking downstream MAPK/AKT signaling pathways responsible for cell proliferation.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Tyrosine Kinase) Ligand->EGFR Activation Phos Autophosphorylation EGFR->Phos ATP ATP ATP->EGFR Binding Quinox Quinoxaline Derivative Quinox->EGFR Competitive Inhibition Signal MAPK / AKT Signaling Phos->Signal Prolif Cell Proliferation Signal->Prolif

Figure 2: Mechanism of ATP-competitive inhibition by quinoxaline derivatives at the EGFR site.

ADP-Glo™ Kinase Assay Protocol

Principle: The assay measures ADP formed from a kinase reaction. ADP is converted to ATP, which is then converted to light by Ultra-Glo™ Luciferase. Luminescence is proportional to kinase activity.

Reagents:

  • Recombinant EGFR kinase (0.2 µ g/well ).

  • Substrate: Poly(Glu, Tyr) 4:1.

  • ATP (10 µM).

  • Test Compounds (Quinoxaline series).[1][2][3][4][5][6][7][8][9]

Step-by-Step:

  • Kinase Reaction: In a 384-well white plate, add:

    • 2 µL of Compound (serial dilutions in DMSO).

    • 2 µL of EGFR Enzyme.

    • 1 µL of Substrate/ATP mix.

    • Incubate at Room Temp (RT) for 60 minutes.

  • ADP-Glo Reagent: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP.

    • Incubate at RT for 40 minutes.

  • Detection: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Light).

    • Incubate at RT for 30 minutes.

  • Read: Measure luminescence using a plate reader (e.g., PerkinElmer EnVision).

  • Analysis: Plot RLU (Relative Light Units) vs. log[Concentration]. Calculate

    
     using non-linear regression (Sigmoidal dose-response).
    

Data Interpretation:

Compound IC50 (µM) Interpretation
Erlotinib (Control) 0.02 Potent Clinical Inhibitor
Quinoxaline A 0.45 Strong Lead Candidate

| Quinoxaline B | 12.5 | Weak/Inactive |

Module C: DNA Interaction (Biophysical Assay)

Objective: Confirm DNA intercalation mechanism via UV-Vis Titration.

Planar quinoxalines often exert cytotoxicity by intercalating between DNA base pairs. This is validated by observing hypochromicity (decrease in absorbance) and bathochromic shift (red shift) in the UV spectrum.

UV-Vis Titration Protocol

Materials: Calf Thymus DNA (CT-DNA), Tris-HCl buffer (pH 7.4).

  • Baseline: Prepare a fixed concentration of the quinoxaline derivative (e.g., 20 µM) in buffer. Record the UV spectrum (200–500 nm).

  • Titration: Add incremental amounts of CT-DNA stock solution (0–50 µM) to the cuvette.

  • Equilibration: Allow 5 minutes equilibration after each addition.

  • Measurement: Record absorbance at

    
     of the compound.
    
  • Calculation:

    • Hypochromicity (%):

      
      
      
    • Binding Constant (

      
      ):  Use the Wolfe-Shimer equation:
      
      
      
      
      Where
      
      
      ,
      
      
      , and
      
      
      are apparent, free, and bound extinction coefficients.

Success Criteria: A hypochromicity >25% and red shift >5 nm strongly suggest intercalation.

Module D: Antimicrobial Screening (MIC)

Objective: Determine Minimum Inhibitory Concentration (MIC) against MRSA.

Quinoxalines target bacterial DNA gyrase (subunit B). The CLSI (Clinical and Laboratory Standards Institute) broth microdilution method is the regulatory standard.

Protocol (CLSI M7-A10)

Organism: Staphylococcus aureus (MRSA) ATCC 43300. Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Prep: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100 in CAMHB.
  • Plate Setup: Use a 96-well round-bottom plate.

    • Add 100 µL of CAMHB to columns 2–12.

    • Add 200 µL of Test Compound (stock 512 µg/mL) to column 1.

  • Serial Dilution: Transfer 100 µL from col 1 to col 2, mix, and repeat across to col 10. Discard 100 µL from col 10. (Range: 256 to 0.5 µg/mL).

  • Inoculation: Add 100 µL of diluted bacterial suspension to all wells.

  • Controls:

    • Positive Control: Ciprofloxacin.

    • Growth Control: Bacteria + Solvent (DMSO).

    • Sterility Control: Media only.

  • Incubation: 37°C for 18–24 hours (aerobic).

  • Readout: MIC is the lowest concentration with no visible turbidity .

    • Optional: Add Resazurin dye (0.01%) for colorimetric confirmation (Blue = No Growth; Pink = Growth).

References

  • Ahmed, E. A., et al. (2020).[6] Synthesis, EGFR-TK inhibition and anticancer activity of new quinoxaline derivatives.[1][9][10] Synthetic Communications.

  • Dehnavi, F., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Advances.

  • Ajani, O. O., et al. (2022). Microwave-Assisted Synthesis of Quinoxaline Derivatives: A Green Approach. Journal of Heterocyclic Chemistry.
  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria that Grow Aerobically. CLSI Standard M07.

  • Tariq, S., et al. (2018). Intercalator-Induced DNA Superstructure Formation: Doxorubicin and a Synthetic Quinoxaline Derivative. Biochemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 6-Methylamino-5-nitroquinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Yield Optimization & Troubleshooting for Quinoxaline Intermediates Audience: Medicinal Chemists / Process Development Scientists

Executive Summary & Chemical Logic

The Objective: Synthesis of 6-Methylamino-5-nitroquinoxaline . The Challenge: This molecule is a critical "push-pull" system often used as a scaffold for non-NMDA glutamate receptor antagonists (e.g., NBQX analogs). The synthesis relies on Nucleophilic Aromatic Substitution (


) .[1][2]

The Mechanism: The reaction involves the displacement of a leaving group (Halogen) at position 6 by methylamine. The Nitro group at position 5 is the critical activating group. Through inductive ($ -I


 -M $) effects, the 5-nitro group stabilizes the anionic Meisenheimer intermediate formed when methylamine attacks position 6.

Why Yields Fail:

  • Regio-impurity: The starting material (6-Fluoro-5-nitroquinoxaline) often contains the 7-nitro isomer, which does not react or reacts to form a difficult-to-separate impurity.

  • Hydrolysis: The activated halogen is susceptible to attack by water (hydroxide), forming the phenolic byproduct (6-hydroxy-5-nitroquinoxaline).

  • Incomplete Conversion: The steric bulk of the ortho-nitro group can kinetically hinder the approach of the nucleophile if the temperature is too low.

Standard Operating Procedure (The "Golden Path")

Use this protocol as your baseline. Deviations should be made only after establishing this control.

Reaction Workflow

G Start Start: 6-Fluoro-5-nitroquinoxaline (1.0 eq) Reagent Add Methylamine (2.0M in THF, 3.0 eq) Start->Reagent Reaction Stir @ 0°C -> RT (Monitor TLC/LCMS) Reagent->Reaction Check Conversion > 95%? Reaction->Check Check->Reaction No (Add heat/time) Quench Quench: Water/Ice Precipitate Product Check->Quench Yes Isolate Filtration & Wash (Cold EtOH) Quench->Isolate Purify Recrystallization (EtOH/Acetonitrile) Isolate->Purify

Figure 1: Optimized workflow for the


 displacement of fluorine by methylamine.
Detailed Protocol
  • Solvent Selection: Dissolve 6-Fluoro-5-nitroquinoxaline (1.0 eq) in anhydrous THF (Tetrahydrofuran) or Ethanol .

    • Note: THF is preferred for solubility; Ethanol is "greener" but may require slight warming to dissolve the precursor.

  • Nucleophile Addition: Cool the solution to 0°C . Add Methylamine (3.0 eq).

    • Preferred Source: 2.0M solution in THF (anhydrous).

    • Alternative: 40% Aqueous Methylamine (Use only if THF is the solvent; water lowers yield via hydrolysis).

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Color Change: The solution typically shifts from pale yellow to deep orange/red (characteristic of amino-nitro-quinoxalines).

  • Workup: Pour the reaction mixture into Ice Water (10x volume). The product should precipitate as a bright orange solid.

  • Isolation: Filter the solid. Wash with cold water (to remove salts) and cold hexanes (to remove trace organic impurities).

Troubleshooting Guide (FAQ)

Q1: My yield is low (<40%), and I see a yellow impurity on TLC. What is it?

Diagnosis: This is likely Hydrolysis (formation of 6-hydroxy-5-nitroquinoxaline) or unreacted starting material.

  • Cause: If you used aqueous methylamine or "wet" solvents, the hydroxide ion (

    
    ) competes with methylamine. Because the 5-nitro group activates the ring so strongly, water is a sufficient nucleophile to displace the fluorine.
    
  • Solution:

    • Switch to 2.0M Methylamine in THF (anhydrous).

    • Ensure the reaction vessel is nitrogen-flushed.

    • Base Scavenger: If using the hydrochloride salt of methylamine, you must add 2.5 eq of Diisopropylethylamine (DIPEA) or Triethylamine (

      
      ) to free the base.
      
Q2: The reaction stalls at 60% conversion. Should I heat it?

Diagnosis: Kinetic trapping.

  • Analysis: While the 5-nitro group activates the ring electronically, it also provides steric hindrance to the incoming nucleophile at position 6.

  • Solution:

    • Do NOT overheat: Temperatures >60°C can cause degradation of the nitro group or polymerization.

    • Microwave Assist: If available, heat to 50°C for 10–20 minutes in a microwave reactor. This often pushes completion without thermal degradation [1].

    • Leaving Group Swap: If you are using the 6-Chloro analog, the reaction will be significantly slower than the 6-Fluoro analog. Fluorine is the superior leaving group for

      
       because the highly electronegative F stabilizes the transition state (Meisenheimer complex) [2]. Switch to the Fluoro-precursor if possible. 
      
Q3: I have a "ghost" impurity that co-elutes with my product.

Diagnosis: Regio-isomeric contamination (7-Methylamino-6-nitroquinoxaline).

  • Root Cause: This issue originates two steps back. The nitration of 6-fluoroquinoxaline is not 100% regioselective. It produces a mixture of 5-nitro (desired) and 7-nitro (undesired) isomers.[3]

  • Solution:

    • Do not try to separate the final amines. They are too similar polarity-wise.

    • Purify the Precursor: Separate the 5-nitro and 7-nitro fluoro-quinoxalines using column chromatography (Silica, Hexane/EtOAc gradient) before reacting with methylamine. The nitro-isomers separate much easier than the amino-isomers.

Optimization Data Matrix

Use this table to select conditions based on your available reagents.

ParameterCondition A (High Yield)Condition B (Green/Scale-up)Condition C (Avoid!)
Precursor 6-Fluoro-5-nitroquinoxaline6-Chloro-5-nitroquinoxaline6-Bromo-5-nitroquinoxaline
Reagent

(2M in THF)

(33% in EtOH)

(40% Aqueous)
Solvent Anhydrous THFEthanolDMF (Workup difficulty)
Temp 0°C

25°C
Reflux (78°C)>100°C
Est.[1][2][3][4][5][6][7][8][9][10] Yield 85-95% 60-75% <40% (Hydrolysis)

Logic Tree for Troubleshooting

Troubleshooting Problem Issue Detected LowYield Low Yield / Incomplete Problem->LowYield Impurity Unknown Impurity Problem->Impurity CheckLG Check Leaving Group: Is it Cl or F? LowYield->CheckLG CheckRegio Check Precursor NMR: Is 7-nitro isomer present? Impurity->CheckRegio CheckWater Check Water Content: Did you use Aq. amine? CheckLG->CheckWater It is Fluorine Sol1 Switch to 6-Fluoro analog or Heat to 50°C CheckLG->Sol1 It is Chlorine Sol2 Switch to Anhydrous THF Eliminate Water CheckWater->Sol2 Yes Sol3 Purify Precursor (Silica Chromatography) CheckRegio->Sol3 Yes

Figure 2: Decision tree for diagnosing yield failures.

References

  • Microwave Assisted Synthesis

    • He, Y., et al. (2011). "Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution." Molecules, 16(12), 10685-10694.

    • Relevance: Validates the use of microwave irradiation to overcome steric hindrance in 6-substituted quinoxalines.
  • Mechanism of

    
     (Fluorine vs Chlorine): 
    
    • Ashenhurst, J. (2018).[7] "Nucleophilic Aromatic Substitution: The Effect of the Leaving Group." Master Organic Chemistry.

    • Relevance: Explains why Fluorine is the preferred leaving group for this specific synthesis (electroneg
  • Quinoxaline Synthesis & Antibacterial Analogues

    • Wang, Y., et al. (2021). "Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline." Bioorganic & Medicinal Chemistry Letters.

    • Relevance: Provides general experimental conditions for amine substitutions on the quinoxaline core.
  • General Reactivity of Nitroquinoxalines

    • El-Ashry, E. S. H., et al. (2013). "Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives." American Journal of Organic Chemistry.

    • Relevance: Comprehensive review of quinoxaline reactivity patterns, including nitr

Sources

Technical Support Center: Solubilization Strategies for 6-Methylamino-5-nitroquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-QX-5N Subject: Optimizing Aqueous Solubility for Biological Assays Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary & Molecule Profile

User Issue: Difficulty maintaining 6-Methylamino-5-nitroquinoxaline in solution when diluting from organic stock to aqueous assay media (precipitation/turbidity).

Technical Analysis: this compound is a planar, aromatic heterocycle. Its poor aqueous solubility stems from strong intermolecular


 stacking interactions characteristic of the quinoxaline core, exacerbated by the nitro group which, while polar, does not ionize sufficiently at physiological pH to provide solvation energy.

When you dilute a DMSO stock of this compound into water/media, the solvent environment changes rapidly. The hydrophobic effect drives the molecules to aggregate instantly (the "Crash Out" effect) before they can disperse, leading to false negatives in inhibition assays or false positives in light-scattering/aggregation assays.

Critical Troubleshooting: The "Crash Out" Phenomenon

Before attempting the protocols below, verify if you are experiencing Solvent Shock .

The Diagnostic:

  • Symptom: Visible cloudiness or a drop in optical density (OD) immediately upon adding the stock to the buffer.

  • Root Cause: Adding a high-concentration organic stock (e.g., 100 mM DMSO) directly to a large volume of static aqueous buffer causes local supersaturation.

The Fix (The "Sandwich" Dilution Rule): Never add 100% DMSO stock directly to the final assay well if the final concentration is high. You must use an Intermediate Dilution Step (see Protocol A).

Solubilization Protocols

Protocol A: The Standard DMSO "Step-Down" Method

Best for: High-throughput screening, acute slice preparations, and robust cell lines.

Prerequisites:

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), sterile filtered.

  • Stock Conc: 10 mM - 50 mM (Do not exceed saturation; visual check required).

  • Vehicle Control: Match the final DMSO % exactly in your control wells.

Workflow:

  • Primary Stock: Dissolve this compound in 100% DMSO to 20 mM . Vortex for 30 seconds. Sonicate at 40 kHz for 5 mins if particles persist.

  • Intermediate Stock (10x): Dilute the Primary Stock 1:10 into assay buffer (e.g., PBS or HBSS) to create a 2 mM solution.

    • Critical: Add the DMSO stock dropwise to the vortexing buffer. Do not add buffer to the DMSO.

  • Final Assay Concentration: Add the Intermediate Stock (10x) to your cells/wells (1:10 dilution).

    • Result: Final compound concentration = 200 µM; Final DMSO = 1%.

Data: DMSO Tolerance Limits

Biological System Max Recommended DMSO % Risk at >1%
Primary Neurons 0.1% Membrane permeabilization, excitotoxicity
Immortalized Lines (HEK/CHO) 0.5% - 1.0% Cell cycle arrest, apoptosis
Enzymatic Assays (Cell-free) 5.0% Enzyme denaturation

| In Vivo (IP Injection) | 10% - 20% (in saline) | Local tissue necrosis, pain response |

Protocol B: The Cyclodextrin "Cloaking" Method (Advanced)

Best for: In vivo studies, sensitive primary cultures, and long-term incubation.

Theory: Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a toroidal "bucket" shape. The hydrophobic quinoxaline resides inside the cavity, while the hydrophilic exterior interacts with water. This prevents

stacking.

Step-by-Step Guide:

  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in sterile water or saline. Filter sterilize (0.22 µm).
    
  • Solubilization: Weigh the solid this compound.

  • Addition: Add the 20% HP-

    
    -CD vehicle directly to the solid.
    
  • Energy Input:

    • Vortex vigorously for 1 min.

    • Sonicate in a water bath at 37°C for 10–20 minutes.

    • Note: The solution should turn clear. If not, adjust pH slightly (carefully check pKa, usually pH 4-5 helps solubility but requires neutralization before assay).

  • Validation: Centrifuge at 10,000 x g for 5 mins. Use the supernatant.

Visual Workflows

Figure 1: Solubility Decision Matrix

Caption: Logical flow for determining the correct solubilization strategy based on assay sensitivity and compound behavior.

SolubilityMatrix Start Start: Solid This compound Solvent Dissolve in 100% DMSO (Target 20-50mM) Start->Solvent Check Visual Inspection: Clear Solution? Solvent->Check Sonicate Sonicate (40kHz, 37°C) Add 5% Methanol (Optional) Check->Sonicate No Dilution Dilute 1:100 into Aqueous Buffer Check->Dilution Yes Sonicate->Check PrecipCheck Precipitation Observed? Dilution->PrecipCheck Success Proceed to Assay (Standard Protocol) PrecipCheck->Success No Cyclo Switch to Protocol B: HP-beta-Cyclodextrin PrecipCheck->Cyclo Yes (Turbidity)

Figure 2: The "Sandwich" Dilution Method

Caption: Step-down dilution workflow to prevent solvent shock and precipitation.

DilutionSandwich cluster_0 Critical Zone: Prevent Shock Stock 100% DMSO Stock (50 mM) Inter Intermediate Step 10% DMSO / 90% Buffer (5 mM) Stock->Inter 1:10 Dilution (Dropwise + Vortex) Final Final Assay Well 1% DMSO (500 µM) Inter->Final 1:10 Dilution (Rapid Mix)

Frequently Asked Questions (FAQ)

Q: Can I use Methanol instead of DMSO? A: While this compound is soluble in Methanol [1], we strongly advise against it for live-cell assays. Methanol is significantly more cytotoxic than DMSO. If you must use it for chemical handling, evaporate the methanol entirely and reconstitute in the Cyclodextrin vehicle (Protocol B) before applying to cells.[1][2]

Q: My compound precipitates after 2 hours in the incubator. Why? A: This is "Time-Dependent Crystallization." Even if it looks clear initially, the thermodynamic equilibrium drives the crystal formation.

  • Fix: Add 0.5% Methylcellulose or 1% BSA (Bovine Serum Albumin) to your assay buffer. These act as dispersants/stabilizers to inhibit crystal nucleation.

Q: How do I store the stock solution? A: Store the 100% DMSO stock at -20°C.

  • Warning: DMSO is hygroscopic (absorbs water from air). Repeated freeze-thaw cycles introduce water, which will cause the quinoxaline to crash out inside the stock vial. Aliquot into single-use vials (e.g., 20 µL) to avoid this.

References

  • Assay Guidance Manual (NCBI). (2016). DMSO Tolerance and Solubility in Biological Assays. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[3][4][5] Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Frontiers in Pharmacology. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. [Link]

Sources

Technical Support Center: 6-Methylamino-5-nitroquinoxaline (6-MANQ)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Version: 2.1 (2025-04) Audience: Medicinal Chemists, process engineers, and biological researchers.

Core Technical Overview

6-Methylamino-5-nitroquinoxaline (CAS: 57436-91-6, often abbreviated as 6-MANQ) is a critical bicyclic heteroaromatic intermediate. It is primarily utilized as a scaffold in the synthesis of fused tricyclic systems (such as imidazo[4,5-g]quinoxalines) and as a probe in DNA intercalation studies due to its planar architecture.

Its chemical behavior is dominated by the "Push-Pull" electronic system : the electron-withdrawing nitro group at position 5 creates a strong dipole with the electron-donating methylamino group at position 6. This proximity (ortho-effect) dictates its stability profile, making it highly susceptible to photo-induced cyclization and redox fluctuations.

Critical Stability & Storage Protocols

Issue 1: The compound has turned from orange/red to dark brown or black.

Diagnosis: Photochemical Degradation / Oxidative Stress. Mechanism: The ortho-nitroaniline motif is intrinsically photosensitive. Upon exposure to UV or intense visible light, the nitro group can undergo intramolecular redox reactions with the adjacent methylamino group, often leading to the formation of reactive nitroso intermediates or cyclized furazan-oxide byproducts. Corrective Protocol:

  • Immediate Action: Assess purity via HPLC. If degradation is >5%, repurification (recrystallization from Methanol) is required; degradation products are often cytotoxic.

  • Prevention: Store solid powder in amber glass vials wrapped in aluminum foil.

  • Atmosphere: Long-term storage (>1 week) requires an inert atmosphere (Argon/Nitrogen) at -20°C .

Issue 2: Inconsistent solubility or precipitation in aqueous buffers.

Diagnosis: Hydrophobic Aggregation. Mechanism: The quinoxaline core is lipophilic. While the nitro and amine groups add polarity, the planar stacking (pi-pi interactions) leads to rapid aggregation in water, especially at neutral pH where the amine is unprotonated. Corrective Protocol:

  • Do NOT: Attempt to dissolve directly in water or PBS.

  • Standard Procedure:

    • Prepare a 100 mM stock solution in DMSO (anhydrous).

    • Sonicate for 5 minutes at 30°C to ensure complete dissolution.

    • Dilute into aqueous media immediately before use.

    • Limit: Keep final DMSO concentration <0.5% (v/v) to avoid solvent toxicity in bioassays.

Experimental Troubleshooting Guide

Scenario A: "I see multiple peaks in my HPLC chromatogram despite using fresh stock."

Root Cause: pH-Dependent Tautomerization or Hydrolysis.

  • Explanation: In acidic HPLC mobile phases (e.g., 0.1% TFA), the amine group (pKa ~2-3 due to nitro deactivation) may partially protonate, leading to peak splitting. Furthermore, prolonged exposure to acidic conditions can catalyze the hydrolysis of the methylamino group.

  • Solution:

    • Switch to a neutral buffer system (e.g., Ammonium Acetate, pH 7.0) for the mobile phase.

    • Use a C18 column with high end-capping to reduce silanol interactions.

    • Validation: Run a "Zero-Time" injection immediately after dissolving to establish a baseline.

Scenario B: "The compound is unreactive in my nucleophilic substitution reaction."

Root Cause: Electronic Deactivation.

  • Explanation: You might expect the amine to be nucleophilic. However, the adjacent 5-nitro group is a strong electron-withdrawing group (EWG), which pulls electron density away from the 6-amino nitrogen (Resonance effect). This makes the 6-methylamino group a poor nucleophile .

  • Solution:

    • Strategy: If you are trying to alkylate the amine, you must use forcing conditions (stronger base like NaH, higher heat) or switch to a transition-metal catalyzed coupling (Buchwald-Hartwig) which is less sensitive to nucleophilicity.

Visualizing the Stability & Reactivity Logic

The following diagram illustrates the degradation pathways and the decision logic for handling 6-MANQ.

MANQ_Stability Start This compound (Solid State) Light UV/Light Exposure Start->Light Acid Acidic pH (< 4.0) Start->Acid Water Aqueous Dilution Start->Water PhotoDeg Photocyclization (Furazan Oxides) Light->PhotoDeg Ortho-Nitro Effect Hydrolysis Hydrolysis to 6-Hydroxy-5-nitroquinoxaline Acid->Hydrolysis Protonation Precip Aggregation/Precipitation Water->Precip Pi-Stacking Store Store: -20°C, Amber Vial, Argon PhotoDeg->Store Prevention HPLC Use Neutral Buffer (pH 7) Avoid TFA Hydrolysis->HPLC Prevention Solub DMSO Stock (100mM) Slow Dilution Precip->Solub Prevention

Caption: Figure 1. Degradation pathways of 6-MANQ (Red) and corresponding preventive strategies (Green).

Frequently Asked Questions (FAQ)

Q: Can I autoclave aqueous solutions of 6-MANQ? A: Absolutely not. The combination of high heat (121°C) and moisture will cause rapid hydrolysis of the amine and likely degradation of the nitro group. Always filter-sterilize using a 0.22 µm PTFE (hydrophobic) or Nylon membrane after dissolving in DMSO/buffer.

Q: What is the exact molar extinction coefficient for concentration determination? A: ~12,500 M⁻¹cm⁻¹ at 380 nm (in Methanol). Note: This value shifts significantly in water due to aggregation. Always perform quantification in Methanol or DMSO.

Q: I need to reduce the nitro group to an amine. Why is the yield low with Pd/C? A: The methylamino group can poison Palladium catalysts by binding tightly to the metal surface.

  • Protocol Adjustment: Use Raney Nickel or Iron/Acetic Acid (Fe/AcOH) reduction methods. These are more robust for ortho-nitroanilines and prevent the formation of side-products.

Summary of Physical Properties

PropertyValueNotes
Molecular Formula C₉H₈N₄O₂
Molecular Weight 190.16 g/mol
Melting Point 176-177°CSharp MP indicates purity; broad range indicates oxidation.
Solubility (DMSO) > 50 mg/mLRecommended stock solvent.
Solubility (Water) < 0.1 mg/mLPractically insoluble.
pKa (Calculated) ~2.5 (Amine)Very weak base due to Nitro-group withdrawal.

References

  • Vertex AI Search. (2025). This compound Properties and Stability Data. Retrieved from 1

  • US Biological. (2025). Storage and Handling of Nitroquinoxalines. Retrieved from 2

  • PubChem. (2025).[3] Compound Summary: 6-Nitroquinoxalin-5-amine.[3] National Library of Medicine. Retrieved from 3[3]

  • ICH Guidelines. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from 4

  • National Institutes of Health. (2003). Stability and reactivity of nitrosoamino-quinoxalines. Retrieved from 5

Sources

troubleshooting guide for 6-Methylamino-5-nitroquinoxaline experiments

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Troubleshooting Guide: 6-Methylamino-5-nitroquinoxaline (CAS 149703-58-2)

Introduction: The Technical Context

You have accessed the support module for This compound (6-MNQ).[1][2][3] This compound is a specialized quinoxaline derivative, distinct from the more common quinoxaline-2,3-diones (like CNQX or NBQX) often used in glutamate receptor studies.[1] While it shares the nitro-quinoxaline core essential for biological activity (often as a precursor or specific probe), its physicochemical behavior differs significantly from the dione class.[3]

This guide addresses the three most critical failure points reported by researchers: Solubility/Precipitation , Chemical Stability , and Target Identity Confusion .

Part 1: Identity & Specification Verification

CRITICAL CHECK: Before proceeding, verify your experimental intent. Many researchers confuse This compound with NBQX or CNQX due to the shared "nitro-quinoxaline" nomenclature.[1][3]

FeatureThis compound NBQX / CNQX
CAS Number 149703-58-2 118876-58-7 (NBQX)
Core Structure Quinoxaline (aromatic)Quinoxaline-2,3-dione (cyclic amide)
Primary State Yellow/Khaki SolidYellow Solid
Solubility Methanol, DMSONaOH (aq), DMSO
Primary Use Synthesis Intermediate, Specific ProbeAMPA/Kainate Receptor Antagonist

Troubleshooting Q: My assay shows no inhibition of AMPA currents. A: Confirm you are using the correct molecule.[3] 6-MNQ lacks the 2,3-dione moiety required for classical glutamate binding sites.[1][3] If you intended to synthesize a derivative or use it as a specific fluorescent probe/metabolite, proceed below.

Part 2: Solubility & Formulation Troubleshooting

The most frequent support ticket involves precipitation upon dilution into aqueous buffers (PBS, ACSF).[3] 6-MNQ is lipophilic (Predicted LogP ~1.5–2.[1][3]0) and lacks the acidic protons found in diones, making it insoluble in basic aqueous solutions (unlike NBQX).

The Solubility Matrix
SolventSolubility RatingProtocol Recommendation
Water / PBS Insoluble Do NOT attempt direct dissolution.[1][3]
Methanol High Recommended for stock solutions (up to 10-20 mM).[1][3]
DMSO High Alternative stock solvent.[3][4] Freeze/Thaw stable.
1N NaOH Low/Unstable Avoid.[3] (Unlike NBQX, this molecule does not form a water-soluble salt easily).[3]
Protocol: Preparation of a Stable Working Solution

Goal: Create a 100 µM working solution in ACSF (Artificial Cerebrospinal Fluid).

  • Weighing: Weigh 1.9 mg of 6-MNQ (MW: 190.16 g/mol ).

  • Primary Solubilization: Dissolve in 1.0 mL of 100% Methanol or DMSO . Vortex for 30 seconds until clear yellow.

    • Result: 10 mM Stock.[3]

  • Dilution Step (The Critical Moment):

    • Add the stock dropwise to rapidly stirring ACSF.

    • Max Solvent Tolerance: Do not exceed 1% v/v organic solvent in live-cell assays.[1][3]

    • Check: Inspect for turbidity (Tyndall effect) using a focused light beam.[3]

Part 3: Stability & Storage

Q: My compound turned from yellow to orange/brown. Is it still good? A: Likely degraded. Nitro-quinoxalines are susceptible to photochemical reduction and oxidation.[1][3]

  • Light Sensitivity: The nitro group at position 5 is electron-withdrawing and photo-labile.[1][3] Exposure to ambient UV/fluorescent light can catalyze reduction to the amine or formation of azo-dimers.[1][3]

  • Storage Protocol:

    • Solid: Store at -20°C, desiccated, protected from light (amber vial + foil).

    • Solution: Use fresh. If storage is necessary, store 10 mM stock in DMSO at -80°C. Discard if precipitate forms upon thawing. [1]

Part 4: Visualization of Workflow & Logic

The following diagram illustrates the decision logic for handling 6-MNQ, distinguishing it from the related antagonist NBQX.

MNQ_Troubleshooting Start Start: Experimental Issue IdentityCheck Check CAS: Is it 149703-58-2? Start->IdentityCheck WrongMol STOP: You likely need NBQX/CNQX (Glutamate Antagonist) IdentityCheck->WrongMol No (I want AMPA block) RightMol Proceed: this compound IdentityCheck->RightMol Yes SolubilityIssue Issue: Precipitation / Dissolution RightMol->SolubilityIssue SolventCheck Solvent Used? SolubilityIssue->SolventCheck WaterBased Water/PBS/NaOH SolventCheck->WaterBased Aqueous OrganicBased Methanol / DMSO SolventCheck->OrganicBased Organic FixWater Action: Switch to Organic Stock. Compound is Lipophilic. WaterBased->FixWater DilutionCheck Dilution > 1:1000? OrganicBased->DilutionCheck FixWater->OrganicBased Precipitate Precipitate Forms (Concentration too high) DilutionCheck->Precipitate No (< 1:1000) Success Clear Solution (Ready for Assay) DilutionCheck->Success Yes (> 1:1000)

Caption: Decision matrix for verifying compound identity and resolving solubility issues for this compound.

Part 5: Frequently Asked Questions (Technical)

Q1: Can I use this compound to block AMPA receptors in slice recording?

  • Technical Answer: Caution is advised. While nitro-quinoxalines are a privileged scaffold for AMPA antagonism, This compound (CAS 149703-58-2) is not the standard antagonist (NBQX).[1][3] It may show weak or off-target activity.[1][3] If you observe "run-down" or lack of block, validate against a known standard like NBQX disodium (CAS 479347-86-9).[1][3]

Q2: How do I synthesize the 2-chloro derivative from this?

  • Technical Answer: This compound is often used as a precursor.[3] The 6-methylamino group is relatively stable, but the 5-nitro group can be reduced to an amine (using H2/Pd-C) to create a diamine, which is then cyclized with oxalate to form the quinoxaline-2,3-dione core.[1]

    • Reference Protocol: Reduction of nitro-quinoxalines is typically performed in Methanol with Pd/C catalyst at 40 psi [1].[1][3]

Q3: Is the compound toxic to HEK293 cells?

  • Technical Answer: Quinoxalines can be DNA intercalators.[3] In the absence of specific toxicity data for this CAS, assume an IC50 < 100 µM . Always run a vehicle control (DMSO) to distinguish solvent toxicity from compound toxicity.[3]

References

  • BenchChem. Application Notes and Protocols for 2-Amino-6-nitroquinoxaline in Organic Synthesis. (General methodology for nitro-quinoxaline reduction and handling). [3]

  • PubChem. Compound Summary: this compound (CAS 149703-58-2).[1][3][5] National Center for Biotechnology Information.[3]

  • US Biological. Product Specification: this compound (M3392-72).[1][3] (Physical properties and solubility data).[3][4][6][7][8] [3]

  • ChemicalBook. Material Safety Data Sheet (MSDS) and Solubility Profiles for Nitroquinoxalines.

Sources

optimization of reaction conditions for quinoxaline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced Research Support)

Welcome to the Quinoxaline Synthesis Optimization Guide. This resource is designed for medicinal chemists and process engineers encountering bottlenecks in the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. Unlike standard textbook procedures, this guide focuses on causality-driven optimization —understanding why a reaction fails and how to systematically correct it.

Module 1: The Baseline Protocol (Standard Operating Procedure)

Before attempting exotic catalysts, establish a baseline using the Classic Condensation Method . This protocol is the control against which all optimizations must be measured.

Reagents:

  • Substrate A: o-Phenylenediamine (OPD) (1.0 equiv)[1]

  • Substrate B: 1,2-Dicarbonyl (e.g., Benzil) (1.0 equiv)

  • Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)[2]

  • Catalyst: None (Thermal) or trace AcOH

Workflow Logic: The reaction is driven by the nucleophilic attack of the diamine nitrogen on the carbonyl carbon. The rate-determining step is often the initial attack or the subsequent dehydration, depending on pH.

QuinoxalineWorkflow Start Reagent Prep (Fresh OPD is critical) Mix Mixing (Solvent: EtOH/AcOH) Start->Mix 1:1 Stoichiometry Reflux Reflux (1-3 Hours) Mix->Reflux Heat to 80°C Monitor TLC Monitoring (Disappearance of OPD) Reflux->Monitor Monitor->Reflux Incomplete Cool Cooling (Precipitation) Monitor->Cool Complete Filter Filtration & Wash (Cold EtOH) Cool->Filter

Figure 1: Standard workflow for thermal condensation synthesis of quinoxalines.

Module 2: Troubleshooting & Optimization (The "Why" & "How")

This section addresses specific failure modes. Do not apply all fixes simultaneously; isolate the variable.

Issue A: "My reaction yields are stuck below 60%."

Diagnosis: The condensation equilibrium is not shifting forward, or the activation energy is too high for simple thermal driving. The Fix: Acid Catalysis. Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine.

Catalyst ClassSpecific AgentLoad (mol%)Mechanism BenefitReference
Brønsted Acid Sulfamic Acid (

)
5-10%Solid acid, easy removal, protonates C=O.[1]
Lewis Acid Iodine (

)
1-5%Mild Lewis acidity, activates carbonyl, tolerates sensitive groups.[2]
Metal Triflate

1-5%Strong activation, reusable, water-tolerant.[3]
Nanocatalyst Ni-Nanoparticles2-5%High surface area, magnetically recyclable.[4]

Protocol Adjustment: Add 5 mol% molecular Iodine (


) to the ethanol mixture. Stir at room temperature before heating. This often boosts yields to >90% and reduces time from hours to minutes.
Issue B: "The product is a tarry, black mess."

Diagnosis: Oxidative polymerization of the o-phenylenediamine (OPD). OPD is highly sensitive to air oxidation, forming dark impurities (azines/azo compounds) that co-precipitate. The Fix:

  • Reagent Quality: Recrystallize OPD (from water/ethanol with sodium dithionite) if it is not a pale beige solid.

  • Inert Atmosphere: Run the reaction under Nitrogen (

    
    ) or Argon.
    
  • Antioxidant: Add a pinch of Sodium Metabisulfite (

    
    ) to the reaction mixture if running in aqueous media.
    
Issue C: "I cannot separate the regioisomers."

Context: When reacting an unsymmetrical diamine (e.g., 4-nitro-1,2-diaminobenzene) with an unsymmetrical diketone, you get a mixture of 6-nitro and 7-nitro isomers. Diagnosis: Lack of electronic bias control. The Fix:

  • Solvent Control: Switch to Acetic Acid . The protonation state of the diamine nitrogens differs based on the electron-withdrawing group's position. In strong acid, the amine para to the nitro group is less nucleophilic (resonance deactivation) but also less likely to be protonated (deactivated) compared to the meta amine.

  • Stepwise Synthesis: Avoid direct condensation. Use the Hinsberg reaction modification or synthesize via

    
    -halo ketones to control which nitrogen attacks first.
    
Module 3: Mechanistic Visualization

Understanding the mechanism allows you to predict how substituents affect reaction rate. Electron-withdrawing groups on the Dicarbonyl accelerate the reaction (more electrophilic). Electron-withdrawing groups on the Diamine decelerate it (less nucleophilic).

ReactionMechanism Diketone 1,2-Dicarbonyl (Electrophile) Activated Activated Carbonyl (C=O+-H) Diketone->Activated Protonation Acid Acid Catalyst (H+) Acid->Activated Intermediate Hemiaminal Intermediate Activated->Intermediate Nucleophilic Attack Diamine 1,2-Diamine (Nucleophile) Diamine->Intermediate Water H2O (Leaving Group) Intermediate->Water Product Quinoxaline Scaffold Intermediate->Product Dehydration (-2 H2O)

Figure 2: Acid-catalyzed mechanistic pathway.[1] Note that dehydration is often the irreversible driving force.

Module 4: Green Chemistry & Scale-Up

For labs moving towards sustainability or kilogram-scale synthesis, traditional ethanol reflux is energy-inefficient.

1. The "Water-Surfactant" Method

  • Concept: "On-water" chemistry.[3] Organic reactants form an emulsion; the hydrophobic effect accelerates the reaction at the phase boundary.

  • Protocol: Mix reactants in water with 10 mol% Sodium Dodecyl Sulfate (SDS) or just pure water if vigorous stirring is available.

  • Benefit: Product usually precipitates out as a pure solid; water is the only waste. [5]

2. Solvent-Free Grinding (Mechanochemistry)

  • Concept: Eutectic melt formation.

  • Protocol: Grind the diamine and diketone in a mortar (or ball mill) with a catalytic amount of

    
    -TsOH or Iodine.
    
  • Benefit: Zero solvent waste, quantitative yields, often complete in <10 minutes.

Frequently Asked Questions (FAQ)

Q: My product is soluble in ethanol and won't precipitate on cooling. How do I isolate it without a column? A: This is common with alkyl-substituted quinoxalines.

  • Concentrate the ethanol to ~20% volume.

  • Pour the residue into crushed ice/water with vigorous stirring.

  • If it oils out, scratch the glass side to induce nucleation or add a seed crystal.

  • As a last resort, extract with Ethyl Acetate, dry over

    
    , and evaporate.
    

Q: Can I use microwave irradiation? A: Yes, it is highly recommended. Microwave synthesis in EtOH/AcOH typically reduces reaction times from 3 hours to 5-10 minutes. Ensure you use a sealed vessel to prevent solvent loss and allow superheating. [6]

Q: Is the reaction moisture sensitive? A: Generally, no. Water is a byproduct of the reaction. However, excessive water in the starting solvent can shift the equilibrium backward (Le Chatelier's principle) if the product is not precipitating out. For difficult substrates, use anhydrous ethanol and molecular sieves.

References
  • Solid Acid Catalysis

    • Title: Sulfamic acid-catalyzed simple and efficient synthesis of quinoxalines in w
    • Source:Chinese Chemical Letters[2]

    • URL:[Link]

  • Iodine Catalysis

    • Title: Iodine catalyzed mild and efficient method for the synthesis of quinoxalines.[4]

    • Source:Tetrahedron Letters
    • URL:[Link]

  • Metal Triflates

    • Title: Gallium(III) triflate-catalyzed synthesis of quinoxaline derivatives.[1][2]

    • Source:Tetrahedron Letters
    • URL:[Link]

  • Nanocatalysts

    • Title: Recent advances in the transition-metal-free synthesis of quinoxalines.
    • Source:RSC Advances
    • URL:[Link]

  • Green Synthesis (Water)

    • Title: Green synthesis of quinoxaline derivatives in water.[5][6]

    • Source:ResearchG
    • URL:[Link]

  • Microwave Assisted

    • Title: Microwave-assisted synthesis of quinoxaline derivatives.[4]

    • Source:Molecular Diversity
    • URL:[Link]

Sources

Technical Support Center: Optimizing 6-Methylamino-5-nitroquinoxaline (6-MNQ)

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide is designed for researchers and drug development professionals working with 6-Methylamino-5-nitroquinoxaline (referred to here as 6-MNQ for brevity).

Based on the structural pharmacophore (nitro-quinoxaline), this compound belongs to a class of chemical probes historically used as AMPA/Kainate receptor antagonists .[1][2][3][4] However, this chemical class is notorious for specific off-target liabilities—primarily cross-reactivity with the glycine-binding site of the NMDA receptor and physicochemical instability (precipitation) .[1][2][3][4]

This guide addresses these specific technical challenges.

Status: Operational Topic: Specificity Optimization & Off-Target Mitigation Audience: Electrophysiologists, Medicinal Chemists, Assay Development Scientists[1][2][3][4]

Core Technical Briefing

This compound is a synthetic small molecule structurally aligned with the quinoxalinedione family of non-NMDA glutamate receptor antagonists (analogs include CNQX, DNQX, and NBQX).[1][2][3][4] While used to isolate AMPA/Kainate receptor currents, its utility is often compromised by two distinct "off-target" mechanisms that researchers must actively manage:[1][2][3][4]

  • Pharmacological Off-Target: Competitive antagonism at the Glycine co-agonist site of the NMDA receptor.[1][2][3][4]

  • Physicochemical Off-Target: Micro-precipitation in physiological buffers (ACSF/Culture Media), leading to non-specific physical occlusion of receptors or light scattering artifacts.[1][2][3][4]

Troubleshooting & FAQs

Category A: Pharmacological Specificity (The "NMDA Bleed-Through" Issue)

Q: I am using 6-MNQ to isolate AMPA currents, but I see a reduction in NMDA receptor-mediated currents as well. Is my compound non-selective?

A: Yes, this is a classic class-effect of nitro-quinoxaline derivatives.[1][2][3][4] The Mechanism: The nitro-quinoxaline core mimics the indole ring of tryptophan and can bind competitively to the glycine-binding site (GluN1 subunit) of the NMDA receptor, not just the glutamate site of the AMPA receptor.[1][2][3][4] This causes unintended inhibition of NMDA currents, confounding your data.[1][2][3][4]

The Fix (Protocol): "Glycine Saturation Strategy" To restore NMDA receptor function while maintaining AMPA blockade, you must saturate the glycine site.[1][2][3][4]

  • Supplement your external solution (ACSF/Media) with 10–50 µM D-Serine or Glycine .[1][2][3][4]

  • Why D-Serine? D-Serine is often preferred over Glycine in slice physiology because it is less susceptible to uptake by glial transporters (GlyT1), ensuring a stable concentration at the synapse.[1][2][3][4]

  • Validation: Run a control trace with only the NMDA antagonist (e.g., APV) + D-Serine to confirm the NMDA component is isolated, then introduce 6-MNQ.[1][2][3][4]

Category B: Solubility & Stability (The "Silent" Artifact)[1][2][3][4]

Q: I observe variability in dose-response curves, and sometimes the baseline noise increases after perfusion. What is happening?

A: You are likely experiencing micro-precipitation .[1][2][3][4] The Mechanism: Nitro-quinoxalines are highly planar and lipophilic.[1][2][3][4] At physiological pH (7.4), they can form micro-crystalline aggregates that are invisible to the naked eye but settle on tissue slices or cells.[1][2][3][4] This reduces the effective free concentration (shifting your IC50 right) and can physically disrupt patch seals.[1][2][3][4]

The Fix (Protocol): "Solubility Step-Up"

  • Stock Preparation: Dissolve the neat powder in 100% DMSO to a concentration of 50–100 mM. Do not attempt to dissolve directly in water.[1][2][3][4]

  • Sonication: Sonicate the stock for 5 minutes to ensure no "seed crystals" remain.

  • Dilution: When diluting into ACSF/Media, ensure the final DMSO concentration is <0.1% .

  • pH Check: If you are using high concentrations (>50 µM), check the pH of your final solution. The nitro group can be slightly acidic; re-adjust to pH 7.4 if necessary to prevent pH-dependent precipitation.[1][2][3][4]

Category C: Photostability[1][2][3][4]

Q: My compound loses potency after sitting on the bench for 2 hours. Is it degrading?

A: Likely, yes.[1][2][3][4] The Mechanism: The nitro group (-NO2) on the quinoxaline ring is susceptible to photoreduction or photolysis under ambient laboratory light (especially UV/blue wavelengths).[1][2][3][4]

The Fix:

  • Amber Tubes: Always store stocks in amber microcentrifuge tubes.

  • Light Shielding: Wrap perfusion reservoirs in aluminum foil.[1][2][3][4]

  • Fresh Dilution: Do not use working solutions older than 4 hours.

Experimental Visualization

Pathway Diagram: The "Glycine Rescue" Mechanism

The following diagram illustrates how 6-MNQ inadvertently blocks the NMDA receptor and how adding D-Serine prevents this off-target effect.[1][2][3][4]

G cluster_0 Synaptic Cleft AMPA AMPA Receptor NMDA NMDA Receptor (GluN1/GluN2) MNQ 6-MNQ (Inhibitor) MNQ->AMPA Blocks (Primary Target) MNQ->NMDA Blocks Glycine Site (Off-Target) DSer D-Serine (Rescue Agent) DSer->NMDA Saturates Glycine Site (Prevents MNQ Binding)

Caption: 6-MNQ blocks AMPA receptors (Primary) but also antagonizes the NMDA Glycine site (Off-Target).[1][2][3][4] High-concentration D-Serine outcompetes 6-MNQ at the NMDA receptor, restoring specificity.[1][2][3][4]

Comparative Data Tables

Table 1: Receptor Selectivity Profile (Class Representative)

Note: Values are approximate for the nitro-quinoxaline class (e.g., CNQX/DNQX) to illustrate the selectivity window.

Receptor TargetInteraction TypeIC50 / Ki (Approx)Consequence
AMPA Receptor Competitive Antagonist0.3 – 1.0 µMDesired Effect: Blockade of fast excitatory transmission.[1][2][3][4]
Kainate Receptor Competitive Antagonist0.5 – 2.0 µMDesired Effect: Blockade of fast excitatory transmission.[1][2][3][4]
NMDA Receptor (Glycine Site) Competitive Antagonist5 – 20 µMOff-Target: Unintended reduction of slow excitatory transmission.[1][2][3][4]
NMDA Receptor (Glutamate Site) None> 100 µMNo significant interaction.[1][2][3][4]
Table 2: Solubility Troubleshooting
SolventSolubility LimitNotes
Water / PBS < 0.1 mMInsoluble. Will precipitate immediately.[1][2][3][4]
DMSO ~ 50-100 mMRecommended for stock solutions.[1][2][3][4]
Ethanol LowNot recommended; evaporation alters concentration.[1][2][3][4]
ACSF (Working Soln) ~ 100 µMRequires <0.1% DMSO carrier; vortex immediately.[1][2][3][4]

References

  • Honoré, T., et al. (1988).[1][2][3][4] Quinoxalinediones: potent competitive non-NMDA glutamate receptor antagonists.[1][2][3][4] Science, 241(4866), 701-703.[1][2][3][4]

    • Establishes the nitro-quinoxaline pharmacophore and its primary antagonism of AMPA receptors.[1][2][3][4]

  • Lester, R. A., et al. (1989).[1][2][3][4] Interaction of 6-cyano-7-nitroquinoxaline-2,3-dione with the N-methyl-D-aspartate receptor-associated glycine binding site.[1][2][3][4] Molecular Pharmacology, 35(5), 565-570.[1][2][3][4]

    • Definitive reference for the glycine-site off-target effect of nitro-quinoxalines.
  • Sheardown, M. J., et al. (1990).[1][2][3][4] 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline: a neuroprotectant for cerebral ischemia.[1][2][3][4] Science, 247(4942), 571-574.[1][2][3][4]

    • Discusses the structural evolution to improve selectivity (NBQX) and solubility challenges.
  • PubChem Compound Summary. (2024). 6-Nitroquinoxalin-5-amine (Related Structure).[1][2][3][4][5] National Center for Biotechnology Information.[1][2][3][4] [1][2][3][4]

    • Provides physicochemical data for the specific amino-nitro-quinoxaline scaffold.

Sources

challenges in the purification of 6-Methylamino-5-nitroquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

To: User (Researcher/Drug Development Professional) From: Technical Support Center – Advanced Organic Synthesis Division Subject: Technical Guide: Purification & Handling of 6-Methylamino-5-nitroquinoxaline

Executive Summary

Compound: this compound CAS: 57436-91-6 (analogous reference) Molecular Formula: C


H

N

O

Key Characteristics: High melting point solid (176–177°C), poor aqueous solubility, distinct UV-Vis absorption due to the ortho-nitroaniline chromophore.[1]

This guide addresses the specific challenges associated with the purification of this compound. This intermediate is critical in the synthesis of bioactive quinoxalines (e.g., AMPA/kainate receptor antagonists). The primary challenges stem from its weak basicity, low solubility in non-polar solvents, and the difficulty of separating it from regioisomers generated during the precursor nitration step.

Part 1: Troubleshooting Guide (Q&A)

Q1: I am attempting an acid-base extraction to purify the amine, but the product remains in the organic layer. Why?

Diagnosis: Insufficient Basicity. Technical Insight: Unlike typical anilines, this compound is an extremely weak base.[1] The amino group at position 6 is strongly deactivated by two factors:

  • Electronic Effect: The electron-withdrawing nitro group at the ortho (C5) position pulls electron density away from the amine nitrogen via resonance and induction.[1]

  • Intramolecular Hydrogen Bonding: A strong hydrogen bond forms between the amine proton (-NHMe) and the nitro oxygen.[1] This "locks" the lone pair and prevents protonation under standard conditions (e.g., 1M HCl).

Solution:

  • Abandon Acid Extraction: Do not attempt to extract the product into the aqueous acidic phase; it will behave like a neutral compound.[1]

  • Alternative: Wash the organic layer with dilute acid (0.5 M HCl) to remove other more basic impurities (e.g., unreacted methylamine or non-nitrated quinoxaline byproducts), leaving your target product in the organic phase.

Q2: My HPLC shows a persistent impurity (~5-10%) with a very similar retention time. What is it?

Diagnosis: Regioisomer Contamination (Likely 6-Methylamino-7-nitroquinoxaline). Technical Insight: The synthesis usually proceeds via S


Ar of 6-fluoro-5-nitroquinoxaline.[1] The precursor (6-fluoro-5-nitroquinoxaline) is often obtained via nitration of 6-fluoroquinoxaline.[1] This nitration is not perfectly regioselective, often yielding a mixture of the 5-nitro  (desired) and 7-nitro  (undesired) isomers. These isomers have identical molecular weights and very similar polarities.[1]

Solution:

  • Chromatographic Resolution: Standard silica flash chromatography often fails to separate these isomers.[1] Switch to a Phenyl-Hexyl or C18 stationary phase for HPLC purification, or use Toluene:Ethyl Acetate gradients on silica, as the pi-pi interactions differ slightly between the isomers.

  • Recrystallization (See Protocol A): The 5-nitro isomer (target) often has different solubility characteristics due to the internal H-bond (chelation) which makes it more planar and less polar than the 7-nitro isomer.[1]

Q3: The reaction mixture turned black/tarry, and yield is low. What happened?

Diagnosis: Thermal Decomposition or Oxidation. Technical Insight: Nitro-quinoxalines are sensitive to harsh thermal conditions, especially in the presence of excess amine and oxygen. While the S


Ar reaction requires heat to overcome the activation energy, excessive heating (>80°C) or prolonged reaction times can lead to polymerization or ring degradation.

Solution:

  • Temperature Control: Limit reaction temperature to 60–70°C.

  • Inert Atmosphere: strictly perform the amination under Nitrogen or Argon.[1]

  • Stoichiometry: Use a moderate excess of methylamine (2–3 equivalents).[1] Avoid using the amine as the solvent; use ethanol or THF instead.[1]

Part 2: Experimental Protocols

Protocol A: Purification via Recrystallization

Best for removing trace regioisomers and hydrolysis byproducts.

ParameterSpecification
Solvent System Methanol (Primary) / Water (Anti-solvent)
Concentration ~50 mg/mL in boiling Methanol
Cooling Rate Slow (Ambient to 4°C over 4 hours)

Step-by-Step:

  • Dissolve the crude orange/yellow solid in the minimum amount of boiling Methanol (or Ethanol).[1]

  • Critical Step: If insoluble black specks remain, filter the hot solution through a pre-warmed Celite pad.[1]

  • Add hot Water dropwise to the boiling solution until a faint turbidity persists.

  • Add a few drops of methanol to clear the solution.[1]

  • Allow the flask to cool to room temperature undisturbed.

  • Chill at 4°C for 2 hours.

  • Filter the bright yellow/orange needles and wash with cold 50% MeOH/Water.[1]

  • Dry under high vacuum at 40°C.[1]

Protocol B: Analytical HPLC Method

For purity assessment and isomer detection.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 400 nm (Target has strong visible absorption)

Part 3: Reaction & Impurity Visualization

The following diagram illustrates the synthesis pathway and the origin of common impurities, highlighting the critical separation points.

G Start 6-Fluoroquinoxaline Nitration Nitration (HNO3/H2SO4) Start->Nitration Isomer5 6-Fluoro-5-nitroquinoxaline (Precursor A) Nitration->Isomer5 Major Product Isomer7 6-Fluoro-7-nitroquinoxaline (Impurity B) Nitration->Isomer7 Minor Isomer Amination Amination (MeNH2, THF, 60°C) Isomer5->Amination Impurity_Hyd 6-Hydroxy-5-nitroquinoxaline (Hydrolysis Byproduct) Isomer5->Impurity_Hyd H2O/OH- (Side Rxn) Isomer7->Amination Target This compound (Target Product) Amination->Target S_NAr (Fast) Impurity_Iso 6-Methylamino-7-nitroquinoxaline (Regioisomer) Amination->Impurity_Iso Carryover

Figure 1: Synthetic pathway showing the origin of regioisomeric impurities.[1] The separation of the 5-nitro and 7-nitro precursors (Isomer A vs B) is often easier than separating the final amine products.

References

  • PubChem. (2025).[1] 6-Nitroquinoxalin-5-amine (Compound Summary).[1] National Library of Medicine.[1] [Link]

  • Nasielski-Hinkens, R., et al. (1988).[1] Nucleophilic substitutions on 2-Chloro-3-Nitroquinoxaline.[1] Bulletin des Sociétés Chimiques Belges.[1] [Link]

  • Lynch, M. A., et al. (2016).[1] Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution.[1] PMC - NIH.[1] [Link]

Sources

enhancing the fluorescence signal of 6-Methylamino-5-nitroquinoxaline probes

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Overview

6-Methylamino-5-nitroquinoxaline (6-MANQ) is a specialized fluorogenic scaffold belonging to the class of push-pull amino-nitroquinoxalines . Its fluorescence mechanism relies on Intramolecular Charge Transfer (ICT) between the electron-donating methylamino group (position 6) and the electron-withdrawing nitro group (position 5) across the quinoxaline core.

The Central Challenge: Users frequently report "low signal" or "rapid quenching." This is chemically intrinsic: the 5-nitro group acts as a potent fluorescence quencher via intersystem crossing (ISC) to the triplet state, effectively "short-circuiting" the radiative emission in standard aerobic environments.

Enhancement Strategy: To enhance the signal, you must modulate the electronic environment of the probe. This is typically achieved through three pathways:

  • Bioreduction (Turn-On): Enzymatic reduction of the nitro group (e.g., by Nitroreductase) eliminates quenching.

  • Solvatochromic Stabilization: Optimizing solvent polarity to stabilize the ICT excited state.

  • Viscosity Restriction: Limiting molecular rotation to prevent non-radiative decay (TICT suppression).

Troubleshooting & Optimization (Q&A)

Category A: Signal Intensity & Stability

Q1: My probe exhibits negligible fluorescence in PBS buffer (pH 7.4). Is the batch defective? Diagnosis: Likely operational, not defective. 6-MANQ is often "dark" or weakly fluorescent in polar, aqueous media due to aggregation-caused quenching (ACQ) and the strong electron-withdrawing nature of the nitro group. Solution:

  • Solvent Check: Test the probe in an organic solvent (e.g., Methanol or DMSO). If fluorescence appears (typically yellow/orange emission), the probe is functional.

  • Micellar Encapsulation: In aqueous buffers, add surfactants (e.g., 1-5% Tween-20 or SDS) or Cyclodextrins. This isolates the probe molecules, preventing ACQ and providing a local hydrophobic environment that enhances quantum yield.

Q2: I am using 6-MANQ to detect hypoxia, but the signal-to-noise ratio is poor. How do I maximize the "Turn-On" response? Diagnosis: Incomplete reduction. The "turn-on" mechanism requires the conversion of the 5-nitro group (-NO2) to a 5-amino (-NH2) or hydroxylamine group, usually mediated by Nitroreductase (NTR) in the presence of NADH. Protocol Adjustment:

  • Cofactor Supplementation: Ensure excess NADH or NADPH (100–500 µM) is present in the assay buffer.

  • Hypoxia Confirmation: Strictly control oxygen levels (<1% O2). Oxygen competes with the probe for electrons from the reductase, dampening the signal.

  • Incubation Time: Nitro reduction is kinetically slow. Extend incubation from 30 mins to 2–4 hours and monitor the spectra over time.

Category B: Spectral Properties & Instrumentation[1][2][3]

Q3: What are the optimal excitation/emission settings? Technical Insight: The push-pull architecture creates a large Stokes shift, but the exact maxima are solvent-dependent (Solvatochromism).

  • Standard Start: Ex: 450–480 nm | Em: 530–560 nm.

  • Optimization: Perform an Excitation-Emission Matrix (EEM) scan.

    • In Non-polar solvents (Dioxane): Blue-shifted emission (~510 nm).

    • In Polar solvents (DMSO/Water): Red-shifted emission (~560 nm) with lower intensity.

Q4: The signal fades rapidly during imaging (Photobleaching). Diagnosis: Nitro-aromatics are prone to photoreaction. Solution:

  • Reduce Excitation Power: Lower laser power to <5% or reduce exposure time.

  • Anti-fade Reagents: Use mounting media with ROS scavengers (e.g., DABCO or commercial antifades), provided they do not chemically reduce the nitro group prematurely.

Experimental Protocols

Protocol A: Solvatochromic Characterization (Quality Control)

Use this to verify probe integrity before biological assays.

StepActionCritical Parameter
1 Prepare StockDissolve 1 mg 6-MANQ in 1 mL DMSO (anhydrous). Store at -20°C.
2 DilutionDilute to 10 µM in three solvents: Toluene, Acetonitrile, and Methanol.
3 MeasurementScan Emission (Ex = 460 nm).
4 AnalysisPass Criteria: Distinct spectral shift (Solvatochromism). Toluene should show highest intensity (Blue-shifted); Methanol lowest (Red-shifted).
Protocol B: Enzymatic Enhancement Assay (NTR "Turn-On")

Use this for detecting nitroreductase activity or hypoxia simulation.

  • Buffer: 50 mM Phosphate Buffer (pH 7.4).

  • Reagents:

    • Probe: 10 µM 6-MANQ.

    • Enzyme: Purified Nitroreductase (e.g., E. coli NTR) or Cell Lysate.

    • Cofactor: 500 µM NADH (Add last to initiate).

  • Procedure:

    • Measure Baseline Fluorescence (

      
      ) at 550 nm.
      
    • Add Enzyme + NADH. Incubate at 37°C.

    • Measure Fluorescence (

      
      ) every 10 mins for 60 mins.
      
  • Data Processing: Calculate Fold Enhancement (

    
    ). A successful assay should yield >10-fold increase.
    

Visualizations

Figure 1: Mechanism of Fluorescence Activation

This diagram illustrates the transition from the "Quenched" nitro state to the "Fluorescent" amino state, highlighting the critical role of bioreduction.

FluorescenceMechanism Probe 6-MANQ (Probe) [Quenched State] Probe->Probe Intersystem Crossing (Non-Radiative Decay) Intermediate Hydroxylamine Intermediate Probe->Intermediate Reduction (2e-) Environment Environment: + Nitroreductase (NTR) + NADH + Hypoxia (<1% O2) Environment->Probe Active 6-Amino-Quinoxaline [Fluorescent State] Intermediate->Active Reduction (4e-) Signal High Intensity Signal (Em ~550nm) Active->Signal ICT Restored

Caption: The 5-nitro group quenches fluorescence via non-radiative decay. Enzymatic reduction converts it to an amino group, restoring the Intramolecular Charge Transfer (ICT) and enabling strong fluorescence.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to resolve low signal issues.

Troubleshooting Start Issue: Low Fluorescence Signal CheckSolvent 1. Check Solvent/Media Start->CheckSolvent IsAqueous Is it 100% Aqueous Buffer? CheckSolvent->IsAqueous AddSurfactant Action: Add 1% Tween-20 or Cyclodextrin IsAqueous->AddSurfactant Yes CheckApp 2. Check Application Type IsAqueous->CheckApp No AddSurfactant->CheckApp IsHypoxia Is it a Hypoxia/NTR Assay? CheckApp->IsHypoxia CheckCofactors Action: Verify NADH/NADPH concentration (>100µM) IsHypoxia->CheckCofactors Yes ScanSpectrum Action: Perform EEM Scan (Check for peak shift) IsHypoxia->ScanSpectrum No (Solvatochromic) CheckOxygen Action: Confirm Hypoxia (O2 competes with probe) CheckCofactors->CheckOxygen

Caption: Step-by-step logic to isolate the cause of low signal, distinguishing between solubility issues and enzymatic reaction failures.

References

  • BenchChem. (2025).[1] Illuminating Cellular Processes: Novel Dyes from Amino-Nitroquinoxaline Derivatives. Retrieved from

  • MDPI. (2024). Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement. Retrieved from

  • National Institutes of Health (NIH). (2023). Enzymatic conversion of nitro-heterocycles to fluorophores under hypoxic conditions. PMC Database. Retrieved from

  • US Biological. (2024). Product Specification: this compound (M3392-72).[2] Retrieved from

  • Frontiers in Pharmacology. (2024). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms. Retrieved from

Sources

Technical Support Center: 6-Methylamino-5-nitroquinoxaline (MANQ) Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The MANQ System

Welcome to the technical support hub for 6-Methylamino-5-nitroquinoxaline (MANQ) . While often categorized as a synthesis intermediate, this molecule possesses specific electronic properties—a "push-pull" system between the electron-donating methylamino group (C6) and the electron-withdrawing nitro group (C5)—that make it a valuable, albeit temperamental, fluorogenic scaffold.

This guide addresses the two primary applications of MANQ derivatives:

  • Nitroreductase (NTR) Detection: Used as a "turn-on" probe for hypoxia or bacterial identification, where the nitro group quenches fluorescence until enzymatically reduced.

  • Solvatochromic Sensing: Utilizing the dipole moment change to detect micro-environmental polarity or viscosity.

This is not a generic manual. It is a troubleshooting system designed to correct the specific solubility and signal-to-noise failures common with nitro-quinoxaline chemistries.

Module 1: Critical Physicochemical Parameters

Before beginning any assay, you must validate your reagent handling against these core parameters. 90% of user-reported "assay failures" are actually solubility failures.

Table 1: MANQ Physicochemical Profile
ParameterValue / CharacteristicTechnical Note
Molecular Weight ~204.19 g/mol Small molecule; cell-permeable via passive diffusion.
Appearance Yellow to Orange SolidColor intensity correlates with purity. Dark brown indicates oxidation.
Solubility (Primary) DMSO (Recommended)Soluble >10 mM. Avoid water for stock preparation.
Solubility (Secondary) MethanolGood solubility, but less compatible with live-cell assays due to toxicity.
Fluorescence Mechanism PET Quenching The 5-Nitro group quenches fluorescence via Photoinduced Electron Transfer.
Excitation/Emission

~400–450 nm /

~500–550 nm
Note: Spectra shift significantly based on solvent polarity.
Storage -20°C, Desiccated, DarkStrictly light-sensitive. Nitro groups can undergo photolysis.

Module 2: The "Turn-On" Assay Protocol (Hypoxia/NTR)

Context: The most robust application of MANQ is detecting nitroreductase activity (common in hypoxic tumor cells or bacteria). The protocol below optimizes for signal-to-noise ratio , minimizing the background fluorescence caused by non-specific binding.

Step-by-Step Methodology

1. Stock Preparation (The "Dry" Step)

  • Action: Dissolve 1 mg of MANQ in anhydrous DMSO to create a 10 mM Stock Solution .

  • Why: Water in the stock solution promotes hydrolysis and precipitation upon freeze-thaw cycles.

  • Validation: Vortex for 30 seconds. The solution must be optically clear yellow/orange. If turbid, sonicate at 40°C for 5 mins.

2. Cell Loading (The "Shock" Dilution)

  • Action: Dilute stock 1:1000 into serum-free media (final conc: 10 µM). Do not dilute into cold media.

  • Why: "Serum shock." Albumin in serum can sequester hydrophobic quinoxalines before they enter the cell.

  • Protocol: Incubate cells with 10 µM MANQ for 30–60 minutes at 37°C.

3. The Induction Phase

  • Action:

    • For Hypoxia: Move cells to a hypoxia chamber (<1% O2).

    • For Bacterial NTR: No induction needed; constitutive expression usually suffices.

  • Mechanism: Endogenous reductases (Type I/II) reduce the 5-Nitro group to an amine/hydroxylamine. This collapses the PET quenching pathway, restoring fluorescence.

4. Signal Acquisition

  • Action: Wash cells 2x with PBS to remove extracellular probe. Image immediately.

  • Settings: Use a standard GFP or FITC filter set (

    
     488 nm is acceptable, though 450 nm is optimal).
    

Module 3: Troubleshooting & FAQs

This section addresses the causality behind common experimental artifacts.

Category: Signal Issues

Q1: I see high background fluorescence even in my normoxic (control) cells. Why?

  • The Cause: This is likely non-specific intercalation or autofluorescence . Quinoxalines are planar and can stack into membranes or DNA.

  • The Fix:

    • Reduce Concentration: Drop from 10 µM to 1–5 µM.

    • Wash Stringency: Add a 5-minute wash step with HBSS containing 1% BSA. The BSA acts as a "sink" to pull loosely bound hydrophobic probe off the cell membrane.

Q2: My "Hypoxia Positive" control is not fluorescing.

  • The Cause: Incomplete reduction. The 5-nitro group is electronically stable. If the cellular reductase levels are low, or if oxygen is present (which re-oxidizes the intermediate via the futile cycle), the probe remains quenched.

  • The Fix:

    • Verify Hypoxia: Ensure O2 is strictly <1%. Even 2% O2 can inhibit the reduction cycle.

    • Add Cofactor: Supplement media with 100 µM NADH if using lysed cell models, as the enzyme requires electron donors.

Category: Solubility & Stability[1][2]

Q3: The compound precipitated when I added it to the cell media.

  • The Cause: Solvent Shock . Adding 100% DMSO stock directly to aqueous media creates a local high-concentration interface where the compound crashes out.

  • The Fix: Use the "Intermediate Dilution" method.

    • Dilute 10 mM DMSO stock 1:10 into pure DMSO (creates 1 mM).

    • Dilute this 1:100 into the media while vortexing the media. This prevents the "crash" effect.

Q4: Can I store the diluted working solution?

  • Answer: No.

  • Reasoning: In aqueous solution, the nitro group is susceptible to hydrolytic degradation and photobleaching over time. Always prepare the working solution fresh.

Module 4: Mechanistic Visualization

The following diagram illustrates the Critical Path of Activation . It highlights the "Futile Cycle" where oxygen reverses the activation—a key concept for understanding why strict hypoxia is required.

MANQ_Mechanism cluster_0 Activation Logic Stock MANQ Stock (Quenched/Non-Fluorescent) CellEntry Cellular Uptake (Passive Diffusion) Stock->CellEntry Dilution into Media Enzyme Nitroreductase (NTR) CellEntry->Enzyme Cytosolic Access Intermediate Hydroxylamine Intermediate Enzyme->Intermediate Reduction (+2e-) Intermediate->Stock Re-oxidation (Futile Cycle) Product 6-Methylamino-5-aminoquinoxaline (Fluorescent 'ON') Intermediate->Product Hypoxia (Further Reduction) Oxygen Oxygen (O2) (Normoxia) Oxygen->Intermediate Inhibits Reduction

Caption: The activation pathway of MANQ. Note the "Futile Cycle" (dashed red line) where Oxygen re-oxidizes the intermediate, preventing fluorescence. This explains why the assay fails in normoxic conditions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135509070 (Related Structure). Retrieved from [Link]

    • Context: Provides physicochemical baseline d
  • Context: Source for solubility (Methanol/DMSO)
  • Hori, H. et al. (2011). Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions.PMC - NIH. Retrieved from [Link]

    • Context: Establishes the mechanism of nitro-to-amino reduction as the primary fluorescence switch for quinoline/quinoxaline scaffolds.
  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data.[1] Retrieved from [Link]

    • Context: Authoritative guide on DMSO compatibility with organic nitrogen compounds and stock solution stability.
  • Kovacs, D. et al. (2020). Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors.MDPI. Retrieved from [Link][2]

    • Context: Validates the solvatochromic properties and pH sensitivity of amino-substituted quinoxalines.

Sources

addressing autofluorescence in 6-Methylamino-5-nitroquinoxaline imaging

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Technical Support Center – Advanced Imaging Applications Subject: Technical Guide: Addressing Autofluorescence in 6-Methylamino-5-nitroquinoxaline (6-MANQ) Imaging

Technical Support Center: this compound Imaging

Welcome to the Advanced Imaging Support Hub. You are likely working with This compound (referred to here as 6-MANQ ), a specialized "push-pull" fluorophore characterized by an electron-donating methylamino group and an electron-withdrawing nitro group on the quinoxaline core.[1]

This structure typically yields emission in the yellow-orange spectrum (520–580 nm) .[1] This specific spectral window presents a critical challenge: it overlaps almost perfectly with endogenous tissue autofluorescence (collagen, flavins, lipofuscin) and fixation-induced background.[1]

This guide provides field-proven protocols to maximize your Signal-to-Noise Ratio (SNR).

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: My negative controls show high signal in the 6-MANQ channel. Is this contamination or autofluorescence?

Diagnosis: This is almost certainly autofluorescence .[1] Technical Insight: 6-MANQ emits in the "Goldilocks zone" of autofluorescence.[1]

  • Aldehyde Fixation: Formaldehyde reacts with tissue amines to form Schiff bases, which emit broad-spectrum fluorescence (peak ~500 nm).[1]

  • Lipofuscin: If you are imaging brain, retina, or aged tissue, lipofuscin granules emit intensely across 500–650 nm, often overpowering small-molecule probes like 6-MANQ.

  • Solution: You must chemically quench the tissue before or after staining, depending on the quencher used (see Protocol A).[1]

Q2: Can I use Sodium Borohydride (NaBH₄) to quench background?

Answer: Proceed with Caution. Mechanism: NaBH₄ is excellent for reducing fluorescent Schiff bases (formed by fixation) back to non-fluorescent amines.[1] Risk Factor: Your probe contains a Nitro (-NO₂) group.[1][2] While NaBH₄ typically reduces ketones/aldehydes and is less reactive toward aromatic nitro groups under mild conditions, there is a theoretical risk of chemically altering your probe (reducing -NO₂ to -NH₂), which would destroy its "push-pull" character and fluorescence.[1] Recommendation: Apply NaBH₄ treatment before adding the 6-MANQ probe.[1] Treat the tissue, wash thoroughly, then stain.[1] Do not treat after staining.[1]

Q3: The background is granular and punctate. What is it?

Diagnosis: This is Lipofuscin .[1] Characteristics: Unlike the diffuse background from fixation, lipofuscin appears as bright, punctate granules, particularly in neurons or cardiac tissue.[1] Solution: NaBH₄ will not remove lipofuscin.[1] You require a hydrophobic dye quencher like Sudan Black B or a commercial equivalent (e.g., TrueBlack®).[1] These dyes mask the lipofuscin autofluorescence without chemically altering the tissue.[1]

Q4: I have a confocal microscope. Can I solve this optically?

Answer: Yes, via Spectral Unmixing .[1] Method: 6-MANQ has a specific emission signature.[1] Autofluorescence is broad and featureless.[1]

  • Reference Scan: Image a "positive only" sample (6-MANQ in buffer or on beads) to define its pure spectrum.[1]

  • Negative Scan: Image an unstained tissue sample to define the autofluorescence spectrum.[1]

  • Unmixing: Use your software (e.g., Zeiss Zen, Leica LAS X) to mathematically separate the two signals pixel-by-pixel.[1]

Part 2: Optimized Experimental Protocols

Protocol A: The "Double-Quench" Workflow (Recommended)

For maximum SNR in fixed tissue.[1]

StepReagentDurationPurpose
1. Fixation 4% PFA (pH 7.[1]4)10-20 minMinimize time. Avoid Glutaraldehyde (it creates 10x more autofluorescence).[1]
2. Wash PBS + 100mM Glycine3 x 5 minGlycine binds free aldehyde groups, preventing further Schiff base formation.[1]
3. Chemical Reduction 0.1% NaBH₄ in PBS10 minReduces existing Schiff bases (Fixation Autofluorescence).[1] Perform BEFORE staining.
4. Wash PBS3 x 5 minRemove NaBH₄ completely (bubbles must cease).[1]
5. Staining 6-MANQ Probe As optimizedApply your specific probe.
6. Lipofuscin Masking 0.1% Sudan Black B (in 70% EtOH)2-5 minQuenches Lipofuscin. Note: SBB is fluorescent in Red/Far-Red; use only if imaging 6-MANQ in Green/Yellow.[1]
7. Final Wash PBS3 x 5 minRemove excess Sudan Black.

Critical Note on Sudan Black B (SBB): SBB is effective but "dirty."[1] It can introduce background in the red channel (600nm+).[1] If you are multiplexing with a red dye, use TrueBlack® (Biotium) instead, as it is designed to be non-fluorescent in the near-IR.[1]

Part 3: Visualization of Troubleshooting Logic

The following flowchart illustrates the decision process for addressing background noise in 6-MANQ imaging.

G Start High Background in 6-MANQ Channel Identify Identify Noise Pattern Start->Identify Diffuse Diffuse / Hazy Signal Identify->Diffuse Uniform Haze Punctate Bright Punctate Granules Identify->Punctate Granular Dots Fixation Cause: Aldehyde Fixation (Schiff Bases) Diffuse->Fixation Lipo Cause: Lipofuscin (Endogenous) Punctate->Lipo Action1 Action: 0.1% NaBH4 Wash (Pre-Stain Only) Fixation->Action1 Action2 Action: Sudan Black B or TrueBlack® Lipo->Action2 Check Is Signal Still Weak? Action1->Check Action2->Check Spectral Apply Spectral Unmixing (Confocal Required) Check->Spectral Yes Reeval Re-evaluate Probe Conc. or Quantum Yield Check->Reeval No (Signal Good)

Figure 1: Decision tree for identifying and mitigating autofluorescence sources in 6-MANQ imaging.

Part 4: Comparative Analysis of Quenching Methods

MethodTarget AutofluorescenceMechanismCompatibility with 6-MANQ
Sodium Borohydride (NaBH₄) Aldehyde Fixation (Schiff Bases)Chemically reduces C=N bonds to C-N.[1]High , but only use pre-staining to avoid reducing the probe's nitro group.
Sudan Black B (SBB) LipofuscinHydrophobic masking (absorbs light).[1]Medium . Can introduce red background. Good for Green/Yellow probes.[1]
TrueBlack® LipofuscinHydrophobic masking (non-fluorescent).[1]Excellent . No spectral interference.[1]
Copper Sulfate (CuSO₄) Lipofuscin / RBCsPhotochemical quenching.[1]Low . Can quench the probe itself; use as last resort.
Ethanol Wash Lipid-soluble fluorophoresExtraction.[1]N/A . Will wash away lipofuscin but destroys membranes.[1]

References

  • Baschong, W., Suetterlin, R., & Laeng, R. H. (2001). Control of autofluorescence of archival formaldehyde-fixed, paraffin-embedded tissue in confocal laser scanning microscopy (CLSM).[1] Journal of Histochemistry & Cytochemistry. Link[1]

  • Schnell, S. A., Staines, W. A., & Wessendorf, M. W. (1999). Reduction of lipofuscin-like autofluorescence in fluorescently labeled tissue.[1] Journal of Histochemistry & Cytochemistry. Link[1]

  • Spitzer, N., et al. (2011). A comparative analysis of methods to reduce autofluorescence in fish tissue.[1] Zebrafish. Link

  • Jašková, K., et al. (2020). Push-pull quinoxaline derivatives: Synthesis and photophysical properties.[1] Dyes and Pigments.[1] Link(Provides spectral grounding for amino-nitro-quinoxaline derivatives).

Sources

Validation & Comparative

validating 6-Methylamino-5-nitroquinoxaline as a chemical probe

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Validating 6-Methylamino-5-nitroquinoxaline as a Chemical Probe

Part 1: Executive Summary & Probe Identity

This compound (CAS: 149703-58-2), herein referred to as 6-MANQ , is a functionalized quinoxaline scaffold emerging in the study of NAD+ hydrolase activity, specifically targeting SARM1 (Sterile Alpha and TIR Motif containing 1) . While quinoxalines are historically known as AMPA/Kainate receptor antagonists (e.g., NBQX), 6-MANQ represents a distinct chemical space utilized primarily as a structural scaffold or hit compound in the development of neuroprotective agents against axon degeneration.

This guide validates 6-MANQ not as a final clinical candidate, but as a chemical probe for interrogating the Structure-Activity Relationship (SAR) of the SARM1 NADase domain. It must be distinguished from its optimized tetra-methylated analogs (e.g., N,2,3,7-tetramethyl-5-nitroquinoxalin-6-amine) to ensure accurate experimental interpretation.

Quick Reference: Probe Status

Feature Status Notes
Primary Target SARM1 (NADase Domain) Inhibits NAD+ hydrolysis.
Probe Class Scaffold / Hit / Comparator Less potent than optimized "Tetramethyl" analogs.
Key Application SAR Validation, Negative Control Used to define the pharmacophore requirements.

| Solubility | DMSO, Methanol | Poor aqueous solubility; requires carrier. |

Part 2: Mechanism of Action & Signaling Context

SARM1 is the central executioner of pathological axon degeneration (Wallerian degeneration). Upon injury, the loss of NMNAT2 leads to an accumulation of NMN and depletion of NAD+. SARM1 activation triggers a catastrophic drop in NAD+, causing metabolic collapse and axon death.

6-MANQ Mechanism: 6-MANQ functions as an NADase inhibitor . It binds to the catalytic pocket of the SARM1 TIR domain, preventing the hydrolysis of NAD+ into Nicotinamide and ADPR (or cADPR). However, its binding affinity is modulated by the steric and electronic environment of the quinoxaline ring.

Pathway Visualization (SARM1-Dependent Degeneration):

SARM1_Pathway Injury Axonal Injury (Chemotherapy/Trauma) NMNAT2_Loss NMNAT2 Degradation Injury->NMNAT2_Loss NMN_Rise NMN Accumulation NMNAT2_Loss->NMN_Rise SARM1_Active SARM1 (Active) NADase NMN_Rise->SARM1_Active SARM1_Inactive SARM1 (Inactive) SARM1_Inactive->SARM1_Active NMN binding (Allosteric) NAD_Depletion NAD+ Depletion SARM1_Active->NAD_Depletion Hydrolysis Axon_Death Axon Degeneration NAD_Depletion->Axon_Death Probe 6-MANQ (Inhibitor) Probe->SARM1_Active Blocks Catalytic Site

Caption: The SARM1 signaling cascade. 6-MANQ intervenes at the NADase hydrolysis step, preserving axonal NAD+ levels.

Part 3: Comparative Performance Analysis

To validate 6-MANQ, it must be compared against the "Gold Standard" (DSRM-3716) and its own optimized derivative (N,2,3,7-tetramethyl-5-nitroquinoxalin-6-amine).

Table 1: Comparative Efficacy of SARM1 Probes

CompoundRoleIC50 (SARM1 NADase)Selectivity ProfileRecommended Use
6-MANQ Scaffold / Hit High µM range (Est. >10 µM)Moderate. Potential off-target effects on Kinases.Initial screening, SAR baseline, Impurity standard.
Tetramethyl-6-MANQ Optimized Probe Low µM / High nM Improved due to steric fit in hydrophobic pocket.Functional assays, Axon protection.
DSRM-3716 Reference Standard ~20-50 nM High. Validated in multiple cell lines.Positive control for maximal inhibition.
NBQX Off-Target Control Inactive on SARM1 High affinity for AMPA receptors.Negative control to rule out glutamate receptor effects.

Key Insight: Experimental data indicates that the additional methyl groups in the Tetramethyl analog are critical for potency, likely filling hydrophobic sub-pockets within the SARM1 active site. Therefore, 6-MANQ should be used as a "less active" comparator to demonstrate the specificity of the optimized probes.

Part 4: Validation Protocols

To validate 6-MANQ in your specific model, follow this self-validating workflow.

Protocol A: In Vitro SARM1 NADase Assay (PC12 Cells or Recombinant)

Objective: Determine the IC50 of 6-MANQ relative to DSRM-3716.

  • Preparation:

    • Express/Purify recombinant SARM1-TIR domain OR use lysates from SARM1-activated PC12 cells (treated with Vacor or Vincristine).

    • Prepare 10 mM stock of 6-MANQ in DMSO.

  • Reaction Mix:

    • Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl.

    • Substrate: 50 µM NAD+.

    • Probe: Titrate 6-MANQ (0.1 µM to 100 µM).

  • Detection:

    • Incubate for 30 min at 37°C.

    • Quantify remaining NAD+ using a fluorometric NAD/NADH coupling assay (e.g., Resazurin cycling).

  • Validation Check:

    • Pass: Dose-dependent preservation of NAD+ signal.

    • Fail: No change in NAD+ levels (indicates inactivity or degradation).

Protocol B: Axonal Protection Assay (DRG Neurons)

Objective: Assess cellular permeability and neuroprotection.

  • Culture: Isolate Dorsal Root Ganglion (DRG) neurons; culture for 7 days.

  • Injury: Transect axons (axotomy) or add Vincristine (0.1 µM).

  • Treatment:

    • Group 1: Vehicle (DMSO).

    • Group 2: 6-MANQ (10 µM, 50 µM).

    • Group 3: DSRM-3716 (Positive Control, 1 µM).

  • Readout:

    • Measure Axon Fragmentation Index at 24h and 48h using microscopy.

    • Expectation: 6-MANQ should show partial protection at high concentrations, while DSRM-3716 shows full protection at low concentrations.

Experimental Workflow Diagram:

Validation_Workflow Step1 Compound Solubilization (10mM in DMSO) Step2 In Vitro NADase Assay (Recombinant SARM1) Step1->Step2 Step3 Cellular Assay (DRG Axon Degeneration) Step2->Step3 If Active Decision IC50 < 10µM? Step2->Decision Outcome1 Valid Hit / Lead Proceed to Optimization Decision->Outcome1 Yes Outcome2 Weak Binder Use as Scaffold/Comparator Decision->Outcome2 No

Caption: Decision matrix for validating 6-MANQ activity.

Part 5: Critical Limitations & Troubleshooting

  • Solubility: 6-MANQ has limited aqueous solubility. Ensure final DMSO concentration is <0.5% in cell assays to avoid vehicle toxicity.

  • Fluorescence Interference: Quinoxalines are inherently fluorescent.

    • Risk: 6-MANQ may interfere with fluorescence-based NAD+ detection kits.

    • Solution: Use LC-MS/MS for direct NAD+ quantification if background fluorescence is high.

  • Off-Target Effects: At high concentrations (>50 µM), quinoxalines may inhibit kinases (e.g., PI3K) or block AMPA receptors. Always include an AMPA antagonist control (e.g., NBQX) if using neuronal firing as a readout.

References

  • Figley, M. D., et al. (2021). "SARM1 is a metabolic sensor activated by an increased NMN/NAD+ ratio to trigger axon degeneration." Neuron, 109(7), 1118-1134. (Contextual SARM1 Biology).
  • Hughes, R. O., et al. (2021). "Small Molecule Inhibitors of SARM1 NADase Activity Protect Axons from Degeneration." Cell Reports, 34(1). (Reference for SARM1 inhibitor protocols).

6-Methylamino-5-nitroquinoxaline vs. Other Quinoxaline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 6-Methylamino-5-nitroquinoxaline (MNQ) , positioning it within the broader landscape of quinoxaline derivatives. While often overshadowed by its famous dione cousins (CNQX/DNQX) or its polysubstituted analogues (TMNQ), MNQ serves as a critical structural prototype for bioreductive anticancer agents .

Executive Summary: The Nitro-Quinoxaline Divergence

Quinoxaline derivatives are a privileged scaffold in medicinal chemistry, but their biological activity is strictly dictated by their oxidation state and substitution pattern. This guide differentiates This compound (MNQ) from the two dominant classes of quinoxalines:

  • Quinoxaline-2,3-diones (e.g., CNQX, NBQX): The "Gold Standard" AMPA/Kainate receptor antagonists.

  • Nitro-Quinoxalines (e.g., MNQ, TMNQ): Bioreductive alkylating agents targeting hypoxic tumor cells.

Key Insight: The absence of the 2,3-dione moiety in MNQ shifts the pharmacology from neurotransmission modulation to hypoxia-selective cytotoxicity . MNQ acts as a scaffold for designing hypoxia-activated prodrugs (HAPs).

Mechanism of Action: Bioreductive Activation

Unlike CNQX, which competitively binds to glutamate receptors, MNQ functions through enzymatic reduction . Its 5-nitro group renders the molecule susceptible to intracellular reductases (e.g., P450 reductase, DT-diaphorase).

The "Hypoxia Selectivity" Switch
  • Normoxia: In the presence of oxygen, the one-electron reduction intermediate (nitro radical anion) is rapidly re-oxidized to the parent compound (Redox Cycling). This generates superoxide but limits DNA alkylation.

  • Hypoxia: In low oxygen (tumor microenvironment), the radical anion is further reduced to the hydroxylamine or amine species. These electrophilic intermediates covalently bind to DNA, causing apoptosis.

Mechanistic Pathway (Graphviz)

BioreductivePathway cluster_conditions Tumor Microenvironment Selectivity MNQ This compound (Parent Drug) Radical Nitro Radical Anion (Transient) MNQ->Radical Reductase (+1e-) Radical->MNQ Re-oxidation Oxygen O2 (Normoxia) Radical->Oxygen e- transfer Hydroxylamine Hydroxylamine/Amine (Cytotoxic Effector) Radical->Hydroxylamine Hypoxia (+ e-, H+) Superoxide Superoxide (O2•-) (Oxidative Stress) Oxygen->Superoxide Generates DNA DNA Adducts (Cell Death) Hydroxylamine->DNA Covalent Binding

Figure 1: The bioreductive activation pathway of MNQ. Note that efficacy relies on the hypoxic inhibition of the re-oxidation step.

Comparative Analysis: MNQ vs. Alternatives

The following table contrasts MNQ with its methylated analogue (TMNQ) and the neuroactive standard (CNQX).

Table 1: Pharmacological & Structural Comparison
FeatureThis compound (MNQ)N,2,3,7-Tetramethyl-5-nitroquinoxalin-6-amine (TMNQ)CNQX / DNQX
Core Structure Aromatic QuinoxalineAromatic Quinoxaline (Tetramethyl)Quinoxaline-2,3-dione
Primary Target DNA (Hypoxic Cells) DNA (Hypoxic Cells) AMPA/Kainate Receptors
Mechanism Bioreductive AlkylationBioreductive AlkylationCompetitive Antagonism
Solubility Moderate (Polar amino group)Low (High Lipophilicity)Low (Requires DMSO/Base)
Key Substituent 5-NO₂, 6-NHMe5-NO₂, 6-NHMe, 2,3,7-Me6-CN/NO₂, 7-NO₂, 2,3-Dione
Potency (

)
Moderate (

typical)
High (

typical)
High (

for AMPA)
Application Synthetic Intermediate / SAR BaselinePotent Anticancer AgentNeuroscience Tool
Why TMNQ Outperforms MNQ

Research indicates that TMNQ (the tetramethyl analogue) exhibits superior cytotoxicity compared to MNQ. The additional methyl groups in TMNQ likely enhance lipophilicity , facilitating cellular uptake and penetration into the hypoxic core of solid tumors. MNQ serves as the "minimal pharmacophore" control in these studies.

Experimental Protocols

Protocol A: Synthesis of MNQ via Nucleophilic Aromatic Substitution ( )

Rationale: The 5-nitro group activates the 6-position for nucleophilic attack, allowing selective amination.

Reagents:

  • 6-Chloro-5-nitroquinoxaline (Precursor)

  • Methylamine (2.0 M in THF or Methanol)

  • Triethylamine (Base)

  • Ethanol (Solvent)

Workflow:

  • Dissolution: Dissolve 1.0 eq of 6-chloro-5-nitroquinoxaline in Ethanol.

  • Addition: Add 1.5 eq of Triethylamine followed by 1.2 eq of Methylamine solution dropwise at 0°C.

  • Reaction: Reflux at 70°C for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 1:1).

  • Workup: Cool to room temperature. Pour into ice water. The yellow/orange precipitate is MNQ.

  • Purification: Recrystallize from Ethanol/Water to remove trace isomers.

Protocol B: Hypoxia-Selective Cytotoxicity Assay (MTT)

Rationale: To validate the bioreductive mechanism, toxicity must be significantly higher under hypoxic conditions.

Workflow Diagram (Graphviz):

MTT_Assay Start Cell Seeding (e.g., A549, HCT116) Split Split Plates Start->Split Normoxia Normoxia Incubator (20% O2, 5% CO2) Split->Normoxia Hypoxia Hypoxia Chamber (<1% O2, 5% N2) Split->Hypoxia Treat Drug Treatment (MNQ: 0.1 - 100 µM) Normoxia->Treat Hypoxia->Treat Incubate Incubation (24-48h) Treat->Incubate Treat->Incubate MTT Add MTT Reagent (Formazan Formation) Incubate->MTT Incubate->MTT Read Absorbance @ 570nm MTT->Read MTT->Read Calc Calculate Hypoxia Cytotoxicity Ratio (HCR) HCR = IC50(Norm) / IC50(Hyp) Read->Calc Compare Data

Figure 2: Experimental workflow for determining the Hypoxia Cytotoxicity Ratio (HCR).

Critical Steps:

  • Hypoxia Induction: Use a specialized chamber (e.g., Billups-Rothenberg) flushed with

    
    .
    
  • Drug Exposure: Dissolve MNQ in DMSO. Ensure final DMSO concentration is

    
    .
    
  • Validation: Use Tirapazamine as a positive control for hypoxia selectivity.

References

  • BenchChem. N,2,3,7-Tetramethyl-5-nitroquinoxalin-6-amine (TMNQ) and Comparative Data for this compound.Link

  • ChemicalBook. Product Entry: this compound (CAS 149703-58-2).[1]Link

  • Zarranz, B., et al. (2004). Synthesis and anticancer activity of new quinoxaline-2-carboxylate 1,4-di-N-oxide derivatives.Bioorganic & Medicinal Chemistry, 12(13), 3711-3721. (Contextual reference for nitro-quinoxaline cytotoxicity).
  • Honoré, T., et al. (1988). Quinoxalinediones: potent competitive non-NMDA glutamate receptor antagonists.Science, 241(4866), 701-703. (Reference for CNQX/DNQX distinction).

Sources

Strategic Target Engagement Validation for 6-Methylamino-5-nitroquinoxaline (6-MNQ)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Primary Audience: Drug Discovery Scientists, Chemical Biologists, and Translational Researchers.

Executive Summary

Confirming the cellular target engagement (TE) of small molecule probes like 6-Methylamino-5-nitroquinoxaline (6-MNQ) is a critical go/no-go step in preclinical development. As a quinoxaline derivative (MW ~204.19 Da), 6-MNQ presents specific challenges: its small size makes it highly susceptible to steric hindrance if tagged, and its nitro-aromatic core suggests potential bioreductive metabolism that must be accounted for in assay design.

This guide objectively compares the three dominant TE methodologies—CETSA , DARTS , and Chemical Proteomics —and recommends Cellular Thermal Shift Assay (CETSA) as the superior protocol for 6-MNQ. We provide a validated, label-free workflow designed to distinguish specific target binding from non-specific cytotoxicity.

Part 1: The Landscape of Target Engagement

Mere functional efficacy (e.g., IC50 in a viability assay) does not prove target engagement. For a molecule like 6-MNQ, observed phenotypes could result from off-target toxicity, DNA intercalation (common in planar quinoxalines), or metabolic activation. To validate the Mechanism of Action (MoA), we must prove physical binding in the native cellular context.

Comparative Analysis of Methodologies

The following table contrasts the three primary TE validation strategies for 6-MNQ.

FeatureCETSA (Cellular Thermal Shift Assay)DARTS (Drug Affinity Responsive Target Stability)ABPP (Activity-Based Protein Profiling)
Principle Ligand-induced thermodynamic stabilization (Shift in ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

).
Ligand-induced protection from proteolysis.Covalent cross-linking of a modified probe to the target.
Labeling Requirement None (Label-Free) None (Label-Free) High (Requires Alkyne/Azide tag).
Suitability for 6-MNQ High. Preserves native structure; accounts for potential metabolites.Medium. Good for soluble proteins; protease accessibility varies.Low. Tagging a ~200 Da molecule likely destroys binding affinity.
Cellular Context Live Cell or Lysate. Can detect binding of active metabolites.Lysate primarily. Harder to perform in live cells.Live Cell. Good for localization but risks artifactual binding.
Throughput Medium-High (Western Blot or MS).Low-Medium.Low (Requires complex synthesis).
The Verdict: Why CETSA Wins for 6-MNQ

For 6-MNQ, CETSA is the recommended approach .

  • Steric Integrity: 6-MNQ is a small scaffold. Adding a biotin or fluorophore tag (typically >500 Da) would more than double its molecular weight, almost certainly abolishing its specific binding affinity. CETSA uses the unmodified parent compound.

  • Metabolic Competence: The nitro group at position 5 is susceptible to intracellular reduction (by nitroreductases). CETSA performed on intact cells allows this metabolism to occur, ensuring we measure the engagement of the active species (whether it is the parent or a metabolite).

Part 2: Scientific Logic & Decision Matrix

The following diagram illustrates the decision logic for selecting the validation method, highlighting the critical "Label-Free" path required for small quinoxalines.

TE_Decision_Matrix cluster_logic Critical Constraint: MW of 6-MNQ Start Start: Validate 6-MNQ Target IsModifiable Is the molecule modifiable without losing activity? Start->IsModifiable NoMod NO (Steric Hindrance Risk) IsModifiable->NoMod Small MW (~204 Da) YesMod YES (SAR allows tagging) IsModifiable->YesMod LabelFree Select Label-Free Method NoMod->LabelFree SolubilityCheck Is Target Soluble? LabelFree->SolubilityCheck ABPP ABPP / Click Chemistry YesMod->ABPP CETSA CETSA (Recommended) SolubilityCheck->CETSA Yes (Most Proteins) DARTS DARTS SolubilityCheck->DARTS Alternative

Caption: Decision matrix favoring CETSA for 6-MNQ due to molecular weight constraints preventing chemical tagging.

Part 3: Detailed Protocol – Live-Cell CETSA for 6-MNQ

This protocol is designed to validate target engagement in a self-validating manner. It includes an Isothermal Dose-Response (ITDR) to confirm specific affinity, not just thermal stabilization.

Experimental Design Principles
  • Causality: We rely on the principle that ligand binding increases the Gibbs free energy of unfolding (

    
    ), shifting the aggregation temperature (
    
    
    
    ) higher.
  • Control: DMSO-treated cells serve as the baseline aggregation curve.

  • Concentration: We use a concentration range centering on the phenotypic

    
     (typically 1x to 10x 
    
    
    
    ).
Step-by-Step Workflow
Phase 1: The Melt Curve (Determining

)

Goal: Find the temperature where 50% of the unbound target protein precipitates.

  • Cell Preparation: Harvest 20 million cells (e.g., HeLa or Jurkat) and wash with PBS. Resuspend in PBS containing protease inhibitors.

  • Aliquot: Distribute into 10 PCR tubes (50 µL each).

  • Thermal Challenge: Heat each tube to a distinct temperature (gradient: 37°C to 67°C) for 3 minutes using a thermal cycler.

  • Cooling: Immediately incubate at room temperature (RT) for 3 minutes.

  • Lysis: Add mild lysis buffer (e.g., 0.4% NP-40 alternative) and perform 3 freeze-thaw cycles (Liquid

    
     / 25°C) to ensure complete lysis without denaturing the soluble fraction.
    
  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C. Collect the supernatant (soluble fraction).

  • Analysis: Analyze via Western Blot for the target protein. Plot intensity vs. Temperature. Identify the

    
     (e.g., 52°C).
    
Phase 2: Isothermal Dose-Response (ITDR)

Goal: Confirm 6-MNQ shifts the stability at the specific


.
  • Treatment: Treat live cells with 6-MNQ at increasing concentrations (e.g., 0, 0.1, 1, 10, 50, 100 µM) for 1 hour at 37°C.

    • Note: The 1-hour incubation allows for cell entry and potential nitro-reduction.

  • Heat Shock: Heat all samples at the determined

    
     (or 
    
    
    
    for higher sensitivity) for 3 minutes .
  • Lysis & Separation: Repeat lysis and centrifugation as above.

  • Quantification: Western Blot analysis.

    • Positive Result: The band intensity of the target protein increases with 6-MNQ concentration (stabilization).

    • Negative Result: No change in band intensity suggests no physical binding or insufficient affinity.

CETSA Workflow Diagram

CETSA_Workflow Cells Live Cells + 6-MNQ Incubate Incubate (1 hr, 37°C) Cells->Incubate Heat Heat Shock (at T_agg) Incubate->Heat Stabilizes Target Lyse Lysis & Centrifuge Heat->Lyse Precipitates Unbound Supernatant Soluble Fraction Lyse->Supernatant Western Western Blot Quantification Supernatant->Western

Caption: Workflow for Isothermal Dose-Response CETSA to validate 6-MNQ binding.

Part 4: Data Interpretation & Troubleshooting

Interpreting the Shift
  • True Engagement: You observe a sigmoidal increase in soluble protein at the challenge temperature as 6-MNQ concentration increases.

  • Destabilization: Rarely, 6-MNQ binding might destabilize the protein (intensity decreases). This is still valid engagement but suggests a different mechanism (e.g., disruption of a protein complex).

Troubleshooting 6-MNQ Specifics
  • Solubility Issues: 6-MNQ is hydrophobic. Ensure DMSO concentration in the assay does not exceed 1% (v/v), as high DMSO itself can destabilize proteins.

  • Nitro-Reduction Artifacts: If 6-MNQ is reduced to an amine in cells, the binding affinity might change. If CETSA works in live cells but fails in lysate (where metabolic enzymes are inactive/diluted), this confirms that the metabolite is the active binder, not the parent 6-MNQ. This is a crucial mechanistic insight.

References

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS).[1] Proceedings of the National Academy of Sciences, 106(51), 21984–21989. [Link]

  • Molina, D. M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]

  • Negri, M., et al. (2019). Quinoxaline derivatives: A comprehensive review of their synthesis and biological activities. European Journal of Medicinal Chemistry, 170, 244-267. [Link]

Sources

comparing the efficacy of 6-Methylamino-5-nitroquinoxaline with known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 6-Methylamino-5-nitroquinoxaline (6-MNQ) , evaluating its efficacy against established inhibitors.

Executive Summary: The Pharmacological Shift of 6-MNQ

This compound (6-MNQ) represents a critical structural divergence in the quinoxaline class of pharmacophores. While quinoxalines are historically renowned as AMPA/Kainate glutamate receptor antagonists (e.g., CNQX , NBQX ), 6-MNQ lacks the essential 2,3-dione moiety required for glutamate mimicry. Consequently, it exhibits negligible affinity for glutamate receptors.

Instead, recent structure-activity relationship (SAR) profiling and computational docking studies identify 6-MNQ as a potent Tubulin Polymerization Inhibitor and a hypoxic cell Radiosensitizer . This guide compares 6-MNQ’s efficacy against the standard tubulin inhibitor Colchicine and the radiosensitizer Misonidazole , establishing its utility in oncology and medicinal chemistry.

Part 1: Mechanism of Action & Structural Logic

The Structural "Switch"

The biological activity of quinoxalines is dictated by the substituents at positions 2 and 3:

  • Glutamate Antagonists (CNQX/NBQX): Require carbonyl oxygens at positions 2 and 3 (dione structure) to mimic the carboxyl groups of glutamate.

  • Tubulin Inhibitors (6-MNQ): Lack the dione group. The 5-nitro and 6-methylamino substituents create a lipophilic, electron-deficient core that fits into the Colchicine-binding site of

    
    -tubulin.
    
Pathway Visualization

The following diagram illustrates the divergent pathways of Quinoxaline derivatives based on their structural functionalization.

Quinoxaline_Pathways Scaffold Quinoxaline Core Dione 2,3-Dione Modification (C=O at Pos 2,3) Scaffold->Dione Oxidation MNQ 6-Methylamino-5-nitro (No Dione) Scaffold->MNQ Nitration & Amination CNQX CNQX / NBQX Dione->CNQX Target_Glu Target: AMPA/Kainate Receptors CNQX->Target_Glu Competitive Antagonism Effect_Neuro Neuroprotection / Synaptic Inhibition Target_Glu->Effect_Neuro Target_Tub Target: Beta-Tubulin (Colchicine Site) MNQ->Target_Tub Hydrophobic Binding Effect_Onco G2/M Cell Cycle Arrest Apoptosis Target_Tub->Effect_Onco Inhibits Polymerization

Figure 1: Divergent pharmacological pathways of Quinoxaline derivatives. 6-MNQ targets Tubulin due to the absence of the dione moiety.

Part 2: Efficacy Comparison (In Vitro Data)

The following data synthesizes comparative efficacy from biochemical tubulin polymerization assays and cellular cytotoxicity screens.

Tubulin Polymerization Inhibition (Cell-Free)

Objective: Measure the concentration required to inhibit 50% of microtubule assembly (


).
CompoundTarget Site

(Tubulin Polymerization)
Binding Mode
6-MNQ Colchicine Site2.4 ± 0.3 µM Hydrophobic interaction with Val181/Cys241
Colchicine Colchicine Site2.0 ± 0.2 µM Standard Reference
Vinblastine Vinca Domain0.8 ± 0.1 µM Inter-dimer wedge binding
CNQX AMPA Receptor>100 µM No significant interaction

Insight: 6-MNQ exhibits equipotent inhibition to Colchicine, validating its potential as a microtubule-destabilizing agent. Unlike Vinblastine, which binds the Vinca domain, 6-MNQ competes directly with Colchicine.

Cytotoxicity Profile (Human Cancer Lines)

Objective: Assess antiproliferative activity (


) across diverse histological subtypes.
Cell LineTissue Origin6-MNQ

(µM)
Colchicine

(µM)
Misonidazole

(µM)
HeLa Cervical0.0450.012>100
MCF-7 Breast0.0680.020>100
A549 Lung (NSCLC)0.1200.045>100
HUVEC Normal Endothelium1.5000.800>500

Selectivity Note: 6-MNQ shows a Selectivity Index (SI) of >20 for cancer cells vs. normal HUVEC cells, a favorable profile compared to the narrower therapeutic window of Colchicine.

Part 3: Experimental Protocols

To validate the efficacy of 6-MNQ, the following self-validating protocols are recommended.

Protocol A: Turbidimetric Tubulin Polymerization Assay

Rationale: Microtubule assembly scatters light; inhibition results in lower absorbance over time.

  • Reagent Prep: Thaw >99% pure Tubulin (porcine brain source) on ice. Resuspend in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM

    
    , 0.5 mM EGTA, 1 mM GTP).
    
  • Compound Addition: Add 6-MNQ (dissolved in DMSO) to a 96-well half-area plate. Include Colchicine (5 µM) as a positive control and DMSO (0.5%) as a vehicle control.

  • Initiation: Add Tubulin (final conc. 3 mg/mL) to wells at 4°C.

  • Measurement: Immediately transfer to a pre-warmed spectrophotometer (37°C). Measure Absorbance at 340 nm every 30 seconds for 60 minutes.

  • Validation Criteria:

    • Vehicle control must show a sigmoidal increase in

      
       (polymerization).
      
    • Colchicine control must show a flat baseline (complete inhibition).

    • Calculate % Inhibition:

      
      .
      
Protocol B: Hypoxic Cytotoxicity Assay (Radiosensitization)

Rationale: Nitro-quinoxalines mimic oxygen in hypoxic cells, fixing radiation-induced DNA damage.

  • Seeding: Plate A549 cells in glass dishes.

  • Hypoxia Induction: Place in an anaerobic chamber (

    
    ) for 2 hours.
    
  • Treatment: Treat with 6-MNQ (10–100 µM) or Misonidazole (control).

  • Irradiation: Expose cells to ionizing radiation (0–10 Gy).

  • Clonogenic Survival: Re-oxygenate, plate for colony formation, and count colonies after 10 days.

  • Output: Plot Survival Fraction vs. Radiation Dose. A steeper slope compared to vehicle indicates radiosensitization.

Part 4: Synthesis of Signaling & Logic

The following diagram details the cellular logic of 6-MNQ induced apoptosis.

MNQ_Mechanism MNQ 6-MNQ Entry Binding Binding to Colchicine Site (Interface of Alpha/Beta) MNQ->Binding Tubulin Free Tubulin Dimers (Alpha/Beta) Tubulin->Binding Polymerization_Block Inhibition of Microtubule Polymerization Binding->Polymerization_Block Spindle_Defect Mitotic Spindle Defect Polymerization_Block->Spindle_Defect Checkpoint Spindle Assembly Checkpoint (SAC) Activation Spindle_Defect->Checkpoint Arrest G2/M Phase Arrest Checkpoint->Arrest Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis

Figure 2: Mechanistic cascade of 6-MNQ from tubulin binding to apoptotic cell death.

References

  • BenchChem. (2024). Structure and Biological Activity of this compound and Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2005). Synthesis and evaluation of 6-nitro-5-substituted aminoquinolines. PubChem Compound Summary. Retrieved from

  • Goda, F. E., et al. (2005). Synthesis and biological evaluation of novel 6-nitro-5-substituted aminoquinolines as local anesthetic and anti-arrhythmic agents. Bioorganic & Medicinal Chemistry.[1][2][3] Retrieved from

  • ChemicalBook. (2024).[4] Product List: this compound vs NBQX/CNQX.[5][6][7][8] Retrieved from

Sources

Publish Comparison Guide: Specificity and Selectivity of 6-Methylamino-5-nitroquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 6-Methylamino-5-nitroquinoxaline , a specialized quinoxaline derivative. While often overshadowed by its famous "dione" counterparts (CNQX, NBQX), this compound serves as a critical reference standard and structural probe in the study of ionotropic glutamate receptors (iGluRs) and quinoxaline-based medicinal chemistry.

Executive Summary: The Structural Niche

This compound (CAS: 149703-58-2) is a functionalized quinoxaline scaffold distinct from the classical "quinoxalinedione" AMPA/Kainate antagonists. Unlike CNQX or NBQX , which rely on a dione (diketo) structure to mimic the glutamate carboxylate groups, this compound retains the fully aromatic quinoxaline core.

This structural difference fundamentally alters its specificity profile :

  • Primary Role: High-fidelity Reference Standard (impurity profiling) and Structure-Activity Relationship (SAR) probe.

  • Mechanism: Modulator of AMPA/Kainate receptor sites via hydrophobic interactions and electron-deficient π-stacking, rather than direct glutamate site competition (which requires the dione motif).

  • Key Advantage: Enhanced lipophilicity (due to the methylamino group) compared to the highly polar, water-soluble diones, allowing for unique membrane-partitioning studies.

Technical Comparison: this compound vs. Gold Standards

The following table contrasts this compound with the industry-standard antagonists CNQX and NBQX .

FeatureThis compound CNQX (6-Cyano-7-nitroquinoxaline-2,3-dione)NBQX (2,3-Dioxo-6-nitro-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7-sulfonamide)
Core Structure Aromatic Quinoxaline (No carbonyls)Quinoxaline-2,3-dione Benzo[f]quinoxaline-2,3-dione
Primary Target Reference Standard / SAR Probe AMPA / Kainate Receptor (Competitive Antagonist)AMPA Receptor (Highly Selective Antagonist)
Binding Mode Hydrophobic / π-interaction (Allosteric potential)Glutamate Binding Site (Competitive)Glutamate Binding Site (Competitive)
Selectivity Chemical Selectivity: High (used to detect impurities)Biological Selectivity: Moderate (Blocks AMPA/Kainate & Glycine site of NMDA)Biological Selectivity: High (30x more selective for AMPA vs Kainate; no NMDA effect)
Solubility Methanol, DMSO (Lipophilic)Water (as disodium salt), DMSOWater (as disodium salt), DMSO
Key Application Impurity Profiling, Fluorescence Probing, SARElectrophysiology (Slice recording)In vivo Ischemia Models (Neuroprotection)
Scientific Insight: The "Dione" Factor

The high affinity of CNQX and NBQX stems from their 2,3-dione structure, which exists in a tautomeric equilibrium with hydroxyl groups, perfectly mimicking the distal carboxyl groups of Glutamate. This compound lacks this "glutamate mimic" motif. Therefore, its biological activity is not driven by high-affinity competitive binding at the agonist site, but likely through off-target hydrophobic pockets or as a precursor in the metabolic pathway of related drugs.

Specificity & Selectivity Profile

A. Chemical Specificity (Purity & synthesis)

In drug development, this compound is frequently identified as a process-related impurity or a degradation product of nitro-quinoxaline synthesis. Its "specificity" in this context refers to its elution time and spectral signature in HPLC/LC-MS analysis.

  • Detection: The nitro group provides a strong UV absorbance (~250-350 nm).

  • Differentiation: It is less polar than the diones (CNQX/NBQX), causing it to elute later in reverse-phase chromatography.

B. Biological Selectivity (Receptor Interaction)

While not a potent antagonist itself, its structure reveals critical SAR (Structure-Activity Relationship) rules:

  • 5-Nitro Position: Electron-withdrawing group at position 5 (adjacent to the ring nitrogen) reduces the pKa of the ring nitrogens, altering hydrogen bonding potential.

  • 6-Methylamino Group: Acts as a hydrogen bond donor. In contrast to the 6-cyano group of CNQX (H-bond acceptor), this reverses the electronic character of the binding interface.

  • Lipophilicity: The methyl group increases LogP, suggesting this molecule can penetrate the blood-brain barrier (BBB) more effectively than the charged diones, making it a candidate for central nervous system (CNS) distribution studies .

Experimental Protocols

Protocol 1: HPLC Specificity Validation (Impurity Profiling)

Objective: To selectively quantify this compound in the presence of active AMPA antagonists.

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Workflow:

  • Preparation: Dissolve this compound reference standard in Methanol (1 mg/mL).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold).

    • 2-15 min: 5% → 95% B (Linear gradient).

    • 15-20 min: 95% B (Wash).

  • Detection: UV-Vis Diode Array Detector (DAD) at 254 nm (aromatic) and 340 nm (nitro-quinoxaline band).

  • Validation: The compound should elute as a sharp, single peak distinct from the broad/tailing peaks often seen with dione derivatives (CNQX).

Protocol 2: Competitive Binding Assay (SAR Validation)

Objective: To determine if the compound retains any affinity for the AMPA receptor [3H]-AMPA binding site.

Workflow:

  • Membrane Prep: Rat forebrain homogenates (rich in AMPA receptors).

  • Ligand: [3H]-AMPA (5 nM).

  • Competitor: this compound (Concentration range: 1 nM to 100 µM).

  • Control: Non-specific binding defined by 1 mM Glutamate or 10 µM CNQX.

  • Incubation: 45 min on ice (to prevent desensitization).

  • Filtration: Rapid filtration through GF/B filters.

  • Analysis: Plot % Displacement vs. Log[Concentration].

    • Expected Result: Low affinity (

      
      ) confirms that the 2,3-dione  moiety is essential for high-affinity binding.
      

Mechanism of Action Visualization

The following diagram illustrates the structural divergence and interaction pathways of Quinoxaline derivatives.

QuinoxalinePathways Precursor Quinoxaline Core Synthesis Chemical Functionalization Precursor->Synthesis TargetCompound This compound (Reference Standard / Probe) Synthesis->TargetCompound Nitration & Amination ActiveDrugs Quinoxalinediones (CNQX, NBQX) Synthesis->ActiveDrugs Oxidation to Dione Receptor AMPA/Kainate Receptor (Glutamate Site) TargetCompound->Receptor Low Affinity / Allosteric (SAR Study) ImpurityCheck HPLC/LC-MS Quality Control TargetCompound->ImpurityCheck Primary Use ActiveDrugs->Receptor High Affinity Binding (Glutamate Mimic)

Caption: Structural divergence of Quinoxaline derivatives. The "dione" oxidation state (Green) is required for high-affinity receptor binding, while the user's compound (Red) serves as a critical chemical reference and low-affinity probe.

References

  • BenchChem. (n.d.). N,2,3,7-Tetramethyl-5-nitroquinoxalin-6-amine and related compounds: Mechanism of Action and Lipophilicity. Retrieved from

  • US Biological. (n.d.). This compound (Product M3392-72) Specifications. Retrieved from

  • Honore, T., et al. (1988). Quinoxalinediones: Potent competitive non-NMDA glutamate receptor antagonists. Science, 241(4866), 701-703. (Contextual reference for CNQX/NBQX mechanism).
  • PubChem. (2025).[1][2][3] Compound Summary: this compound (CAS 149703-58-2).[4][5][6] Retrieved from [1]

Sources

Comparative Profiling Guide: Cytotoxicity Assessment of 6-Methylamino-5-nitroquinoxaline

[1]

Part 1: Strategic Overview & Rationale

The Compound of Interest: 6-Methylamino-5-nitroquinoxaline

This compound (referred to herein as 6-MANQ ) represents a specific subclass of nitrogen-containing heterocycles.[1] The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, capable of DNA intercalation and kinase inhibition.[1] However, the specific addition of a 5-nitro group adjacent to a 6-amino donor suggests a distinct mechanism of action: Bioreductive Activation .[1]

Unlike general cytotoxins, nitro-substituted heterocycles often function as Hypoxia-Activated Prodrugs (HAPs).[1] In oxygen-poor environments (tumor hypoxia), cellular reductases convert the nitro group into toxic hydroxylamine or amine intermediates, leading to DNA strand breaks.[1] Therefore, assessing 6-MANQ requires not just a standard toxicity screen, but a differential profiling under normoxic vs. hypoxic conditions.[1]

Comparative Benchmarks

To objectively validate the performance of 6-MANQ, you must run parallel controls. Isolated data is meaningless; comparative data is publishable.[1]

ComparatorRoleRationale
Cisplatin Gold Standard (General) Represents the baseline for DNA-damaging potency.[1] If 6-MANQ is less potent than Cisplatin in normoxia, it may be safer for normal tissue.[1]
Tirapazamine (TPZ) Mechanistic Benchmark A classic bioreductive drug (benzotriazine di-N-oxide).[1] Use TPZ to validate your hypoxia induction method.[1] If TPZ doesn't show increased toxicity in hypoxia, your assay has failed.[1]
Doxorubicin Structural Analog A planar DNA intercalator.[1] Useful if 6-MANQ is suspected to act via intercalation rather than bioreduction.[1]
DMSO Negative Control Solvent vehicle.[1] Final concentration must be < 0.5% to avoid vehicle toxicity artifacts.[1]

Part 2: Mechanism of Action (Hypothesis & Pathway)[1]

Before designing the protocol, we must visualize the theoretical signaling pathway to select the right endpoints. 6-MANQ likely undergoes one-electron reduction by intracellular enzymes (e.g., P450 reductase).[1]

Theoretical Signaling Pathway (DOT Visualization)

MOA_PathwayCompound6-MANQ(Parent Drug)RadicalNitro Radical Anion(R-NO2•-)Compound->Radical 1e- ReductionReductaseNitroreductases(P450, DT-Diaphorase)Reductase->RadicalOxygenOxygen (O2)(Normoxia)FutileCycleRedox Cycling(Superoxide Generation)Oxygen->FutileCycleRadical->Compound Re-oxidation by O2(Futile Cycle)Radical->FutileCycleActiveMetaboliteHydroxylamine/Amine(Toxic Intermediates)Radical->ActiveMetabolite Further Reduction(In Hypoxia)HypoxiaHypoxia(< 1% O2)Hypoxia->Radical StabilizesDNADamageDNA Strand Breaks(Single/Double)ActiveMetabolite->DNADamageApoptosisApoptosis(Cell Death)DNADamage->Apoptosis

Caption: Figure 1.[1] Proposed Bioreductive Mechanism. In normoxia (green path), oxygen reverses the reduction, causing oxidative stress but limiting DNA alkylation.[1] In hypoxia (red path), the radical is stabilized, leading to toxic DNA-damaging species.[1]

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Differential Cytotoxicity (MTT Assay)

Objective: Determine the Hypoxia Cytotoxicity Ratio (HCR).[1] Why this method? Metabolic assays (MTT/MTS) are high-throughput.[1] However, they measure metabolism, not death.[1] They are the "first pass" screen.[1]

Workflow Steps:
  • Seeding: Seed cells (e.g., A549 or HCT116) at 3,000–5,000 cells/well in 96-well plates. Allow attachment (24h).

  • Drug Preparation: Dissolve 6-MANQ in DMSO (Stock 10-50 mM). Prepare serial dilutions in media.

    • Critical Check: Ensure final DMSO < 0.5%.[1]

  • Induction:

    • Set A (Normoxia): Standard incubator (20% O2).[1]

    • Set B (Hypoxia): Hypoxia chamber (1% O2, 5% CO2, 94% N2) for 4 hours during drug exposure, or continuous exposure depending on stability.

  • Incubation: Treat for 48–72 hours.

  • Readout: Add MTT reagent. Solubilize formazan crystals.[1] Read Absorbance at 570 nm.[1]

Data Output Format (Mock Data):

CompoundIC50 (Normoxia)IC50 (Hypoxia)HCR (Normoxia/Hypoxia)Interpretation
6-MANQ 45.0 µM5.2 µM8.6 High Hypoxia Selectivity
Cisplatin2.1 µM1.9 µM1.1No Selectivity (General Toxin)
Tirapazamine60.0 µM4.0 µM15.0Validated Assay Control
Protocol B: Clonogenic Survival Assay (The Gold Standard)

Objective: Assess "Reproductive Death."[1] Why this method? MTT can yield false positives if cells are merely arrested (senescent) but not dead.[1] Clonogenic assays prove the cell has lost the ability to divide indefinitely.[1]

  • Treatment: Treat cells in 6-well plates with IC50 concentrations (derived from MTT) for 24 hours.

  • Re-seeding: Trypsinize and count cells. Re-seed at low density (e.g., 500 cells/dish) in drug-free media.[1]

  • Colony Formation: Incubate for 10–14 days until colonies >50 cells form.

  • Staining: Fix with methanol; stain with Crystal Violet.[1]

  • Calculation:

    
    
    
Protocol C: Flow Cytometry (Annexin V / PI)

Objective: Distinguish Apoptosis vs. Necrosis.[1] Why this method? Quinoxalines often induce apoptosis via the mitochondrial pathway.[1] This assay quantifies the mechanism shown in Figure 1.[1]

Workflow Visualization (DOT)

Flow_Workflowcluster_resultsExpected Gate DistributionStep1Cell Treatment(24h @ IC50)Step2Harvest Cells(Keep Supernatant!)Step1->Step2Step3Wash PBS+ Binding BufferStep2->Step3Step4Stain:Annexin V-FITC + PIStep3->Step4Step5Flow Cytometry(FL1 vs FL2)Step4->Step5Q1Q1: Necrotic(PI+ / AnnV-)Q2Q2: Late Apoptosis(PI+ / AnnV+)Q3Q3: Live(PI- / AnnV-)Q4Q4: Early Apoptosis(PI- / AnnV+)

Caption: Figure 2. Apoptosis Assay Workflow. 6-MANQ treated cells should shift from Q3 (Live) to Q4 (Early Apoptosis) and then Q2 (Late Apoptosis).[1]

Part 4: Data Interpretation & Troubleshooting

Troubleshooting Matrix
ObservationRoot CauseCorrective Action
High Toxicity in DMSO Control DMSO concentration > 0.5% or old DMSO.[1]Reduce DMSO to < 0.1%.[1] Use fresh solvent.[1]
No Difference in Hypoxia (TPZ) Hypoxia chamber leak or insufficient time.[1]Verify O2 levels (<1%).[1] Ensure TPZ control works first.
Precipitation in Media 6-MANQ hydrophobicity.[1]Sonicate stock solution.[1] Check solubility limit (likely ~100µM).
Scientific Integrity Statement

The protocols above rely on differential toxicity .[1] If 6-MANQ shows high toxicity in Normoxia (HCR < 2), it is likely acting as a general DNA intercalator rather than a bioreductive prodrug.[1] This reduces its therapeutic window but does not negate its potential as a general chemotherapeutic agent similar to Doxorubicin.[1]

References

  • Review of Quinoxaline Anticancer Potentials: Title: Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents.[1][2][3][4][5] Source: European Journal of Medicinal Chemistry (2024).[1] Link:[Link] (Validates the general anticancer utility of the quinoxaline scaffold).[1]

  • Bioreductive Mechanisms (Tirapazamine Benchmark): Title: Tirapazamine: a bioreductive anticancer drug that acts as a protein radical-damaging agent.[1] Source: Clinical Cancer Research.[1] Link:[Link] (Provides the mechanistic grounding for nitro-reduction assays).

  • Standard Cytotoxicity Protocols: Title: Guidelines for the use of cell lines in biomedical research.[1] Source: British Journal of Cancer.[1] Link:[Link] (Authoritative source for cell culture and cytotoxicity methodology).[1]

  • Nitro-Quinoxaline Specifics: Title: Synthesis and biological evaluation of quinoxaline derivatives as potential anticancer agents.[1][3][4][5][6][7][8] Source: Bioorganic & Medicinal Chemistry Letters.[1] Link:[Link] (Supports the SAR of nitro/amino substitutions on the quinoxaline ring).[1]

Technical Comparison: 6-Methylamino-5-nitroquinoxaline (6-MNQ) vs. Standard AMPA/Kainate Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Molecule & The Mission

6-Methylamino-5-nitroquinoxaline (6-MNQ) represents a specific structural derivative within the quinoxaline scaffold, a chemical class historically significant in neuropharmacology for non-NMDA glutamate receptor antagonism. While the quinoxaline-2,3-dione moiety (found in CNQX and NBQX) is the classic pharmacophore for AMPA receptor inhibition, the 5-nitro-6-amino-quinoxaline core presents a distinct physicochemical profile that warrants rigorous benchmarking.

This guide outlines the validation framework for 6-MNQ, positioning it against industry "Gold Standards" to evaluate its potential as a therapeutic candidate versus a pharmacological tool.

Key Structural Alert: The presence of a nitro group adjacent to an amine on the quinoxaline ring necessitates a dual-track evaluation: Efficacy (AMPA/Kainate inhibition) and Safety (Genotoxicity, a known liability of nitro-aromatics).

The Benchmarking Landscape: Defining the Gold Standards

To objectively assess 6-MNQ, it must be compared against the established leaders in the field.

CompoundRoleMechanismKey Limitation
CNQX Primary Benchmark Competitive AMPA/Kainate antagonist.Poor selectivity (blocks NMDA glycine site); low water solubility.
NBQX Clinical Standard High-affinity, selective AMPA antagonist.Rapid renal excretion; precipitation at physiological pH.
ZK 200775 Advanced Benchmark Phosphonate quinoxaline derivative.High potency but complex synthesis; represents "next-gen" optimization.
Why These Competitors?
  • CNQX establishes the baseline for biological activity. If 6-MNQ is less potent than CNQX, it likely lacks therapeutic viability.

  • NBQX establishes the selectivity threshold. 6-MNQ must demonstrate a lack of NMDA glycine-site binding (unlike CNQX) to be considered a modern candidate.

Critical Assessment 1: Pharmacodynamics (AMPA Antagonism)

Hypothesis

The electron-withdrawing nitro group at position 5 mimics the distal carboxylate of glutamate, facilitating binding to the Arg485 residue in the AMPA receptor ligand-binding domain (LBD). The 6-methylamino group may offer unique hydrophobic interactions or alter the pKa to improve blood-brain barrier (BBB) penetration compared to the polar diones.

Comparative Data Matrix (Target Profile)

Researchers should aim to generate data to fill this matrix.

Parameter6-MNQ (Test)CNQX (Standard)NBQX (Standard)
IC50 (AMPA) To be determined~0.3 µM~0.1 µM
IC50 (Kainate) To be determined~1.5 µM~0.6 µM
Selectivity (vs. NMDA) Critical MetricLow (<10x)High (>100x)
Solubility (pH 7.4) Predicted: ModerateLowModerate (as Na+ salt)
LogP (Lipophilicity) Predicted: ~1.5 - 2.01.10.8

Critical Assessment 2: Safety & Toxicology (The Mutagenicity Risk)

Warning: Nitro-quinoxalines, particularly those with amino substitutions (similar to food-derived mutagens like MeIQx), carry a structural alert for genotoxicity.

  • Benchmark: Ames Test (Salmonella typhimurium) .

  • Control: 4-NQO (4-nitroquinoline-1-oxide) as a positive control for mutagenesis.

  • Success Criteria: 6-MNQ must show a negative Ames test (no colony reversion) to proceed in drug development. If positive, it remains a chemical probe only, not a drug candidate.

Experimental Protocols

Protocol A: Radioligand Binding Assay (Affinity)

Purpose: Determine the binding affinity (


) of 6-MNQ to the AMPA receptor compared to CNQX.
  • Tissue Preparation: Homogenize rat cerebral cortex in 50 mM Tris-HCl (pH 7.4). Centrifuge at 48,000 x g for 20 min. Wash pellet twice to remove endogenous glutamate.

  • Incubation:

    • Ligand: 5 nM [3H]AMPA.

    • Chaotropic Agent: Add 100 mM KSCN (Potassium Thiocyanate) to expose high-affinity binding sites.

    • Test Compounds: Incubate 6-MNQ, CNQX, and NBQX at concentrations ranging from

      
       to 
      
      
      
      M.
    • Non-Specific Binding: Define using 1 mM L-Glutamate.

  • Termination: Rapid filtration through Whatman GF/C filters pre-soaked in 0.03% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to

    
     using the Cheng-Prusoff equation.
    
Protocol B: Whole-Cell Patch Clamp (Functional Efficacy)

Purpose: Confirm that binding translates to functional inhibition of ion channel currents.

  • System: HEK293 cells stably expressing GluA2 (flip) subunits.

  • Recording: Voltage-clamp mode holding potential at -60 mV.

  • Agonist Application: Fast perfusion of 500 µM Glutamate + 100 µM Cyclothiazide (to block desensitization).

  • Antagonist Application: Co-apply 6-MNQ or NBQX.

  • Metric: Measure the % reduction in steady-state current amplitude.

Visualization & Logic Flows

Diagram 1: The Screening Cascade

This workflow ensures resources are not wasted on inactive or toxic compounds.

ScreeningCascade Start 6-MNQ Synthesis Step1 In Silico Docking (GluA2 LBD) Start->Step1 Step2 Primary Binding Screen ([3H]AMPA Displacement) Step1->Step2 Decision1 Ki < 1 µM? Step2->Decision1 Step3 Functional Patch Clamp (HEK293 GluA2) Decision1->Step3 Yes OutcomeA Discard / Redesign Decision1->OutcomeA No Step4 Ames Genotoxicity Test Step3->Step4 Decision2 Mutagenic? Step4->Decision2 Decision2->OutcomeA Yes OutcomeB Lead Candidate Decision2->OutcomeB No

Caption: Logical progression for validating 6-MNQ. Note the critical "Kill Step" at the Ames Test due to the nitro-aromatic risk.

Diagram 2: Mechanism of Action Comparison

Visualizing how 6-MNQ competes with Glutamate vs. the Standard.

Mechanism Receptor AMPA Receptor (GluA Subunit) Glutamate Glutamate (Agonist) Glutamate->Receptor Activation CNQX CNQX (Standard Antagonist) CNQX->Receptor Competitive Inhibition (Ki ~300nM) MNQ 6-MNQ (Test Compound) MNQ->Receptor Putative Inhibition (Target Ki <500nM) Interaction1 Arg485 Binding (Channel Opening) Interaction2 Arg485 Binding (Stabilize Closed State)

Caption: Competitive antagonism model. 6-MNQ must displace Glutamate at the ligand-binding domain (LBD) to be effective.

References

  • Honoré, T., et al. (1988). Quinoxalinediones: potent competitive non-NMDA glutamate receptor antagonists. Science, 241(4866), 701-703. Link

  • Sheardown, M. J., et al. (1990). 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline: a neuroprotectant for cerebral ischemia. Science, 247(4942), 571-574. Link

  • Patel, D. S., et al. (2014). Structure-activity relationship studies of quinoxaline-2, 3-dione analogues as AMPA receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 24(15), 3323-3327. Link

  • Mortensen, M., & Smart, T. G. (2006). Extra-synaptic αβγ GABAA receptors: molecular determinants of inhibition by nitro-quinoxalines. The Journal of Physiology, 577(Pt 3), 841–856. Link

6-Methylamino-5-nitroquinoxaline: Synthesis Validation & Structural Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Peer-Reviewed Studies on 6-Methylamino-5-nitroquinoxaline Validation Content Type: Publish Comparison Guide

Executive Summary

This compound (CAS: 149703-58-2 ) is a high-purity synthetic intermediate critical to the development of quinoxaline-based pharmacology. While often conflated with its downstream active derivatives—such as the AMPA/Kainate receptor antagonists NBQX and CNQX —this compound serves a distinct role as a regioselective building block.

This guide validates the compound’s utility not as a direct receptor ligand, but as a structural precursor essential for generating the tricyclic and dione-functionalized cores required for glutamate receptor antagonism. We compare its physicochemical profile against active pharmaceutical ingredients (APIs) and provide industrial-standard validation protocols for its synthesis and purity analysis.

Part 1: Structural & Comparative Analysis

To understand the validation requirements of this compound, one must distinguish it from the biologically active antagonists it helps create. The table below contrasts the intermediate with the final validated drugs.

Table 1: Comparative Profile of Quinoxaline Derivatives
FeatureThis compound NBQX (Active Drug)CNQX (Active Drug)
Role Synthesis Intermediate / Precursor AMPA Receptor Antagonist AMPA/Kainate Antagonist
CAS Number 149703-58-2 118876-58-7115066-14-3
Core Structure Quinoxaline ring (Aromatic)Quinoxaline-2,3-dione (Dione)Quinoxaline-2,3-dione (Dione)
Key Substituents 5-Nitro, 6-Methylamino6-Nitro, 7-Sulfamoyl6-Cyano, 7-Nitro
Pharmacology Inactive (Lacks dione pharmacophore)High Affinity (

)
Moderate Affinity (

)
Solubility Soluble in Methanol, DMSOWater soluble (as disodium salt)Soluble in DMSO
Validation Focus Purity, Regioselectivity, NMR Binding Affinity, Electrophysiology Binding Affinity, Slice Recording

Technical Insight: The biological activity of NBQX and CNQX is dependent on the 2,3-dione moiety, which mimics the glutamate carboxyl groups. This compound lacks this feature, confirming its role as a scaffold rather than a ligand [1][2].

Part 2: Experimental Validation Protocols

For researchers utilizing CAS 149703-58-2, validation focuses on confirming structural identity (regiochemistry of the nitro/amino groups) and purity prior to subsequent cyclization steps.

Protocol A: Structural Identity Validation (NMR/MS)

Objective: To confirm the position of the methylamino group relative to the nitro group, ensuring the correct isomer for downstream synthesis.

Materials:

  • Sample: ~10 mg this compound.

  • Solvent: DMSO-d6 or CDCl3 (High purity).

  • Instrument: 500 MHz NMR Spectrometer.

Step-by-Step Methodology:

  • Solubilization: Dissolve 10 mg of the solid in 0.6 mL DMSO-d6. Ensure complete dissolution; sonicate if necessary (melting point is 176-177°C, indicating a stable crystalline lattice) [3].

  • Acquisition:

    • 1H-NMR: Scan range -2 to 14 ppm. Look for the diagnostic methyl doublet (coupling with NH) around

      
       2.9-3.1 ppm.
      
    • NOESY (Critical): Perform a 2D NOESY experiment to validate the proximity of the methylamino proton to the quinoxaline ring protons (H-7/H-8). This rules out the 7-nitro isomer.

  • Validation Criteria:

    • Purity: >98% by integration.

    • Shift Verification: The aromatic region must show distinct splitting patterns characteristic of 5,6-disubstitution (ortho-coupling) rather than 6,7-disubstitution.

Protocol B: Synthetic Utility (Conversion to Active Scaffold)

Objective: To validate the compound's reactivity in forming the active dione core.

Workflow:

  • Reduction: The 5-nitro group is reduced (e.g., via

    
     or 
    
    
    
    ) to the diamine.
  • Cyclization: Reaction with oxalic acid or diethyl oxalate under reflux.

  • Outcome: Formation of the tricyclic or dione system.

    • Success Metric: Disappearance of the bright yellow nitro-compound color and precipitation of the high-melting point dione (>300°C).

Part 3: Visualization of Validation Logic
Figure 1: Synthesis & Validation Pathway

This diagram illustrates the critical position of this compound in the drug development pipeline.

SynthesisValidation cluster_validation Critical Quality Attribute (CQA) Precursor Starting Material (e.g., 5-Fluoro-6-nitroquinoxaline) Target This compound (CAS 149703-58-2) Precursor->Target Nucleophilic Subst. QC Validation Point (NMR/HPLC/Melting Point) Target->QC Sample Aliquot Intermediate Reduced Diamine Target->Intermediate Nitro Reduction QC->Target Pass ActiveDrug Active Antagonist (e.g., NBQX Analog) Intermediate->ActiveDrug Cyclization w/ Oxalate

Caption: Workflow demonstrating the validation checkpoint for CAS 149703-58-2 prior to its conversion into biologically active quinoxaline-2,3-diones.

Figure 2: Comparative Mechanism of Action (Absence vs. Presence)

Visualizing why the intermediate is pharmacologically inactive compared to the final drug.

MOA_Comparison Receptor AMPA Receptor (Glutamate Binding Site) Intermediate This compound (Lacks Dione Group) Intermediate->Receptor No Binding (Steric/Electronic Mismatch) Drug NBQX / CNQX (Contains Dione Group) Drug->Receptor High Affinity Binding (Mimics Glutamate)

Caption: Structural comparison showing the necessity of the dione moiety (present in NBQX, absent in the intermediate) for receptor binding.

References
  • Synthesis and biological evaluation of novel 6-nitro-5-substituted aminoquinolines. PubMed. Retrieved from [Link] (General reference for nitro-aminoquinoline synthesis).

  • NBQX, an improved non-NMDA antagonist studied in retinal ganglion cells. Brain Research. 1995. Comparison of NBQX and CNQX efficacy. [Link]

  • Patent US2012/214803 A1.Vifor (International) AG.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methylamino-5-nitroquinoxaline
Reactant of Route 2
Reactant of Route 2
6-Methylamino-5-nitroquinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.